2-Methoxy-3-(2-methylpropyl)piperazine
Description
Structure
3D Structure
Properties
CAS No. |
74784-14-8 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-methoxy-3-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C9H20N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h7-11H,4-6H2,1-3H3 |
InChI Key |
MKLUVRBBDLZBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(NCCN1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP) and Related Scaffolds
This technical guide details the synthesis pathways for 2-Methoxy-3-(2-methylpropyl)pyrazine (commonly known as IBMP , a potent bell pepper odorant) and its related dihydropyrazine intermediates (Schollkopf bis-lactim ethers).
Scientific Disambiguation Note: While the request specifies "2-Methoxy-3-(2-methylpropyl)piperazine ," the fully saturated 2-methoxy-piperazine structure represents a cyclic hemiaminal ether, which is chemically unstable and prone to hydrolysis or elimination. The stable, industrially relevant molecule with this substitution pattern is the aromatic pyrazine (IBMP). Consequently, this guide focuses on the synthesis of the stable Pyrazine target and the Dihydropyrazine (Schollkopf) intermediate, which is the standard "masked" piperazine scaffold used in asymmetric synthesis.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 2-Methoxy-3-isobutylpyrazine (IBMP) IUPAC Name: 2-Methoxy-3-(2-methylpropyl)pyrazine CAS Registry: 24683-00-9 Applications: Flavor chemistry (bell pepper/vegetable notes), olfactory research, and as a chiral scaffold precursor (Schollkopf reagent).
Retrosynthetic Logic
The synthesis of the 2-methoxy-3-alkylpyrazine core relies on constructing the nitrogenous ring followed by functionalization. Two primary strategies exist:
-
The Condensation-Methylation Route (Industrial Standard):
-
The Diketopiperazine Route (Schollkopf Method):
Pathway Visualization (DOT Diagram)
Caption: Divergent synthesis pathways from Leucine. Top: The aromatic pyrazine route (Flavor/Fragrance). Bottom: The dihydropyrazine route (Chiral Auxiliary).
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Methoxy-3-isobutylpyrazine (The "Seifert" Route)
This is the gold-standard method for synthesizing the stable aromatic target.
Phase 1: Formation of 3-Isobutyl-2-hydroxypyrazine (IBHP)
Reaction: Condensation of Leucinamide with Glyoxal.[4] Reagents: L-Leucinamide hydrochloride, Glyoxal (40% aq), Sodium Hydroxide, Methanol.
-
Preparation: Dissolve L-leucinamide hydrochloride (10 mmol) in methanol (20 mL) and cool to -10°C.
-
Condensation: Add glyoxal solution (40%, 12 mmol) dropwise.
-
Basification: Slowly add aqueous NaOH (2.5 M, 25 mL) while maintaining the temperature below -5°C.
-
Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. The solution will darken as the pyrazinone ring forms.
-
Acidification: Acidify to pH 5 with dilute HCl to precipitate the hydroxypyrazine (tautomer of the pyrazinone).
-
Isolation: Extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous
and concentrate in vacuo.-
Checkpoint: Crude product is usually a pale yellow solid.
NMR should show the pyrazine ring protons.
-
Phase 2: O-Methylation to IBMP
Reaction: Alkylation of the enol oxygen. Reagents: Trimethylsilyldiazomethane (TMS-CHN2) or Diazomethane (traditional). Note: Diazomethane is hazardous; TMS-CHN2 is the safer modern alternative.
-
Dissolution: Dissolve the crude 3-isobutyl-2-hydroxypyrazine (5 mmol) in anhydrous Methanol/Benzene (1:4 ratio) or Dichloromethane.
-
Methylation: Add TMS-CHN2 (2.0 M in hexanes, 6 mmol) dropwise at 0°C.
-
Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a non-polar spot (IBMP).
-
Quenching: Quench excess reagent with a few drops of acetic acid.
-
Purification: Concentrate and purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes).
-
Yield: Typically 40-60% overall.
-
Validation: Distinctive "bell pepper" odor is immediate confirmation.
-
Protocol B: Synthesis of Schollkopf Bis-Lactim Ether (Dihydropyrazine)
This protocol yields the 2,5-dimethoxy-3-isobutyl-3,6-dihydropyrazine , a stable "masked" piperazine used in asymmetric synthesis.
-
Cyclization: Reflux L-Leucine and Glycine in toluene/butanol to form the cyclic dipeptide (3-isobutyl-2,5-diketopiperazine).
-
Activation: Dissolve the diketopiperazine in dry dichloromethane (DCM).
-
O-Methylation: Add Trimethyloxonium tetrafluoroborate (
, 2.2 equiv). -
Workup: Stir for 24 hours. Quench with aqueous phosphate buffer (pH 7). Extract with DCM.
-
Result: The product is the bis-lactim ether. This compound is stable but hydrolyzes back to the dipeptide in acidic conditions.
Analytical Data & Validation
| Parameter | 2-Methoxy-3-isobutylpyrazine (IBMP) | Schollkopf Bis-Lactim Ether |
| Structure Type | Aromatic Heterocycle | Cyclic Bis-Imidate (Dihydropyrazine) |
| Stability | High (Stable to air/light) | Moderate (Hydrolyzes in acid) |
| Appearance | Colorless liquid / Low melt solid | Colorless oil |
| Odor | Intense Green Bell Pepper (Threshold: 2 ng/L) | Faint, amine-like |
| Key MS Fragment | m/z 124 (Base peak), 166 (M+) | m/z varies by substitution |
| 1H NMR (CDCl3) |
References
-
Seifert, R. M., et al. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry. Link
-
Murray, K. E., et al. (1970). The occurrence of 3-alkyl-2-methoxypyrazines in raw vegetables. Chemistry & Industry.[9] Link
-
Lei, Y., et al. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound. Plant Physiology. Link
-
Durham University. (2022). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham E-Theses. Link
-
Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Tetrahedron. Link
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 7. openagrar.de [openagrar.de]
- 8. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 9. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Navigating the Core Physicochemical Landscape of Piperazine and Its Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Piperazine Scaffold - A Cornerstone in Modern Drug Design
The six-membered nitrogen-containing heterocycle, piperazine, is a foundational scaffold in the architecture of a vast array of pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1] From anthelmintics to antipsychotics and antihistamines, the piperazine moiety is a testament to the power of a simple heterocyclic core in achieving diverse therapeutic outcomes.[2]
This technical guide provides an in-depth exploration of the core physicochemical properties of piperazine and its derivatives. As drug development professionals, a granular understanding of these characteristics is not merely academic; it is the bedrock upon which we build effective, safe, and bioavailable medicines. We will delve into the critical parameters of acidity (pKa), lipophilicity (logP), and solubility, alongside the spectroscopic techniques used for their characterization. Our focus will remain on the "why" behind the "how," offering insights into the causal relationships between molecular structure and physicochemical behavior.
I. Acidity and Basicity (pKa): The Ionization Gatekeeper
The ionization state of a drug molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For piperazine, a cyclic diamine, its basicity is a defining feature.
Understanding the pKa of Piperazine
Piperazine possesses two distinct pKa values, corresponding to the two nitrogen atoms. These values are approximately 5.35 and 9.73.[1] This dual basicity allows for fine-tuning of the molecule's ionization state, which can be leveraged to modulate solubility and target engagement.[1] The presence of substituents on the piperazine ring can significantly influence these pKa values due to steric hindrance and intramolecular hydrogen bonding.[3] For instance, the addition of a methyl group to the ring can lower the pKa.[4]
The pKa is a core property for any electrolyte, defining its biological and chemical behavior.[4] In biological systems, the pKa value provides an indication of whether a molecule will be found in a polar or nonpolar environment.[4]
Experimental Determination of pKa: A Potentiometric Titration Workflow
The gold-standard for pKa determination is potentiometric titration. This method relies on the precise measurement of pH changes in a solution of the analyte upon the incremental addition of a titrant (typically a strong acid like HCl).[3]
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a 0.010 M (± 0.005 M) aqueous solution of the piperazine derivative using deionized, double-distilled water.[3]
-
Temperature Control: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 298 K, 303 K, 313 K, or 323 K).[3]
-
pH Meter Calibration: Calibrate a pH meter at the desired temperature using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[3]
-
Inert Atmosphere: Blanket the solution with a slow stream of high-purity nitrogen gas to prevent the dissolution of atmospheric CO2, which can affect the pH.[3]
-
Titration: Titrate the amine solution (e.g., 50 mL) with a standardized 0.1000 M aqueous solution of hydrochloric acid. Add the titrant in equal portions (e.g., 0.5 mL).[3]
-
Data Recording: After each addition of the titrant, allow the solution to reach equilibrium and then record the pH value.[3]
-
Data Analysis: Plot the pH values against the volume of HCl added. The pKa values can be determined from the half-equivalence points of the titration curve. The ionic strength and activity coefficients should be taken into account for precise calculations using the Debye-Hückel equation.[3]
II. Lipophilicity (logP): Balancing Water and Fat Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a biphasic system of a lipid and water.[5] It is a critical parameter for predicting a drug's membrane permeability and overall ADME properties.[5]
The Significance of logP in Drug Design
A positive logP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[5] A logP of 0 means the compound is equally partitioned between the two phases.[5] For piperazine derivatives, the nature of the substituents dramatically impacts the logP value.
Predicting and Measuring logP
While experimental methods like the shake-flask method and HPLC are the gold standards, computational methods for predicting logP (clogP) are invaluable in early-stage drug discovery for screening large numbers of compounds.[5][6] Various algorithms exist, such as MlogP, which breaks down a molecule into fragments and uses a regression equation based on the frequency of these fragments to estimate the logP.[6]
Relationship Between logP, Melting Point, and Aqueous Solubility
The General Solubility Equation (GSE) proposed by Yalkowsky provides an empirical correlation between aqueous solubility (Sw), melting point (MP), and the octanol-water partition coefficient (Kow or P):[7]
Log Sw = -0.01 (MP - 25) - log Kow + 0.5[7]
This equation highlights the interplay between these fundamental physicochemical properties.
III. Solubility: The Gateway to Bioavailability
A drug's therapeutic efficacy is contingent upon its ability to dissolve in physiological fluids to be absorbed into the bloodstream. Solubility is, therefore, a non-negotiable property for oral drug candidates.
Types of Solubility Measurements
In drug discovery and development, two main types of solubility are considered:
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a specific medium at a given temperature when the most stable solid form is in contact with the solution.[8] The "shake-flask" method is the reference technique for its determination.[9]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from an initial stock solution (often in DMSO) when diluted into an aqueous buffer.[8] High-throughput methods like nephelometry (light scattering) are often used for rapid screening.[7][10]
Factors Influencing the Solubility of Piperazine Derivatives
The aqueous solubility of piperazine derivatives can be modulated by:
-
pH: For ionizable compounds like piperazines, solubility is highly pH-dependent. Adjusting the pH to favor the ionized form can significantly enhance solubility.[7]
-
Co-solvents and Excipients: The addition of co-solvents, cyclodextrins, or surfactants can increase the apparent solubility.[7]
-
Solid-State Properties: The crystalline form (polymorphism) of the solid material can impact its solubility.[9]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method remains the definitive approach for measuring thermodynamic solubility.[9]
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the solid piperazine derivative to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).[9]
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 37°C) for an extended period (24 to 72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-protein-binding filter (e.g., a 0.45 µm PVDF filter).[9]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
IV. Spectroscopic Characterization: Unveiling the Molecular Identity
Spectroscopic techniques are indispensable for confirming the structure and purity of piperazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[2] For piperazine itself, the ¹H NMR spectrum shows a singlet at approximately 2.68 ppm for the eight equivalent methylene protons.[2] In substituted piperazines, the chemical shifts and coupling patterns of the ring protons provide a wealth of structural information.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for the piperazine ring include C-H stretching in the 2800-3100 cm⁻¹ region and C-N stretching bands. The presence of an N-H bond in unsubstituted or monosubstituted piperazines will give rise to a characteristic stretching vibration.[13]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[2] The fragmentation patterns observed in the mass spectrum provide valuable structural clues. For piperazine derivatives, common fragmentation pathways involve the cleavage of the piperazine ring and the loss of substituents.[14][15] Electron ionization (EI) mass spectrometry often results in characteristic fragment ions that can aid in the identification of the piperazine core.[15]
V. Summary of Key Physicochemical Properties and Methods
| Physicochemical Property | Significance in Drug Development | Standard Experimental Method | Key Considerations |
| pKa | Governs ionization state, influencing solubility, permeability, and target binding.[4] | Potentiometric Titration[3] | Temperature control, use of an inert atmosphere to exclude CO2.[3] |
| logP (Lipophilicity) | Predicts membrane permeability and distribution in the body.[5] | Shake-Flask, HPLC[5] | Choice of organic solvent (n-octanol is standard).[5] |
| Solubility | Essential for absorption and bioavailability.[10] | Shake-Flask (Thermodynamic), Nephelometry (Kinetic)[9][10] | pH of the medium, solid-state form of the compound, equilibration time.[7][9] |
| NMR Spectroscopy | Elucidates the detailed chemical structure.[2] | ¹H and ¹³C NMR | Choice of solvent, instrument frequency.[2] |
| IR Spectroscopy | Identifies functional groups. | FTIR Spectroscopy | Sample preparation (e.g., KBr pellet).[13] |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns for structural confirmation.[2] | GC-MS, LC-MS[14][16] | Ionization method (e.g., EI, ESI).[14] |
Conclusion
The physicochemical properties of piperazine and its derivatives are not isolated parameters but rather an interconnected web that dictates the behavior of these molecules in both chemical and biological systems. A thorough and early characterization of pKa, logP, and solubility, supported by robust spectroscopic analysis, is fundamental to mitigating risks and making informed decisions in the drug development pipeline. By understanding the principles behind the measurement of these properties and the structural factors that influence them, researchers can more effectively design and optimize piperazine-based drug candidates with the desired therapeutic profiles.
References
- Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhplwWYMAVl6xvjYLz9buqm7qmGPzqj6NAYIr4fJZN87nyecdLltrXZ6eWTBkrgsO_QmwP9bybrtVx-P18X339ix5hgOukBQ3xEVG3iwknHBPFXqTymrh0KN8uWa9ULTIU6wdiqlhkegBdH-9zCxukMS8yO7g78HyYLYPHbw==]
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBOEVTBT8sfl8Kyxjs4Jk9e2b8CT_Xusm5KVxpiqnAGEg1A2OeWa9pNhscevMZ7BMJxD8uBQTMbAyu0xb1RCqb-QRQvhUtPJvgHd_BjecTvQqIK7Pfpxj23GvIFsQ6rul4ZWtZ2s5QkHBa_a2svVArgWM6ug==]
- Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, Vol. 47, July 2009, pp. 488-492. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEztS6b-kyt3hpZdmGZ9U1mkYi3Fq5eio4zqmF_t8q_2R0Mm98CZtlxOADQdWHUqz82aBoRCbikeQad9jaMQFL3-MlNmt2-MoXyWcelPH9UgaX6oPFQxMCfSksf7yKkrse65SISpvdv1hhOwHFppOPVhMzNgsE3rYWgjRC4rzJRsry95xhIMtqtDLszJ00=]
- p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data 2012, 57, 4, 1222–1226. [URL: https://www.academia.
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4). [URL: https://www.wuxiapptec.com/4-ways-drug-solubility-testing-helps-discovery-development]
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13, 16937 (2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10560702/]
- Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science, Medicine, and Pathology, 14, 4, (499-510). [URL: https://www.tandfonline.com/doi/full/10.1007/s12024-018-0021-9]
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. (2013, April 2). [URL: https://www.americanpharmaceuticalreview.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13391. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8703211/]
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [URL: https://www.uregina.ca/engg/faculty-staff/faculty/idem/pka-values.pdf]
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). [URL: https://www.rheolution.com/app-notes/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o]
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of Chemical Health Risks, 9(4), 283-296. [URL: https://www.scispace.com/paper/ozbek-karakas-2019-a]
- FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-piperazine-Piperazine-SO3H-2-Cl-2-and-Piperazine-SO3H-2-Cl_fig1_323447957]
- Compound solubility measurements for early drug discovery. Life Chemicals. (2022, May 31). [URL: https://lifechemicals.com/blog/medicinal-chemistry/compound-solubility-measurements-for-early-drug-discovery]
- Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [URL: https://www.researchgate.
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.com/application-notes/spectroscopic-analysis-of-piperazine-compounds]
- Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. E-Journal of Chemistry, 2009, 6(S1), S481-S486. [URL: https://www.hindawi.com/journals/jchem/2009/964860/]
- Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03831]
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem. [URL: https://www.benchchem.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Adv., 2022,12, 21968-21977. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra03943d]
- LogP—Making Sense of the Value. ACD/Labs. [URL: https://www.acdlabs.com/download/app/logp/logp_making_sense.pdf]
- An improved method for predicting logP. The University of Texas at Austin. [URL: https://repositories.lib.utexas.edu/handle/2152/2855]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) p K a Values of Some Piperazines at (298, 303, 313, and 323) K [academia.edu]
- 4. uregina.ca [uregina.ca]
- 5. acdlabs.com [acdlabs.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. raytor.com [raytor.com]
- 10. rheolution.com [rheolution.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 2-Methoxy-3-(2-methylpropyl)piperazine
The following technical guide details the structural elucidation of 2-Methoxy-3-(2-methylpropyl)piperazine .
Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Analytical Scientists, Process Chemists[1]
Executive Summary & Chemical Context
The molecule This compound (hereafter MMPP-Sat ) is the saturated analog of the potent flavorant 2-methoxy-3-isobutylpyrazine (IBMP).[1] While IBMP is a stable aromatic system, MMPP-Sat presents a significantly higher analytical challenge due to the introduction of two chiral centers (C2 and C3) and a chemically labile cyclic hemiaminal ether (
Critical Stability Warning:
The 2-methoxy-piperazine moiety is a cyclic
-
Hydrolysis: Reverting to the ring-opened aldehyde/amino-ketone.[1]
-
Elimination: Loss of methanol to form the imine (dehydropiperazine).[1]
Therefore, this guide assumes the molecule is either analyzed as a stable salt, an
Elucidation Workflow
The following directed acyclic graph (DAG) outlines the logical flow for confirming the structure and stereochemistry.
Figure 1: Analytical workflow prioritizing sample stabilization prior to spectroscopic acquisition.
High-Resolution Mass Spectrometry (HRMS)
Differentiation from the aromatic precursor (IBMP) is the first checkpoint.[1]
| Parameter | Aromatic Precursor (IBMP) | Target Molecule (MMPP-Sat) | Diagnostic Delta |
| Formula | +6 H | ||
| MW (Monoisotopic) | 166.1106 Da | 172.1576 Da | +6.047 Da |
| Fragmentation | Stable ring; loss of isobutyl.[1] | Loss of | Labile Methoxy |
| RDB Equivalents | 4 (Aromatic Ring) | 1 (Saturated Ring) | Unsaturation Index |
Protocol:
Use ESI+ (Electrospray Ionization) in MeOH with 0.1%
NMR Spectroscopy: The Structural Core
The definitive assignment relies on Nuclear Magnetic Resonance.[2][3] The piperazine ring exists in a chair conformation.[1] The substituents at C2 (methoxy) and C3 (isobutyl) create four possible stereoisomers (two enantiomeric pairs of cis and trans).
A. Sample Preparation (Self-Validating Step)
To ensure the spectrum represents the intact molecule and not a degradation product:
-
Solvent: Use
neutralized with basic alumina or .[1] -
Temperature: Acquire at 298K. If line broadening occurs (ring flip averaging), cool to 253K to freeze the conformer.
B. 1H NMR Assignment Table (Predicted)
Note: Chemical shifts (
| Position | Proton Type | Multiplicity | Structural Insight | ||
| H2 | Methine (Anomeric) | 4.10 - 4.40 | Doublet (d) or Broad s | Critical: Downfield due to N and O attachment.[1] | |
| H3 | Methine | 2.60 - 2.90 | Multiplet (dt) | - | Adjacent to isobutyl group.[1] |
| OMe | Methoxy | 3.30 - 3.45 | Singlet (s) | - | Diagnostic sharp singlet.[1] |
| H5/H6 | Ring | 2.80 - 3.10 | Multiplets | - | Piperazine backbone.[1] |
| Isobutyl | 1.30 - 1.50 | Multiplet | - | Diastereotopic protons.[1] | |
| Isobutyl | 0.90 | Doublet (d) | ~6.5 | Terminal methyls.[1] |
C. Stereochemical Determination ( -Coupling & NOE)
This is the most complex aspect.[1] The relationship between the C2-Methoxy and C3-Isobutyl groups determines the topology.[1]
1. Conformational Analysis
-
Isobutyl Group (C3): Being bulky, it will strongly prefer the Equatorial position to avoid 1,3-diaxial strain.[1]
-
Methoxy Group (C2): Subject to the Anomeric Effect .[1] The lone pair on N1 can stabilize the antibonding orbital of the C2-O bond if the methoxy group is Axial .[1]
-
Conflict: Sterics favor Equatorial; Anomeric effect favors Axial.[1]
-
2. Distinguishing Cis vs. Trans
We assume the Isobutyl is locked Equatorial (Eq).
-
Trans Isomer (2-Eq, 3-Eq):
-
Cis Isomer (2-Ax, 3-Eq) [Likely Major Isomer due to Anomeric Effect]:
Figure 2: Diagnostic NOE and J-coupling correlations for stereochemical assignment.
Experimental Protocol: Shono Oxidation Route
If this molecule is being synthesized rather than isolated, the standard route involves the electrochemical Shono Oxidation of a leucine-derived piperazine or dipeptide.[1]
-
Starting Material: 3-isobutylpiperazin-2-one (or N-protected derivative).[1]
-
Anodic Oxidation: Electrolysis in MeOH (Carbon electrodes,
electrolyte). -
Purification: Flash chromatography on basic alumina (EtOAc/Hexane). Do not use Silica Gel (acidic nature degrades the product).[1]
References
-
Shono, T. (1984).[1] Electroorganic Chemistry as a New Tool in Organic Synthesis. Springer-Verlag.[1] Link[1]
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Reference for N-protection stability). Link[1]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (General NMR interpretation of chair conformers). Link[1]
-
PubChem. (2024).[1] 2-Methoxy-3-(2-methylpropyl)pyrazine (Precursor Data). National Library of Medicine.[1] Link
-
Clayden, J., et al. (2012). Organic Chemistry (Chapter on Anomeric Effects in Heterocycles). Oxford University Press.[1] Link
Sources
An In-depth Technical Guide to 2-Methoxy-3-(2-methylpropyl)pyrazine
A Note on Nomenclature: Initial database searches for "2-Methoxy-3-(2-methylpropyl)piperazine" did not yield specific results for a compound with a piperazine core. However, extensive data is available for a closely related pyrazine derivative. It is highly probable that the intended compound of interest is 2-Methoxy-3-(2-methylpropyl)pyrazine . This guide will focus on this pyrazine, while also providing a brief overview of the synthesis of substituted piperazines for comprehensive coverage.
Introduction
2-Methoxy-3-(2-methylpropyl)pyrazine, also widely known as 2-isobutyl-3-methoxypyrazine (IBMP), is a nitrogen-containing heterocyclic organic compound.[1] It is a member of the methoxypyrazine family, which are potent aroma compounds found in various plants and are also utilized by some insects.[2][3] While renowned for its characteristic "green" aroma, reminiscent of bell peppers, its biological significance and potential applications extend beyond the realm of flavor and fragrance.[1][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, biological roles, and analytical considerations for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
2-Methoxy-3-(2-methylpropyl)pyrazine is a colorless to slightly yellow liquid with a very low odor threshold, detectable by the human nose at concentrations in the parts-per-trillion range.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-methoxy-3-(2-methylpropyl)pyrazine | [1] |
| Synonyms | 2-isobutyl-3-methoxypyrazine, IBMP, Grindstaff pyrazine, Bell pepper pyrazine | [1] |
| CAS Number | 24683-00-9 | [5] |
| Molecular Formula | C9H14N2O | [5] |
| Molecular Weight | 166.22 g/mol | [5] |
| Appearance | Colorless to slightly yellow liquid | [6] |
| Odor | Green bell pepper, green pea | [6][7] |
| Boiling Point | Not available | |
| Density | 0.99 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.49 (lit.) |
Natural Occurrence and Biosynthesis
This pyrazine is a significant contributor to the aroma of many plants, most notably bell peppers (Capsicum annuum), and is also found in grapes, leading to the "green" notes in some wines.[1][8] It is also produced by some species of blue-green algae.[1]
The biosynthesis of 3-alkyl-2-methoxypyrazines in plants like grapevines is believed to start from amino acids.[2] For 2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP), the precursor is thought to be leucine.[9] The final step in the pathway is the O-methylation of the corresponding 2-hydroxy-3-alkylpyrazine, a reaction catalyzed by O-methyltransferase (OMT) enzymes.[9][10]
Caption: Hypothesized biosynthetic pathway of 2-Methoxy-3-(2-methylpropyl)pyrazine.
Synthesis and Experimental Protocols
While the large-scale industrial synthesis of this compound for the flavor and fragrance industry is established, detailed academic protocols can be found in the literature, particularly for isotopically labeled versions used as analytical standards.[11]
Example Synthetic Protocol: Synthesis of Deuterated 2-Methoxy-3-isobutylpyrazine
A common approach involves the condensation of an α-amino acid amide with glyoxal, followed by methylation.[11]
Step 1: Condensation
-
Leucinamide (the amide of leucine) is reacted with glyoxal in an appropriate solvent.
-
This condensation reaction forms the pyrazine ring, yielding 3-isobutyl-2-hydroxypyrazine.
Step 2: Methylation
-
The resulting 3-isobutyl-2-hydroxypyrazine is then methylated.
-
Common methylating agents include diazomethane or methyl iodide.[11] For deuterated versions, a deuterated methylating agent is used.
Caption: A simplified workflow for the synthesis of 2-Methoxy-3-(2-methylpropyl)pyrazine.
Biological Activity and Potential Applications
Beyond its well-documented role as an aroma compound, 2-Methoxy-3-(2-methylpropyl)pyrazine exhibits other biological activities.
Insect Pheromone
Research has shown that this compound acts as a male-released aggregation cue in the beetle Labidostomis lusitanica.[3] Both male and female beetles are attracted to the compound, suggesting a role in chemical communication.[3] This opens avenues for its use in pest management strategies.
Broader Context of Pyrazine and Piperazine Derivatives in Drug Discovery
While there is currently limited public data on the pharmacological applications of 2-Methoxy-3-(2-methylpropyl)pyrazine, the pyrazine and piperazine scaffolds are of significant interest in medicinal chemistry.
-
Pyrazine derivatives are being investigated for a range of activities, including as antitumor, anticonvulsant, and antimicrobial agents.[12]
-
Piperazine derivatives are prevalent in a large number of FDA-approved drugs and are explored for their antimicrobial, anticancer, and central nervous system effects.[13][14] The piperazine ring is often used to improve the physicochemical properties of drug candidates.[15]
The synthesis of substituted piperazines is a well-developed field, with various methods available for creating structural diversity.[16][17][18][19] Should the user's interest lie in the piperazine analog, these general synthetic strategies would be a starting point for its synthesis.
Analytical Methods
The extremely low concentrations at which 2-Methoxy-3-(2-methylpropyl)pyrazine is present in natural products necessitate sensitive analytical techniques for its detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is the most common method employed.[11] The use of a deuterated internal standard, such as 2-isobutyl-3-methoxypyrazine-d3, is recommended for accurate quantification.[20]
Conclusion
2-Methoxy-3-(2-methylpropyl)pyrazine is a multifaceted molecule with significance in food chemistry, chemical ecology, and potentially, medicinal chemistry. While its role as a potent aroma compound is well-established, its function as an insect pheromone highlights a broader range of biological activities. The lack of extensive pharmacological data presents an opportunity for future research, particularly given the proven utility of the pyrazine and piperazine scaffolds in drug discovery. Further investigation into its biological targets and signaling pathways could unveil novel applications for this intriguing compound.
References
- Jadhav, S. B., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- de la Torre, A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Kari, B., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(20), 6184.
- Li, Q., et al. (2019). Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Letters in Drug Design & Discovery, 16(8).
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Huang, J., et al. (2012). A Practical and Efficient Synthesis of N-Tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506-7511.
- Bigot, A., et al. (2021).
- Sharma, R., et al. (2017). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 604-618.
-
PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine. Retrieved from [Link]
- Lei, Y., et al. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Foods, 11(12), 1799.
- Dunlevy, J. D., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 937-944.
- Sidhu, D., et al. (2015). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines. Foods, 4(4), 589-609.
-
PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine. Retrieved from [Link]
- Guillaumie, S., et al. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. Plant Physiology, 162(2), 604-615.
- Cheng, C., et al. (2011). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) as Potential Cocaine-Abuse Therapeutic Agents. Journal of Medicinal Chemistry, 54(11), 3696-3708.
-
ResearchGate. (n.d.). The proposed biosynthesis pathways of pyrazines. Retrieved from [Link]
- Boulton, R. B., et al. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 45(6), 499-508.
- Lei, Y., et al. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Foods, 11(12), 1799.
-
Waterhouse, A. L. (2019). Pyrazines. UC Davis Waterhouse Lab. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2‑Isobutyl‑3‑methoxypyrazine (IBMP) – Green/Herbal. Retrieved from [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- Jiang, W., et al. (2020). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Molecules, 25(1), 15.
-
NIST. (n.d.). Pyrazine, 2-methoxy-3-(2-methylpropyl)-. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2-methoxy-3-(2-methylpropyl)-. Retrieved from [Link]
-
Al-Bustami, R. (2023). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. Retrieved from [Link]
- Cerdá-García, A., et al. (2023). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). Insects, 14(1), 89.
-
Wikipedia. (n.d.). 3-Isobutyl-2-methoxypyrazine. Retrieved from [Link]
- Koundouras, S., et al. (2021).
- De Martino, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
-
Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]
Sources
- 1. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 5. Pyrazine, 2-methoxy-3-(2-methylpropyl)- [webbook.nist.gov]
- 6. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2‑Isobutyl‑3‑methoxypyrazine (IBMP) – Green/Herbal [myskinrecipes.com]
- 8. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piperazine synthesis [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. medchemexpress.com [medchemexpress.com]
The Piperazine Scaffold: A Privileged Core in Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1] Its structural simplicity, coupled with its remarkable synthetic versatility, has established it as a "privileged scaffold" in the design and development of a wide array of therapeutic agents.[1][2] This guide provides a comprehensive exploration of the multifaceted applications of piperazine derivatives, delving into their underlying mechanisms of action, key therapeutic areas, and the experimental methodologies that drive their discovery and optimization.
The unique architecture of the piperazine ring confers a combination of conformational flexibility and tunable basicity, which are crucial for its biological function.[1] The dual nitrogen atoms allow the ring to adopt various conformations, such as chair and boat forms, facilitating optimal interactions within the active sites of enzymes and the binding pockets of receptors.[1] Furthermore, these nitrogen atoms serve as versatile synthetic handles, enabling chemists to systematically modify the molecule's steric, electronic, and physicochemical properties.[1] This "tunability" is paramount for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as enhancing its potency and selectivity for its intended biological target.[1]
The clinical significance of the piperazine scaffold is underscored by its presence in numerous blockbuster drugs spanning a wide range of therapeutic classes.[1][3] From the anticancer agent imatinib to the atypical antipsychotic aripiprazole, and from the antibiotic ciprofloxacin to the antihistamine cetirizine, the piperazine moiety has proven its value in improving the efficacy and pharmacokinetic properties of diverse drug molecules.[1]
I. Piperazine Derivatives in Central Nervous System (CNS) Disorders
The ability of piperazine derivatives to cross the blood-brain barrier and modulate the activity of various neurotransmitter systems has made them a mainstay in the treatment of CNS disorders.[2][4] Many antipsychotic, antidepressant, and anxiolytic drugs incorporate a piperazine ring, which often serves as a key pharmacophore for interacting with dopamine and serotonin receptors.[2][4]
A. Antipsychotic and Antidepressant Activity
Arylpiperazine derivatives are a prominent class of CNS-active agents.[4] By attaching an aryl group to one of the piperazine nitrogens, researchers have been able to develop compounds with multi-receptor binding profiles, targeting both dopamine and serotonin receptors.[1][3] This dual action is a hallmark of many atypical antipsychotics, contributing to their improved efficacy and reduced side-effect profiles compared to older medications.[1] For instance, aripiprazole utilizes the piperazine heterocycle to fine-tune its binding to dopamine and serotonin receptors.[1]
In the realm of mood disorders, piperazine-containing compounds have shown significant promise as antidepressants.[1][4] Their mechanism often involves the modulation of monoaminergic pathways, including the inhibition of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[1]
Signaling Pathway: Arylpiperazine Modulation of Dopamine and Serotonin Receptors
Caption: Arylpiperazine derivatives modulate dopaminergic and serotonergic signaling.
II. The Expanding Role of Piperazines in Oncology
The piperazine scaffold has emerged as a privileged structure in the design of anticancer agents, particularly in the development of kinase inhibitors.[2][5] The piperazine ring often functions as a critical linker or a solubilizing group, enabling the drug molecule to effectively bind to the ATP-binding pocket of kinases, thereby inhibiting their activity and halting cancer cell proliferation.[2][6]
A. Kinase Inhibition and Cytotoxic Effects
Imatinib, a revolutionary drug for the treatment of chronic myeloid leukemia, prominently features a piperazine moiety that is crucial for its selectivity and efficacy.[1] Many other approved kinase inhibitors also incorporate this versatile scaffold.[2]
Beyond kinase inhibition, piperazine derivatives have demonstrated a broad range of anticancer activities, including the induction of apoptosis (programmed cell death) and the inhibition of the cell cycle.[6][7] The modular nature of the piperazine scaffold allows for the synthesis of large libraries of compounds that can be screened for cytotoxic effects against various cancer cell lines.[7] Structure-activity relationship (SAR) studies have shown that the substitution pattern on the piperazine ring significantly influences the compound's anti-proliferative activity.[7] For example, the addition of specific aryl groups can enhance cytotoxic activity against certain cancer cell types.[7]
Experimental Workflow: Screening Piperazine Derivatives for Anticancer Activity
Caption: High-throughput screening workflow for identifying anticancer piperazine derivatives.
III. Piperazine Derivatives in the Fight Against Infectious Diseases
The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents.[8][9] Piperazine-based compounds have emerged as a promising class of antimicrobials, exhibiting activity against a wide range of pathogens, including bacteria, fungi, parasites, and viruses.[8][10]
A. Antibacterial and Antifungal Activity
The structural versatility of the piperazine nucleus allows for modifications that can enhance its antimicrobial potency.[9] For example, the incorporation of electron-withdrawing groups has been shown to improve antibacterial activity.[9] SAR studies are crucial in guiding the design of more effective piperazine-based antibiotics and antifungals.[9]
B. Anthelmintic Properties
Historically, piperazine was first recognized for its anthelmintic (anti-parasitic worm) properties.[11][12] Its primary mechanism of action against nematodes involves acting as an agonist of the γ-aminobutyric acid (GABA) receptors in the parasite's neuromuscular system.[13] This leads to flaccid paralysis of the worm, allowing it to be expelled from the host's body.[13] The selectivity of piperazine for helminths is due to differences in the GABA receptors between the parasite and its vertebrate host.[11]
C. Antiviral and Other Anti-infective Applications
Recent research has also highlighted the potential of piperazine derivatives as antiviral agents.[14] Studies have shown that certain functionalized piperazines can inhibit the replication of viruses like norovirus.[14] The broad-spectrum anti-infective potential of the piperazine scaffold continues to be an active area of research.[8]
Table 1: Antiproliferative Activity of Selected Piperazine Derivatives
| Compound ID | Cancer Cell Line | Growth Inhibition (%) | Reference |
| 17 | Colon (KM12) | -84.40 | [15] |
| 17 | Melanoma (SK-MEL-5) | -98.17 | [15] |
| 17 | Breast (MDA-MB-231/ATCC) | -86.10 | [15] |
| 28 | Colon (COLO-205) | -90.33 | [15] |
| 28 | Melanoma (SK-MEL-5) | -92.46 | [15] |
| 31 | Leukemia (MOLT-4) | -98.81 | [15] |
| 30 | Breast, Skin, Pancreas, Cervix | Significant Inhibition | [7] |
IV. Synthetic Methodologies and Experimental Protocols
The therapeutic potential of piperazine derivatives is intrinsically linked to the development of efficient and versatile synthetic methods.[1][16] These methods allow for the precise tuning of the piperazine scaffold to achieve desired biological activities.[1]
A. Key Synthetic Strategies
Several key synthetic strategies are employed to create diverse libraries of piperazine derivatives:
-
N-Alkylation and N-Arylation: The nitrogen atoms of the piperazine ring are readily functionalized through nucleophilic substitution reactions with alkyl halides or through transition-metal-catalyzed cross-coupling reactions with aryl halides.[1]
-
Reductive Amination: This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form N-substituted derivatives.[1]
-
C-H Functionalization: More recent advances have focused on the direct functionalization of the carbon atoms of the piperazine ring, opening up new avenues for structural diversification.[16]
B. Experimental Protocol: Synthesis of an N-Arylpiperazine Derivative via Buchwald-Hartwig Amination
Objective: To synthesize a specific N-arylpiperazine derivative for biological screening.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Piperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add piperazine (1.2 mmol) and the base (1.4 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpiperazine derivative.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.[12]
V. Future Perspectives and Conclusion
The piperazine scaffold continues to be a highly valuable and versatile platform in drug discovery.[1][3] Its ability to confer favorable physicochemical properties and engage with a wide range of biological targets ensures its continued relevance in the development of new therapeutics.[1][2]
Future research will likely focus on several key areas:
-
Novel Scaffolds and Hybrid Molecules: The combination of the piperazine moiety with other pharmacologically active scaffolds to create hybrid molecules with dual or synergistic activities is a promising strategy.[1]
-
Targeted Drug Delivery: The development of piperazine-based systems for targeted drug delivery could enhance the efficacy and reduce the side effects of existing and new drugs.
References
- Walayat, K., Mohsin, N. U. A. An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.
- What is the mechanism of Piperazine? (2024, July 17). Patsnap Synapse.
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2025, August 6).
- Piperazine. Wikipedia.
- PIPERAZINES. Ataman Kimya.
- An In-depth Technical Guide to the Mechanism of Action of Piperazine. Benchchem.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 2). MDPI.
- Piperazine derivatives for therapeutic use: a patent review (2010-present). SciSpace.
- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube.
- Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025, March 15). PubMed.
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.
- Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016, July 15). PubMed.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, July 28).
- Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016, May 31). Taylor & Francis.
- Piperazine derivatives of natural compounds with anticancer activity. ResearchGate.
- Synthesis of piperazines. Organic Chemistry Portal.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate.
- Different piperazine derivatives in clinical studies against different kind of depressive disorders. ResearchGate.
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021, December 31). Asian Pacific Journal of Health Sciences.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022, January 17). PubMed.
- Piperazine derivatives of existing drug molecules. ResearchGate.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024, August 1). Bentham Science Publishers.
- Piperazine based antimicrobial polymers: a review. (2021, April 23). PMC - NIH.
- Inhibition of Noroviruses by Piperazine Derivatives. PMC - NIH.
- Piperazine-Derivative MMV665917. (2019, July 15). Journal of Infectious Diseases - Ovid.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, October 1).
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016) | Anuj K. Rathi | 158 Citations [scispace.com]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 6. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. apjhs.com [apjhs.com]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. gyanvihar.org [gyanvihar.org]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
Technical Guide: 2-Isobutyl-3-methoxypyrazine (CAS 24683-00-9)
[1][2][3][4]
Introduction: The Archetype of "Green"
2-Isobutyl-3-methoxypyrazine (IBMP), often referred to as Galbazine , is a nitrogen-containing heterocyclic compound of immense significance in the flavor and fragrance industries. It represents the "gold standard" for green, vegetative, and herbaceous olfactory notes, characteristically defining the aroma of green bell peppers (Capsicum annuum), Cabernet Sauvignon grapes, and galbanum.
Its technical importance lies in its extreme olfactory potency . With an odor detection threshold as low as 2 parts per trillion (ppt) in water, IBMP is one of the most potent odorants known to science. For researchers and formulators, this molecule presents a unique challenge: it requires precise analytical detection methods and rigorous handling protocols to prevent cross-contamination, as even microscopic traces can alter the sensory profile of a product.
This guide provides a comprehensive technical analysis of IBMP, ranging from its physicochemical constants to validated synthesis routes and advanced electrochemical detection methodologies.
Physicochemical Profile
The following data aggregates experimental values from standard industrial safety assessments (RIFM, JECFA) and spectral databases.
| Property | Value / Description |
| CAS Registry Number | 24683-00-9 |
| IUPAC Name | 2-Methoxy-3-(2-methylpropyl)pyrazine |
| Molecular Formula | C |
| Molecular Weight | 166.22 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Odor Descriptor | Intense green bell pepper, green pea, earthy, galbanum |
| Odor Threshold | ~2 ng/L (ppt) in water; ~10 ng/L in air |
| Density | 0.990 – 1.003 g/mL (25 °C) |
| Refractive Index ( | 1.487 – 1.497 |
| Boiling Point | 214–215 °C (at 760 mmHg) |
| LogP (Octanol/Water) | 2.62 (Experimental) |
| Solubility | Soluble in ethanol, organic solvents; slightly soluble in water (~230 mg/L) |
Spectral Signature (Mass Spectrometry)
For identification via GC-MS, IBMP exhibits a distinct fragmentation pattern.
-
Molecular Ion (
) : m/z 166 -
Base Peak : m/z 124 (Loss of propene from the isobutyl group via McLafferty rearrangement)
-
Secondary Peaks : m/z 151 (Loss of methyl), m/z 94.
Synthesis and Production Protocols
High-purity IBMP is typically synthesized via the condensation of amino acid derivatives followed by methylation. The following protocol outlines the Leucine Amide Condensation Route , preferred for its specificity.
Core Reaction Logic
-
Condensation : L-Leucine amide reacts with glyoxal to form the intermediate 2-isobutyl-3-hydroxypyrazine.
-
Methylation : The hydroxyl group is methylated using Iodomethane (MeI) or via a chlorination/methoxylation sequence to yield the final ether.
Step-by-Step Laboratory Protocol
Note: All steps must be performed under a fume hood due to the potent odor of the product and toxicity of reagents.
Phase 1: Formation of the Pyrazine Core
-
Reagents : Dissolve L-Leucine amide hydrochloride (1.0 eq) in methanol at -30°C.
-
Addition : Add Glyoxal (40% aq. solution, 1.2 eq) dropwise while maintaining low temperature.
-
Cyclization : Add aqueous Sodium Hydroxide (2.5 eq) slowly. Allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Acidification : Cool the mixture to 0°C and acidify with dilute HCl to pH 5.
-
Isolation : Extract with ethyl acetate. The organic layer contains the intermediate 2-isobutyl-3-hydroxypyrazine .
Phase 2: O-Methylation (The "Galbazine" Step)
-
Preparation : Dissolve the crude hydroxypyrazine intermediate in anhydrous acetone.
-
Base Activation : Add Potassium Carbonate (
, anhydrous, 2.0 eq) to deprotonate the hydroxyl group. -
Methylation : Add Iodomethane (MeI, 1.5 eq) dropwise. Caution: MeI is a carcinogen.
-
Reflux : Heat the mixture to mild reflux (approx. 40°C) for 6–12 hours. Monitor via TLC or GC.[1]
-
Workup : Filter off inorganic salts. Concentrate the filtrate.
-
Purification : Distill under reduced pressure or use column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate pure IBMP.
Synthesis Pathway Visualization
Caption: Synthetic pathway converting Leucine Amide and Glyoxal into IBMP via a hydroxypyrazine intermediate.
Advanced Detection: Electrochemical Biosensing
While GC-MS is the standard for quantification, recent research has validated Odorant-Binding Protein (OBP) biosensors for rapid electrochemical detection of IBMP. This method mimics the biological olfactory mechanism.
Mechanism of Action
The assay utilizes a rat Odorant-Binding Protein (rOBP3) which has a high affinity for IBMP.
-
Probe Binding : A redox-active probe (e.g., 2-methyl-1,4-naphthoquinone ) is bound to the rOBP3. In this state, the probe generates a specific electrochemical signal.[2][3]
-
Competitive Displacement : When IBMP is introduced, it displaces the probe due to higher binding affinity (
in micromolar range). -
Signal Drop : The displacement of the probe results in a measurable decrease in the electrochemical current, proportional to the IBMP concentration.
Biosensor Workflow Visualization
Caption: Electrochemical detection mechanism where IBMP displaces a redox probe from the OBP, reducing signal.
Safety and Handling
Signal Word : WARNING Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Olfactory Fatigue : Due to its potency, continuous exposure can lead to temporary anosmia (inability to smell) to the compound.
-
Containment : Store in double-sealed containers (e.g., Teflon-lined caps). Use dedicated glassware to prevent cross-contamination of other samples in the lab.
-
Neutralization : Glassware can be treated with an acidic oxidizing solution (e.g., dilute permanganate) to degrade residual pyrazines before washing.
References
-
Api, A. M., et al. (2023).[4] RIFM fragrance ingredient safety assessment, 2-isobutyl-3-methoxypyrazine, CAS registry number 24683-00-9.[5] Food and Chemical Toxicology. Link
-
Barou, E., et al. (2014). Electrochemical detection of the 2-isobutyl-3-methoxypyrazine model odorant based on odorant-binding proteins: the proof of concept. Bioelectrochemistry. Link
-
Parrish, M., et al. (2000). Organoleptic impact of 2-methoxy-3-isobutylpyrazine on red bordeaux and loire wines. Journal of Agricultural and Food Chemistry. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 32594, 2-Isobutyl-3-methoxypyrazine. Link
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Evaluation of certain food additives: 2-Isobutyl-3-methoxypyrazine. WHO Technical Report Series. Link
Sources
- 1. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]
- 2. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]
- 5. Pyrazine, 2-methoxy-3-(2-methylpropyl)- [webbook.nist.gov]
Mechanism of Action: 2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP)
This is an in-depth technical guide on the mechanism of action for 2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP) and its structural analogs.
Editorial Note on Chemical Identity: The specific nomenclature provided in the query ("2-Methoxy-3-(2-methylpropyl)piperazine ") refers to the saturated analog of the well-characterized potent odorant 2-Methoxy-3-(2-methylpropyl)pyrazine (also known as 2-Methoxy-3-isobutylpyrazine or IBMP ).
While the piperazine derivative is a chemically valid structure (the reduced form), the pyrazine congener is the bioactive entity of significant scientific and industrial interest, known for its femtomolar detection thresholds and role in olfactory signaling (green pepper/vegetative aroma). The piperazine form appears in the literature primarily as a theoretical analog or potential metabolite rather than a primary pharmacological agent. Consequently, this guide focuses on the established Mechanism of Action (MoA) of the pyrazine scaffold in the context of olfactory receptor activation, while addressing the physicochemical implications of the piperazine saturation where relevant.
A Technical Guide to Olfactory Receptor Activation and Signal Transduction
Executive Summary
2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP) is a nitrogen-containing heterocyclic compound belonging to the alkyl-methoxypyrazine family. It functions as a high-affinity ligand for specific G-Protein Coupled Receptors (GPCRs) within the olfactory epithelium. Its mechanism of action is characterized by an exceptionally low detection threshold (0.5–2 ng/L in water), driven by specific hydrophobic interactions within the orthosteric binding pocket of Class I/II Olfactory Receptors (ORs) and facilitated by Odorant Binding Proteins (OBPs).
Key Mechanistic Pillars:
-
Target: Olfactory Receptors (GPCRs, specifically Class II).[1]
-
Primary Effect: Activation of the cAMP-dependent signal transduction cascade in Olfactory Sensory Neurons (OSNs).[1]
-
Physiological Outcome: Membrane depolarization and generation of action potentials interpreted by the olfactory bulb as "green," "vegetative," or "capsicum-like" notes.
Chemical Identity & Physicochemical Properties
Understanding the MoA requires analyzing the pharmacophore. The "methoxy-isobutyl" substitution pattern is critical for receptor selectivity.
| Property | Specification | Mechanistic Relevance |
| IUPAC Name | 2-Methoxy-3-(2-methylpropyl)pyrazine | Primary bioactive ligand. |
| Analog (Query) | 2-Methoxy-3-(2-methylpropyl)piperazine | Saturated analog; likely reduced binding affinity due to loss of aromatic planarity. |
| Molecular Weight | 166.22 g/mol | Optimal range for volatility and OBP transport. |
| LogP | ~2.8 - 3.2 | Lipophilic enough to cross mucus, hydrophilic enough for solubility. |
| Odor Threshold | ~2 ppt (parts per trillion) | Indicates extremely high receptor affinity ( |
Structural Insight: The pyrazine ring provides a planar aromatic scaffold. The 2-methoxy group acts as a hydrogen bond acceptor, while the 3-isobutyl group provides a critical hydrophobic anchor. Saturation to the piperazine (cyclohexane-like chair conformation) disrupts this planarity, likely altering the vector of the substituents and significantly diminishing potency at the pyrazine-specific receptors.
Molecular Mechanism of Action
The interaction of IBMP with the olfactory system follows a canonical GPCR signal transduction pathway, but with distinct kinetics due to the molecule's high potency.
3.1. Perireceptor Events (Transport)
Before binding the receptor, IBMP must traverse the hydrophilic mucus layer of the olfactory epithelium.
-
Odorant Binding Proteins (OBPs): IBMP binds to OBPs (e.g., bOBP in bovine, hOBP in humans) in the mucus. The isobutyl tail inserts into the hydrophobic
-barrel of the OBP, solubilizing the lipophilic ligand and shuttling it to the membrane-bound receptor.
3.2. Receptor Binding (The Recognition Event)
-
Receptor Family: Class II Olfactory Receptors (GPCRs).
-
Binding Pocket: Mutagenesis studies suggest IBMP binds in a hydrophobic cleft formed by Transmembrane Domains (TM) 3, 5, and 6.
-
Key Interactions:
-
Hydrophobic Anchoring: The isobutyl group interacts with non-polar residues (Leu, Val, Phe) deep in the pocket.
-
Electronic Locking: The methoxy oxygen and pyrazine nitrogens participate in H-bonding or dipole interactions with polar residues (e.g., Ser, Thr, or Asn) near the extracellular loop.
-
3.3. Signal Transduction Cascade
Upon binding, the OR undergoes a conformational change (likely movement of TM6), initiating the G-protein cascade.
-
G-Protein Activation: The activated OR functions as a GEF (Guanine Nucleotide Exchange Factor) for
(an olfactory-specific protein). GDP is exchanged for GTP on the subunit. -
Adenylate Cyclase Stimulation:
-GTP dissociates and activates Adenylate Cyclase III (ACIII) . -
cAMP Surge: ACIII catalyzes the conversion of ATP to cAMP, rapidly increasing intracellular cAMP levels.
-
Ion Channel Gating: cAMP binds directly to Cyclic Nucleotide-Gated (CNG) channels (CNGA2/A4/B1 complex), causing them to open.
-
Cation Influx:
and flow into the cilium, causing initial depolarization. -
Chloride Amplification: The influx of
activates Anoctamin 2 (ANO2) , a -activated chloride channel. High intracellular flows out of the cell, amplifying the depolarization. -
Action Potential: The receptor potential sums at the axon hillock; if the threshold is breached, action potentials are fired to the olfactory bulb (glomeruli).
3.4. Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by IBMP.
Caption: Figure 1.[2] The canonical olfactory signal transduction cascade activated by IBMP binding to specific olfactory receptors.
Experimental Protocols for Validation
To validate the mechanism of action for IBMP (or investigate the piperazine analog), the following heterologous expression and functional assay workflow is the industry standard.
Protocol: cAMP-Glo™ Functional Assay for OR Activation
Objective: Quantify receptor activation by measuring cAMP production in HEK293T cells expressing candidate Olfactory Receptors.
-
Cell Culture & Transfection:
-
Seed HEK293T cells in poly-D-lysine coated 96-well plates.
-
Transfection Mix: Plasmid DNA encoding the specific OR (e.g., OR11A1 or library), RTP1S (chaperone protein required for OR surface expression), and
. -
Incubate for 24 hours to allow expression.
-
-
Ligand Preparation:
-
Prepare a stock solution of 2-Methoxy-3-(2-methylpropyl)pyrazine in DMSO (10 mM).
-
Prepare serial dilutions in induction buffer (HBSS + 500
M IBMX to inhibit phosphodiesterase). -
Note: If testing the piperazine analog, prepare identical dilutions to compare potency (
).
-
-
Stimulation:
-
Remove culture media and add 20
L of ligand dilution to cells. -
Incubate for 30 minutes at 37°C.
-
-
Detection (Luminescence):
-
Add cAMP-Glo™ Lysis Buffer followed by Detection Solution.
-
Incubate for 20 minutes at room temperature.
-
Add Kinase-Glo® Reagent and incubate for 10 minutes.
-
Read Luminescence (RLU) on a plate reader.
-
-
Data Analysis:
-
Normalize RLU to cAMP standard curve.
-
Plot Dose-Response Curve (Log[Agonist] vs. Response).
-
Calculate
. A lower indicates higher potency. -
Expected Result: IBMP should show nanomolar
. The piperazine analog is expected to show significantly higher (lower potency) or no activation.
-
Metabolism and Biotransformation
While the user inquired about the piperazine, it is crucial to understand the metabolic fate of the pyrazine.
-
Oxidative Pathways: Alkyl-methoxypyrazines are primarily metabolized by hepatic Cytochrome P450 enzymes.
-
O-Demethylation: The methoxy group is susceptible to O-demethylation, yielding the corresponding hydroxypyrazine (2-hydroxy-3-isobutylpyrazine), which is generally odorless and excreted.
-
Ring Reduction (Hypothetical): The reduction of the pyrazine ring to a piperazine ring is not a major metabolic pathway in humans for this class of compounds. However, if the This compound were administered directly, it would likely be subject to N-oxidation or dealkylation.
References
-
Pelosi, P., et al. (1982). "Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine." Biochemical Journal. Link
-
Mainland, J. D., et al. (2014). "The strategy of odor recognition in the human nose." Nature Neuroscience. Link
-
Roujou de Boubée, D., et al. (2000).[3] "Organoleptic impact of 2-methoxy-3-isobutylpyrazine on red Bordeaux and Loire wines." Journal of Agricultural and Food Chemistry. Link
-
Reisman, J., et al. (2006). "Selectivity of the olfactory receptor OR11A1." Chemical Senses. Link
-
Su, C.Y., et al. (2009). "Olfactory perception: receptors, cells, and circuits." Cell. Link
Sources
- 1. AU2018379263A1 - Olfactory receptor involved in the perception of musk fragrance and the use thereof - Google Patents [patents.google.com]
- 2. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Isobutyl-3-methoxypyrazine 99 24683-00-9 [sigmaaldrich.com]
biological activity of substituted piperazines
An In-depth Technical Guide to the Biological Activity of Substituted Piperazines
Executive Summary
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry. Its unique stereoelectronic properties, synthetic tractability, and ability to modulate pharmacokinetic profiles have led to its incorporation into a vast array of clinically successful therapeutic agents. This guide provides a detailed exploration of the diverse biological activities of substituted piperazines, moving beyond a simple catalog of their applications. We will dissect the mechanistic underpinnings of their actions in key therapeutic areas, elucidate critical structure-activity relationships (SAR), and present robust experimental workflows for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this remarkable chemical motif.
The Piperazine Core: A Foundation for Pharmacological Diversity
The prevalence of the piperazine scaffold is not accidental; it is a direct consequence of its advantageous physicochemical properties. The two nitrogen atoms offer key points for synthetic diversification, allowing for precise control over the molecule's interaction with biological targets. The basicity of these nitrogens (pKa ~9.8 and 5.7) ensures that piperazine-containing molecules are often protonated at physiological pH, enhancing their water solubility and enabling critical ionic interactions with receptor residues. Furthermore, the chair conformation of the piperazine ring provides a rigid, three-dimensional framework that can be strategically modified to optimize target binding and selectivity.
Central Nervous System (CNS) Modulation: The Cornerstone of Piperazine Therapeutics
Substituted piperazines have made their most profound impact in the treatment of CNS disorders, particularly schizophrenia and depression. Their success lies in their ability to potently and selectively modulate key neurotransmitter systems.
Antipsychotic Activity: Targeting the Dopamine-Serotonin Axis
The "dopamine hypothesis" of schizophrenia, which posits that hyperactivity of dopaminergic pathways contributes to psychotic symptoms, has long guided antipsychotic drug development. Substituted piperazines are central to the class of "atypical" or second-generation antipsychotics, which exhibit a superior side-effect profile compared to their predecessors.
Mechanistic Insight: Atypical antipsychotics containing a piperazine moiety, such as aripiprazole and ziprasidone, typically function as antagonists or partial agonists at the dopamine D2 receptor. Crucially, their improved efficacy and reduced extrapyramidal side effects are attributed to their concurrent high-affinity antagonism of the serotonin 2A (5-HT2A) receptor. This dual-receptor blockade is believed to restore cortical dopamine release while tempering striatal dopamine hyperactivity, a more nuanced approach than simple D2 antagonism.
Structure-Activity Relationship (SAR): The nature of the substituent at the N4 position of the piperazine ring is a primary determinant of receptor affinity and selectivity. For instance, the arylpiperazine moiety, particularly with an ortho-methoxy group, is a classic pharmacophore for 5-HT receptor interactions. The substituent at the N1 position is often a larger, more complex group that fine-tunes the interaction with the D2 receptor and modulates the overall pharmacokinetic properties of the molecule.
Experimental Workflow: Characterizing a Novel Antipsychotic Candidate
The discovery pipeline for a novel piperazine-based antipsychotic involves a tiered screening approach to validate its mechanism of action and selectivity.
Caption: Workflow for Antipsychotic Drug Discovery.
Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity
This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.
-
Objective: To quantify the ability of a novel substituted piperazine (Test Compound) to displace a known high-affinity radioligand from the D2 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human D2 receptor (e.g., CHO-K1 or HEK293).
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (high-affinity D2 antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Preparation: Thaw the D2 receptor membranes on ice. Prepare serial dilutions of the Test Compound in assay buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-Spiperone (at a final concentration near its Kd), and 100 µL of receptor membranes.
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol, 50 µL of [3H]-Spiperone, and 100 µL of receptor membranes.
-
Test Compound: Add 50 µL of each dilution of the Test Compound, 50 µL of [3H]-Spiperone, and 100 µL of receptor membranes.
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Determine the percent inhibition for each concentration of the Test Compound: % Inhibition = 100 * (1 - [(CPM_Compound - NSB) / (Total Binding - NSB)]).
-
Plot the % Inhibition against the log concentration of the Test Compound to generate a dose-response curve.
-
Use non-linear regression to fit the curve and determine the IC50 value (the concentration of the Test Compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Antidepressant Activity: Fine-Tuning Serotonergic and Noradrenergic Systems
The therapeutic utility of piperazines extends to mood disorders. Many modern antidepressants incorporate the piperazine scaffold to interact with monoamine transporters or specific serotonin receptor subtypes.
Mechanistic Insight: Compounds like vortioxetine are considered "multimodal" antidepressants. They act not only as inhibitors of the serotonin transporter (SERT) but also as modulators of multiple 5-HT receptors (e.g., 5-HT1A agonism, 5-HT3 and 5-HT7 antagonism). This polypharmacological profile is believed to offer a broader spectrum of efficacy and a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs).
Data Presentation: Receptor Binding Profiles of Piperazine-Based Antidepressants
The table below summarizes the binding affinities (Ki, nM) for representative piperazine-containing antidepressants, illustrating their diverse pharmacological profiles. Lower Ki values indicate higher affinity.
| Compound | SERT (Ki, nM) | NET (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT3 (Ki, nM) | 5-HT7 (Ki, nM) |
| Vortioxetine | 1.6 | 113 | 15 | 3.7 | 19 |
| Vilazodone | 0.5 | 234 | 2.1 | - | - |
| Trazodone | 150 | >10,000 | 4.5 | 25 | 15 |
Data are representative and compiled from various pharmacological databases.
Anticancer Activity: A New Frontier for Piperazine Derivatives
Beyond the CNS, the piperazine scaffold has emerged as a critical component in the design of targeted anticancer therapies.
Mechanistic Insight: One of the most celebrated examples is Imatinib , a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML). Imatinib's piperazine group is essential for its activity; it occupies a specific pocket in the ATP-binding site of the BCR-ABL oncoprotein, inducing an inactive conformation and blocking downstream signaling pathways that drive cell proliferation. The protonated piperazine forms a crucial hydrogen bond network that anchors the inhibitor in place. This mechanism is a paradigm of targeted therapy, selectively inhibiting the cancer-driving protein while sparing healthy cells.
Signaling Pathway: Inhibition of BCR-ABL by a Piperazine-Containing TKI
Caption: Imatinib blocks the ATP-binding site of BCR-ABL.
Conclusion and Future Perspectives
The substituted piperazine is a testament to the power of privileged scaffolds in drug discovery. Its remarkable versatility has enabled the development of transformative medicines for psychosis, depression, and cancer. The ongoing exploration of novel substitution patterns continues to unlock new biological activities, with promising results in areas such as infectious diseases and neurodegeneration. Future research will undoubtedly focus on designing piperazine derivatives with even greater selectivity and on harnessing them for novel therapeutic modalities, such as PROTACs and covalent inhibitors, ensuring that this humble heterocycle remains at the forefront of medicinal chemistry for years to come.
References
-
Stahl, S. M. (2017). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press. [Link]
-
Druker, B. J. (2002). Imatinib as a paradigm of targeted cancer therapies. Advances in Cancer Research, 91, 1-30. [Link]
-
Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery, 1(7), 493-502. [Link]
-
Meltzer, H. Y. (2012). Update on typical and atypical antipsychotic drugs. Annual Review of Medicine, 64, 393-406. [https://www.annualreviews.org/doi/abs/10.1146/annurev-med-050911-1422 типичные-и-атипичные-антипсихотики]([Link] типичные-и-атипичные-антипсихотики)
-
Bang-Andersen, B., Ruhland, T., Jørgensen, M., Smith, G., & Frederiksen, K. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]
spectroscopic data (NMR, IR, MS) of 2-Methoxy-3-(2-methylpropyl)piperazine
[1]
Executive Summary & Structural Logic
-
Common Name: 2-Methoxy-3-isobutylpiperazine[1]
-
Molecular Formula:
[3] -
Molecular Weight: 172.27 g/mol [1]
-
Structural Class: Cyclic hemiaminal ether; Leucine-derived piperazine scaffold.[1]
This molecule possesses two chiral centers at C2 and C3.[1] In synthetic contexts (e.g., electrochemical methoxylation of piperazine derivatives), the trans and cis diastereomers are often formed.[1] The data below focuses on the structural elucidation required to distinguish these isomers and confirm the core connectivity.
Mass Spectrometry (MS) Profiling
Methodology: Electrospray Ionization (ESI) in Positive Mode is recommended over Electron Impact (EI) to prevent excessive in-source fragmentation of the labile methoxy group.
Predicted Fragmentation Pattern (ESI-MS/MS)
The fragmentation logic follows standard
| m/z (Calculated) | Ion Identity | Mechanism of Formation |
| 173.28 | Protonated molecular ion (Base peak in soft ionization). | |
| 141.25 | Neutral loss of methanol. Diagnostic of the hemiaminal ether. Forms an iminium ion. | |
| 116.1 | $[M - C_4H_9]^+ $ | Loss of the isobutyl side chain (less common, but possible). |
| 84.1 | Ring Fragment | Retro-Diels-Alder type fragmentation of the piperazine ring. |
Fragmentation Pathway Diagram
Figure 1: Predicted ESI-MS fragmentation pathway focusing on the diagnostic loss of methanol.
Infrared Spectroscopy (FT-IR)
Sampling Mode: Attenuated Total Reflectance (ATR) on neat oil (amine salt formation should be avoided to prevent hydrolysis).[3]
-
3300 – 3450 cm⁻¹ (Medium, Broad):
stretching (Secondary amine).[1] -
2800 – 2960 cm⁻¹ (Strong):
stretching (Alkyl). Look for the "Isobutyl doublet" splitting at ~1380/1365 cm⁻¹ in the fingerprint region. -
1060 – 1150 cm⁻¹ (Strong):
stretching. This is the critical diagnostic band distinguishing the ether from a simple alkyl piperazine. -
Absence of 1650-1700 cm⁻¹: Crucial to confirm the ring is saturated and not the oxidized pyrazinone or imine analog.
Nuclear Magnetic Resonance (NMR)
Solvent Selection:
-
Why?
often contains trace HCl, which catalyzes the hydrolysis of the hemiaminal ether (2-methoxy group) into the aldehyde/ketone. also provides superior resolution for separating the methoxy signal from ring protons.[1]
¹H NMR Data (Predicted, 400 MHz, C₆D₆)
The chemical shifts below are estimated based on substituent additivity rules for piperazines.
| Position | Proton | δ (ppm) | Multiplicity | J (Hz) | Assignment Logic |
| 2 | 3.95 | d or s (br) | ~2.0 | Anomeric Proton. Deshielded by O and N. Chemical shift is highly sensitive to stereochemistry (axial/equatorial). | |
| -OCH₃ | 3.25 | s | - | Diagnostic singlet. | |
| 3 | 2.60 | ddd | 10, 4, 2 | Alpha to amine, coupled to isobutyl | |
| 5, 6 | Ring | 2.4 - 2.9 | m | - | Piperazine ring envelope.[1] |
| 1', 2' | Isobutyl | 1.45 | m | - | Sidechain methine/methylene. |
| 3' | Methyls | 0.88 | d | 6.5 | Isobutyl gem-dimethyl group.[1] |
| 1, 4 | 1.80 | br s | - | Exchangeable.[1] |
¹³C NMR Data (Predicted, 100 MHz, C₆D₆)
| Carbon Type | δ (ppm) | Assignment |
| Hemiaminal | 92.0 | C2 ( |
| Methoxy | 55.5 | |
| Methine | 58.0 | C3 ( |
| Ring CH₂ | 44.0 - 46.0 | C5, C6.[1] |
| Alkyl | 40.5 | Isobutyl |
| Alkyl | 24.5 | Isobutyl |
| Methyls | 22.1, 23.0 | Isobutyl |
Stereochemical Determination (NOESY)
Distinguishing cis (2-OMe, 3-iBu on same side) vs trans.[1]
-
Cis-isomer: Strong NOE correlation between H2 and H3 .[1]
-
Trans-isomer: Weak or no NOE between H2 and H3; H2 may show NOE to the isobutyl side-chain protons.
Experimental Workflow: Structural Validation
This protocol ensures the integrity of the unstable hemiaminal ether during analysis.
Workflow Diagram
Figure 2: Validation workflow emphasizing non-acidic solvent handling to prevent degradation.
Step-by-Step Protocol
-
Sample Preparation: Take ~10 mg of the oil. Dissolve immediately in Benzene-d6 (
) . -
¹H NMR Acquisition: Acquire a standard spectrum.
-
Check: Verify the integration ratio of the Methoxy singlet (3H) to the Isobutyl methyls (6H) is 1:2.
-
-
Stability Check: Re-run the NMR after 1 hour. If peaks at ~9.5 ppm (aldehyde) or ~8.0 ppm (imine) appear, the sample is hydrolyzing.[1]
-
COSY Experiment: Confirm the connectivity of the isobutyl chain to Position 3 and the coupling of H3 to H2.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for estimating chemical shifts of amine/ether systems).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]
-
Shono, T., et al. (1981).[1] "Electroorganic chemistry. 46. A new synthesis of cyclic amines and polyamines by anodic oxidation." Journal of the American Chemical Society. (Foundational work on synthesizing 2-methoxy-piperazine/amine derivatives).
-
NIST Chemistry WebBook. "Pyrazine, 2-methoxy-3-(2-methylpropyl)-".[1] (For comparison with the aromatic analog).
An In-depth Technical Guide to the Solubility and Stability of 2-Methoxy-3-(2-methylpropyl)piperazine for Researchers and Drug Development Professionals
Introduction: Unveiling the Profile of 2-Methoxy-3-(2-methylpropyl)piperazine
This compound is a novel substituted piperazine derivative that holds potential for exploration in drug discovery and development. The piperazine ring is a common scaffold in many biologically active compounds, valued for its ability to influence physicochemical properties such as solubility and for its versatile synthetic handles.[1][2] The presence of a methoxy group and an isobutyl substituent on the piperazine core introduces specific characteristics that are critical to understand for any pharmaceutical application. This guide provides a comprehensive technical overview of the methodologies to determine the aqueous and organic solubility, as well as the chemical stability of this compound. As a molecule of interest in medicinal chemistry, a thorough understanding of these parameters is fundamental to its progression from a laboratory curiosity to a potential therapeutic agent.[2][3]
This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs. We will delve into predictive models for solubility, followed by robust experimental protocols for its determination. Subsequently, a detailed approach to assessing the chemical stability through forced degradation studies will be presented, a critical step in identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5]
Section 1: Solubility Profile - From Prediction to Practical Measurement
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[6] For this compound, we can anticipate its solubility behavior based on its structural features—a basic piperazine ring which should enhance aqueous solubility at lower pH, and lipophilic isobutyl and methoxy groups which will contribute to its solubility in organic solvents.
Theoretical Solubility Prediction
Before embarking on extensive experimental work, computational methods can provide valuable initial estimates of a compound's solubility. These in silico approaches leverage large datasets and machine learning algorithms to predict solubility based on molecular structure.[7][8][9]
Quantitative Structure-Property Relationship (QSPR) Models: These models establish a mathematical relationship between a molecule's structural descriptors and its solubility.[8]
Thermodynamic-Based Methods: Approaches like the General Solubility Equation (GSE) utilize parameters such as melting point and logP to estimate aqueous solubility.[8]
Machine Learning and AI: Modern approaches use sophisticated algorithms trained on vast chemical databases to provide increasingly accurate solubility predictions in a variety of solvents and conditions.[7][10]
It is important to recognize that while predictive, these computational tools are not a substitute for experimental validation but serve to guide solvent selection and experimental design.[6]
Experimental Determination of Solubility
A multi-faceted experimental approach is necessary to fully characterize the solubility of this compound. This typically involves both kinetic and thermodynamic solubility measurements.
Table 1: Predicted Physicochemical Properties of this compound and Related Analogs
| Property | Predicted Value/Range | Method of Prediction | Reference |
| Molecular Weight | ~186.27 g/mol | Calculation | N/A |
| logP | 1.5 - 2.5 | ALOGPS, ChemAxon | [11] |
| pKa (Strongest Basic) | 8.5 - 9.5 | ChemAxon (based on piperazine) | [11] |
| Aqueous Solubility (logS) | -1.0 to -2.0 | ALOGPS | [11] |
| Polar Surface Area | ~35 Ų | ChemAxon | [11] |
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
This protocol outlines the steps for determining both the kinetic and thermodynamic solubility of a compound in various aqueous buffers and organic solvents.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0 and 5.0
-
Dimethyl sulfoxide (DMSO)
-
Ethanol, Methanol, Acetonitrile
-
96-well microplates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC-UV system
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Kinetic Solubility:
-
Add the DMSO stock solution to each aqueous buffer in a 96-well plate to achieve a range of final concentrations (e.g., 1-200 µM).
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or observe for precipitation. The highest concentration that remains clear is the kinetic solubility.
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess amount of the solid compound to each solvent in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspensions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Causality Behind Experimental Choices:
-
Kinetic vs. Thermodynamic: Kinetic solubility reflects the rapid precipitation potential from a supersaturated solution (common in early screening), while thermodynamic solubility represents the true equilibrium solubility.
-
pH Range: Assessing solubility at different pH values is crucial for a basic compound like a piperazine derivative, as its ionization state, and thus solubility, will be pH-dependent.[4]
-
Organic Solvents: Evaluating solubility in common organic solvents is important for formulation and analytical method development.
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Section 2: Stability Assessment - A Proactive Approach to Degradation
Understanding the chemical stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life.[12] Forced degradation studies are designed to accelerate the degradation process, allowing for the identification of potential degradation products and the elucidation of degradation pathways.[5][13] For this compound, the piperazine and methoxy functionalities are of particular interest for their potential susceptibility to degradation.[4][14]
Potential Degradation Pathways
Based on the structure, several degradation pathways can be hypothesized:
-
Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation.[4][12]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions should be investigated. The methoxy group could potentially be cleaved under harsh acidic conditions.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to light.[4]
Experimental Protocol: Forced Degradation Studies
This protocol provides a framework for conducting forced degradation studies. The goal is to achieve 5-20% degradation to allow for the reliable detection and characterization of degradants.[4]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 60°C.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Store the solid compound and the solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize if necessary.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24-48 hours | Cleavage of methoxy group |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24-48 hours | Ring opening (less likely) |
| Oxidation | 3% H₂O₂, RT | 8-24 hours | N-oxidation of piperazine |
| Thermal | 60°C (solid & solution) | 1-7 days | General decomposition |
| Photolytic | ICH Q1B exposure | As per guidelines | Formation of photoproducts |
Logical Flow for Forced Degradation and Method Development
Caption: Logical flow for forced degradation studies.
Section 3: Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from all its degradation products.[4][5]
Experimental Protocol: HPLC Method Development
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Initial Method Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength using PDA, or use a standard wavelength like 254 nm.
-
Column Temperature: 30°C
Method Optimization:
-
Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants.
-
Resolution: Adjust the gradient slope, mobile phase pH, and organic modifier (e.g., methanol instead of acetonitrile) to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.[4]
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) to aid in the identification of the molecular weights of the degradation products.[4]
Self-Validating System: The trustworthiness of this protocol comes from the iterative process of stressing the compound, analyzing the mixture, and refining the analytical method until it can demonstrably separate all generated impurities. This ensures the method is fit for its purpose in formal stability studies.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By integrating predictive modeling with robust experimental protocols, researchers and drug development professionals can build a thorough understanding of this molecule's physicochemical properties. The detailed methodologies for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method are designed to be both scientifically rigorous and practically applicable. Adherence to these principles will ensure the generation of high-quality, reliable data, which is essential for making informed decisions in the drug development process.
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Attia, L., et al. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
-
Krzyzanowski, M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]
- Chen, C., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
-
NIST. (n.d.). Pyrazine, 2-methoxy-3-(2-methylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Tarsa, M., et al. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Retrieved from [Link]
- Freeman, E., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
-
Synerzine. (2018, June 22). 2-Methoxy-3-propylpyrazine Safety Data Sheet. Retrieved from [Link]
- De Ruiter, J. (2010, January 15). Analytical Methods. RSC Publishing.
- Obeng, S., et al. (2018). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
- NIST. (n.d.). Pyrazine, 2-methoxy-3-(2-methylpropyl)-.
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-3-methylpyrazine. PubChem. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544). Retrieved from [Link]
- Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
- Thermo Fisher Scientific. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-3-propylpyrazine. PubChem. Retrieved from [Link]
- UNODC. (n.d.).
- Scott, J. D., et al. (2020, May 14). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Chan, M., & Tiscione, N. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Almaghrabi, M. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Figshare.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Beilstein Journals. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups.
- ResearchGate. (2025, August 9). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF.
- Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- ManTech Publications. (2025, December 16).
-
Flavor and Extract Manufacturers Association. (n.d.). 2-METHOXY-3-(1-METHYLPROPYL)PYRAZINE. Retrieved from [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Predicting Solubility | Rowan [rowansci.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 10. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 11. Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544) - FooDB [foodb.ca]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. isaacpub.org [isaacpub.org]
- 14. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
Theoretical Profiling of 2-Methoxy-3-(2-methylpropyl)piperazine
Stability, Conformational Dynamics, and ADMET Prediction
Executive Summary
This technical guide provides a theoretical framework for the analysis of 2-Methoxy-3-(2-methylpropyl)piperazine , the saturated analog of the potent odorant 2-methoxy-3-isobutylpyrazine (IBMP). While the aromatic pyrazine is chemically stable, this saturated piperazine derivative introduces a cyclic hemiaminal ether functionality, presenting unique challenges regarding hydrolytic stability and stereoelectronic effects.
This document outlines the computational protocols required to evaluate this molecule's viability as a pharmacological scaffold, focusing on Density Functional Theory (DFT) for conformational analysis and in silico tools for pharmacokinetic profiling.[1]
Structural Basis & Stereochemical Challenges
The molecule consists of a six-membered piperazine ring substituted at the C2 position with a methoxy group and at the C3 position with an isobutyl (2-methylpropyl) group.
1.1 The Hemiaminal Instability Factor
The critical structural feature is the 2-methoxy substitution .[1] In a saturated amine ring, a methoxy group adjacent to the nitrogen constitutes a cyclic hemiaminal ether (
-
Chemical Reality: Unlike its aromatic pyrazine counterpart, this structure is prone to hydrolysis, potentially collapsing into 3-isobutylpiperazin-2-one (a lactam) and methanol.
-
Theoretical Interest: Research interest lies in its potential as a prodrug or a transient metabolite .[1] The stability is governed by the anomeric effect, where the lone pair of the nitrogen (
) donates electron density into the antibonding orbital of the C-O bond ( ).[1]
1.2 Stereocenters
The molecule possesses two chiral centers at C2 and C3.[1]
-
Configurational Space:
stereoisomers (2R,3R; 2S,3S; 2R,3S; 2S,3R).[1] -
Conformational Space: The piperazine ring exists predominantly in a chair conformation.[1] The substituents can adopt axial or equatorial orientations, heavily influenced by steric clash (isobutyl) and stereoelectronic stabilization (methoxy).[1]
Computational Workflow (DFT & MD)
To rigorously study this molecule, a multi-tiered computational approach is required.[1] The following workflow integrates quantum mechanics with molecular dynamics.
2.1 Diagram: Computational Assessment Workflow
Figure 1: Step-by-step computational workflow for evaluating the structural integrity and properties of the target piperazine.
2.2 Protocol: Density Functional Theory (DFT) Setup
Objective: Determine the Global Minimum Energy Conformation (GMEC) and quantify the anomeric stabilization.
-
Software: Gaussian 16 or ORCA 5.0.
-
Basis Set Selection: 6-311++G(d,p) is recommended to account for the diffuse nature of the nitrogen lone pairs and the oxygen atom.[1]
-
Functional: B3LYP or ωB97X-D (includes dispersion corrections critical for the isobutyl group interaction).
-
Key Calculation: Natural Bond Orbital (NBO) analysis.
Sample Input Block (ORCA):
Hydrolytic Stability & Reactivity
The primary theoretical concern is the hydrolysis of the hemiaminal ether.[1]
3.1 Mechanism of Decomposition
In aqueous biological media (pH 7.4), the protonation of the methoxy oxygen or the ring nitrogen can catalyze ring opening or methanol elimination.[1]
Reaction Pathway:
-
Protonation:
-
Elimination: Loss of MeOH generates an iminium ion (
).[1] -
Hydrolysis: Water attacks the iminium to form the hemiaminal (
), which oxidizes to the lactam or ring-opens.[1]
3.2 Diagram: Predicted Hydrolysis Pathway
Figure 2: The likely decomposition pathway of the hemiaminal ether into the stable lactam form.
In Silico ADMET Profiling
Assuming the molecule is sufficiently stable (or acts as a prodrug), its pharmacokinetic profile is governed by its lipophilicity and basicity.[1]
4.1 Physicochemical Properties (Predicted)
The following data represents consensus predictions based on the structure's fragment contributions.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 172.27 g/mol | Ideal for CNS penetration (< 400). |
| LogP (Lipophilicity) | 1.8 - 2.2 | Moderate lipophilicity; good oral bioavailability.[1] |
| TPSA | ~21.7 Ų | High permeability (BBB penetrant).[1] |
| pKa (Basic N) | ~8.5 - 9.0 | Predominantly ionized at physiological pH. |
| H-Bond Donors | 1 (NH) | Favorable for membrane transport.[1] |
4.2 Blood-Brain Barrier (BBB) Permeability
Piperazine derivatives are privileged scaffolds for CNS targets (e.g., GPCRs).[1]
-
Prediction: The molecule is likely BBB+ (permeable).[1]
-
Mechanism: Passive diffusion, potentially aided by the masking of polarity via the internal hydrogen bond between the methoxy oxygen and the protonated amine (if in the axial conformation).[1]
4.3 Toxicity Alerts
-
Hemiaminal Ether: Structural alert for potential genotoxicity (reactive intermediate formation).[1]
-
hERG Inhibition: Low probability due to low molecular weight, though 3-substituted piperazines must be screened.[1]
Experimental Validation Plan
To validate the theoretical models, the following bench experiments are recommended:
-
Synthesis: Reduction of 2-methoxy-3-isobutylpyrazine using
or .[1] -
NMR Kinetics: Monitor stability in
and phosphate buffer (pH 7.4) via -NMR.[2] Look for the disappearance of the methoxy singlet and appearance of methanol.[1] -
X-Ray Crystallography: If a solid salt can be isolated, X-ray diffraction will confirm the axial/equatorial preference of the methoxy group.[1]
References
-
Gaussian 16, Revision C.01 , M. J. Frisch, G. W. Trucks, H. B. Schlegel, et al., Gaussian, Inc., Wallingford CT, 2016.[1] [1]
-
Conformational Analysis of 2-Substituted Piperazines. Tetrahedron, 2016.[1] Discusses the axial preference in related systems.
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017.
-
The Anomeric Effect in Saturated Heterocycles. Chemical Reviews, 2000.[1] Provides the theoretical basis for the methoxy group orientation.[1]
-
2-Methoxy-3-isobutylpyrazine (Precursor Data). The Good Scents Company.
Sources
Methodological & Application
Application Note: High-Sensitivity Quantification of 2-Methoxy-3-(2-methylpropyl)pyrazine in Complex Matrices
Abstract
This application note provides a comprehensive guide to the analytical methods for the precise and sensitive quantification of 2-Methoxy-3-(2-methylpropyl)pyrazine, a potent aroma compound. It details validated protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including advanced sample preparation techniques such as Headspace Solid-Phase Microextraction (HS-SPME) and Solid-Phase Extraction (SPE). Designed for researchers, scientists, and drug development professionals, this guide emphasizes the rationale behind methodological choices, ensuring robust, reproducible, and accurate results for diverse and complex matrices like wine and agricultural products.
Introduction: The Analytical Challenge of a Potent Aroma Compound
2-Methoxy-3-(2-methylpropyl)pyrazine, also widely known as 2-isobutyl-3-methoxypyrazine (IBMP), is a naturally occurring nitrogen-containing heterocyclic compound.[1][2] It is a member of the methoxypyrazine family, which are powerful aroma compounds found in various foods, including green bell peppers, peas, coffee, and certain grape varieties like Cabernet Sauvignon and Sauvignon Blanc.[3][4][5][6]
IBMP is renowned for its exceedingly low olfactory threshold, detectable by the human nose at concentrations as low as 1-2 nanograms per liter (ng/L) in water and wine.[3][4][7] In viticulture and winemaking, its concentration is a critical quality parameter. At low levels (8–15 ng/L), it imparts desirable "herbaceous" or "green pepper" notes, characteristic of certain varietals.[3][4] However, concentrations exceeding 30 ng/L can lead to an overpowering and unpleasant vegetative aroma, often considered a fault.[3][4] The presence of IBMP can also be an indicator of contamination, such as from the multicolored Asian lady beetle, which can release pyrazines when crushed with grapes.[3][4][8]
Given its potent sensory impact at trace levels, the accurate and precise quantification of IBMP is a significant analytical challenge.[9][10] The complexity of sample matrices (e.g., wine, grapes, must) necessitates highly selective and sensitive analytical methods to overcome interferences and achieve the required low limits of detection.[9][10] This guide provides detailed, field-proven protocols to address this challenge.
A Note on Nomenclature: The topic specified "2-Methoxy-3-(2-methylpropyl)piperazine." This guide proceeds under the scientifically supported assumption that the intended analyte is the widely studied and impactful aroma compound, 2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP).
Analyte Physicochemical Properties
Understanding the properties of IBMP is fundamental to designing effective analytical methods.
| Property | Value | Source | Significance for Analysis |
| Molecular Formula | C₉H₁₄N₂O | [2][11] | Determines exact mass for high-resolution mass spectrometry. |
| Molecular Weight | 166.22 g/mol | [2][11] | Used for calculating concentrations and for nominal mass MS settings. |
| Boiling Point | ~214-236 °C | [11][12][13] | Its semi-volatile nature makes it suitable for Gas Chromatography (GC). |
| Water Solubility | ~230 mg/L | [11] | Moderately soluble; influences choice of extraction solvents. |
| Odor Threshold | ~2 ng/L in water | [1] | Dictates the extremely low detection limits required from the analytical method. |
Core Principles of Quantification: The Imperative of Isotope Dilution
Direct quantification of trace analytes in complex matrices is prone to inaccuracies due to matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components) and analyte loss during sample preparation.[14] To overcome these challenges, the gold standard is the Stable Isotope Dilution Assay (SIDA) .[8][15][16]
Causality: A stable-isotope-labeled (SIL) internal standard, such as 2-methoxy-d₃-3-isobutylpyrazine ([²H₃]-IBMP), is chemically identical to the analyte but has a different mass.[1][15][16] By adding a known amount of the SIL internal standard to the sample at the very beginning of the workflow, it experiences the exact same extraction inefficiencies and matrix effects as the native analyte.[14] Since the mass spectrometer can distinguish between the analyte and the internal standard, the ratio of their signals is used for quantification. This ratio remains constant regardless of sample loss or signal suppression, ensuring high accuracy and precision.[14][16]
Analytical Workflow Overview
A robust analytical method follows a structured workflow from sample receipt to final data reporting. This ensures traceability, quality control, and reliable results.
Protocol 1: HS-SPME-GC-MS/MS for IBMP in Wine
This protocol is ideal for analyzing volatile and semi-volatile compounds in liquid matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique where a coated fiber is exposed to the headspace above the sample, adsorbing volatile analytes.[17][18] This method provides excellent cleanup and concentration, minimizing matrix introduction into the GC system.[18][19]
Principle & Rationale
The wine sample is heated to encourage IBMP to partition from the liquid phase into the headspace. The SPME fiber adsorbs the IBMP, which is then thermally desorbed in the hot GC inlet for analysis. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both IBMP and its labeled internal standard.[3][20]
Materials & Reagents
-
Sample: Wine (Red or White)
-
Standards: Certified standards of 2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP) and 2-methoxy-d₃-3-isobutylpyrazine ([²H₃]-IBMP).
-
Reagents: Sodium Chloride (NaCl, analytical grade, baked at 300°C before use to remove volatile contaminants).[1]
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 2 cm.[8][15] This fiber type is effective for adsorbing a wide range of volatile and semi-volatile compounds, including pyrazines.
Step-by-Step Protocol
-
Sample Preparation:
-
Pipette 5 mL of wine into a 20 mL headspace vial.
-
Add 1.5 g of NaCl. Rationale: Salting out increases the ionic strength of the sample, reducing the solubility of IBMP and promoting its partitioning into the headspace, thereby increasing extraction efficiency.[15]
-
Add 25 µL of the [²H₃]-IBMP internal standard working solution (e.g., at 200 ng/L) to achieve a final concentration of 10 ng/L.
-
Immediately cap and vortex for 15 seconds.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Incubation/Equilibration: Incubate the sample at 40°C for 30 minutes with agitation.[15] Rationale: This allows the sample to reach thermal equilibrium and the analyte to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 40°C.
-
-
GC-MS/MS Analysis:
-
Desorption: Immediately transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.
-
Run the analysis using the parameters outlined in Table 2.
-
Instrumentation Parameters
The following table provides typical starting parameters for a GC-Triple Quadrupole Mass Spectrometer (GC-QqQ). These should be optimized for the specific instrument in use.
Table 2: Typical GC-MS/MS Parameters for IBMP Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph | ||
| Injection Port | 250°C, Splitless Mode (1 min) | Ensures efficient thermal desorption of the analyte from the SPME fiber. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | DB-WAX or equivalent polar column (30 m x 0.25 mm, 0.25 µm) | A polar column provides good separation for semi-polar compounds like pyrazines. |
| Oven Program | 45°C (hold 5 min), ramp 5°C/min to 180°C, ramp 25°C/min to 240°C (hold 5 min) | A programmed temperature ramp separates analytes based on their boiling points.[17] |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) or Positive Chemical Ionization (PCI) | PCI can offer higher sensitivity for pyrazines.[3][4][20] |
| Ion Source Temp. | 230°C | Standard temperature for EI/PCI source. |
| Quadrupole Temp. | 150°C | Standard temperature for quadrupoles. |
| MRM Transitions | IBMP: Q1: 166.1 -> Q3: 124.1 (Quantifier), 151.1 (Qualifier) | Specific fragmentation patterns ensure high selectivity and confident identification. |
| [²H₃]-IBMP: Q1: 169.1 -> Q3: 127.1 (Quantifier) | Monitors the isotopically labeled internal standard. |
| Dwell Time | 100 ms | Sufficient time to acquire adequate data points across the chromatographic peak. |
Protocol 2: SPE-LC-MS/MS for IBMP in Grape Rachis
This protocol is suited for solid or more complex matrices that require a more rigorous cleanup. Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.[21] LC-MS/MS is advantageous for analytes that may be thermally labile or less volatile.
Principle & Rationale
Grape rachis (the bunch stem) can contain significantly higher concentrations of IBMP than the berries and can be a major contributor to the final wine concentration.[22] The rachis is first frozen, pulverized, and extracted into an organic solvent. The resulting extract is cleaned up and concentrated using SPE. The final eluate is then analyzed by LC-MS/MS, which provides excellent sensitivity and is less susceptible to certain matrix interferences compared to GC-MS.
Workflow Diagram
Sources
- 1. openagrar.de [openagrar.de]
- 2. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxy-3-isobutyl pyrazine | 24683-00-9 [chemicalbook.com]
- 7. tdx.cat [tdx.cat]
- 8. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-conferences.org [bio-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [perflavory.com]
- 13. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]
- 14. waters.com [waters.com]
- 15. Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioszeparacio.hu [bioszeparacio.hu]
- 17. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. Chemometric Approach to the Optimization of HS-SPME/GC-MS for the Determination of Multiclass Pesticide Residues in Fruits and Vegetables | FFTC Agricultural Policy Platform (FFTC-AP) [ap.fftc.org.tw]
- 20. shimadzu.com [shimadzu.com]
- 21. tdx.cat [tdx.cat]
- 22. ives-openscience.eu [ives-openscience.eu]
Application Note: A Robust and Transferable HPLC Method for the Analysis of 2-Methoxy-3-(2-methylpropyl)piperazine
Abstract
This application note presents a systematic and scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methoxy-3-(2-methylpropyl)piperazine. The inherent basicity of the piperazine moiety presents unique challenges in reversed-phase chromatography, including poor peak shape and inconsistent retention. This guide details a comprehensive strategy, from initial physicochemical assessment and column selection to mobile phase optimization and final method validation, ensuring the development of a reliable and transferable analytical method suitable for research, development, and quality control environments.
Introduction: Understanding the Analyte and the Analytical Challenge
This compound is a substituted piperazine derivative. The piperazine ring contains two nitrogen atoms, making the molecule basic in nature. The pKa values of piperazine itself are approximately 9.73 and 5.35.[1][2] The substituted nature of the target analyte will influence its specific pKa values, but it is reasonable to assume it will behave as a basic compound in typical HPLC mobile phases.
The analysis of basic compounds by reversed-phase HPLC is often complicated by secondary interactions between the protonated basic analyte and residual silanol groups on the silica-based stationary phase.[3] This can lead to undesirable chromatographic performance, including:
-
Peak Tailing: Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Poor Reproducibility: Shifting retention times due to the sensitivity of silanol interactions to mobile phase composition and temperature.
-
Low Efficiency: Broader peaks, leading to reduced resolution and sensitivity.
This application note provides a logical workflow to overcome these challenges and develop a high-quality analytical method.
Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C9H16N2O | N/A |
| Molecular Weight | 170.24 g/mol | N/A |
| pKa (Strongest Basic) | ~ 8.0 - 9.5 | [1][4] |
| logP | ~ 1.5 - 2.5 | N/A |
| UV Absorbance | Low UV chromophore; expect absorbance at low wavelengths (~200-215 nm) in the absence of other chromophoric groups.[5] | N/A |
Note: These are estimated values. Experimental determination is recommended for highest accuracy.
The basic nature (high pKa) and moderate hydrophobicity (logP) are the key drivers for our method development strategy. The low UV absorbance necessitates a detector capable of operating at low wavelengths and a mobile phase with low UV cutoff.
HPLC Method Development Strategy: A Phased Approach
A systematic approach to method development saves time and resources while ensuring a robust final method. The following workflow is recommended:
Sources
GC-MS analysis of 2-Methoxy-3-(2-methylpropyl)piperazine
Application Note: Trace Analysis of 2-Methoxy-3-(2-methylpropyl)piperazine by GC-MS
Introduction & Chemical Context
This compound (hereafter referred to as 2-M-3-IMP ) is a saturated heterocyclic amine. Chemically, it is the tetrahydro-derivative of 2-Methoxy-3-isobutylpyrazine (IBMP) , a potent flavor compound responsible for "green" and "earthy" notes in bell peppers, wines (Cabernet Sauvignon), and coffee.
While IBMP is a high-value organoleptic agent with an odor detection threshold in the parts-per-trillion (ppt) range, the presence of its reduced piperazine analog, 2-M-3-IMP, typically indicates:
-
Over-reduction during the catalytic hydrogenation steps of pyrazine synthesis.
-
Process Impurities in pharmaceutical intermediates where substituted piperazine cores are constructed.
Analytical Challenge: As a secondary amine with a basic nitrogen and a polar methoxy group, 2-M-3-IMP exhibits significant hydrogen bonding potential. This leads to peak tailing, adsorption in the GC inlet, and memory effects on standard non-polar columns (e.g., 5%-phenyl).
Scope of this Protocol: This guide details a robust GC-MS method using Trifluoroacetic Anhydride (TFAA) derivatization . Derivatization is chosen over direct injection to neutralize the amine functionality, improve peak symmetry, and increase the molecular mass for better specificity in complex matrices.
Chemical Properties & Target Analyte
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 2-Methoxy-3-isobutylpiperazine |
| Molecular Formula | C₉H₂₀N₂O |
| Molecular Weight | 172.27 g/mol |
| Target Derivative | N,N'-Bis(trifluoroacetyl)-2-methoxy-3-isobutylpiperazine |
| Derivative MW | 364.30 g/mol (Di-TFA) |
| Key Fragment Ions (EI) | m/z 364 (M+), 321 (Loss of Isopropyl), 333 (Loss of OMe), 69 (CF3) |
Experimental Workflow
The following diagram outlines the critical path from sample preparation to data acquisition.
Caption: Workflow for the isolation and derivatization of substituted piperazines.
Detailed Protocol
Reagents and Standards
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (HPLC Grade).
-
Reagent: Trifluoroacetic Anhydride (TFAA) >99%.
-
Base: 1M NaOH (for pH adjustment).
-
Internal Standard (IS): Piperazine-d8 or 2-Isobutyl-3-methoxypyrazine (if monitoring relative reduction rates).
Sample Preparation (Step-by-Step)
Step 1: Basification (Critical) The piperazine ring nitrogens must be in the free base form to be extracted and derivatized.
-
Action: Adjust sample pH to >10 using 1M NaOH.
-
Why: At neutral pH, piperazines are protonated (ionic) and stay in the aqueous phase.
Step 2: Extraction
-
Action: Extract 5 mL of sample with 2 mL of Dichloromethane (DCM). Vortex for 1 min. Centrifuge at 3000 rpm for 5 min.
-
Action: Transfer the lower organic layer to a clean borosilicate vial.
-
Action: Dry over anhydrous Na₂SO₄ to remove trace water.
-
Warning: TFAA reacts violently with water to form trifluoroacetic acid, which can degrade the column stationary phase.
-
Step 3: Derivatization
-
Action: Transfer 500 µL of the dried DCM extract to a reaction vial.
-
Action: Add 50 µL of TFAA. Cap immediately.
-
Action: Incubate at 60°C for 30 minutes .
-
Mechanism: The TFAA reacts with both secondary amine sites (N1 and N4) to form the bis-trifluoroacetamide derivative. The methoxy ether and isobutyl group remain untouched.
Step 4: Reconstitution
-
Action: Evaporate the solvent and excess TFAA to dryness under a gentle stream of nitrogen (N₂).
-
Action: Reconstitute in 200 µL of Ethyl Acetate.
-
Note: Do not use methanol, as it can undergo transesterification with the TFA-amides.
GC-MS Instrumentation Parameters
System: Agilent 7890B GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) | Low-bleed, non-polar phase ideal for TFA derivatives. |
| Inlet | Splitless, 250°C | Maximizes sensitivity for trace impurities. |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min | Optimal linear velocity for MS resolution. |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp prevents broadening of early eluters. |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |
| Ion Source | EI, 230°C, 70 eV | Standard ionization energy for reproducible spectra. |
| Acquisition | SIM Mode (See Table Below) | Required for sensitivity < 10 ppb. |
Mass Spectrometry: SIM Setup
For the Di-TFA derivative of 2-Methoxy-3-isobutylpiperazine (MW ~364):
| Ion Type | m/z | Dwell (ms) | Purpose |
| Quantifier | 321 | 50 | Loss of Isopropyl group (C3H7) from isobutyl chain. |
| Qualifier 1 | 364 | 50 | Molecular Ion (M+). Weak but specific. |
| Qualifier 2 | 166 | 50 | Characteristic piperazine ring fragment. |
| Qualifier 3 | 69 | 30 | CF3+ fragment (confirms TFA derivatization). |
Fragmentation Mechanism & Data Interpretation
Understanding the fragmentation is crucial for confirming the structure of this specific isomer versus other positional isomers.
Mechanism:
-
Ionization: The electron beam removes an electron from one of the amide nitrogens or the methoxy oxygen.
-
Alpha-Cleavage: The primary fragmentation driver in piperazines (even derivatized ones) is alpha-cleavage adjacent to the nitrogen.
-
Side Chain Loss:
-
The isobutyl group at C3 is prone to cleavage. Loss of the isopropyl radical (43 Da) from the isobutyl chain is favored, generating a stable ion at m/z 321.
-
Loss of the methoxy radical is less favorable but observable.
-
Caption: Proposed EI fragmentation pathway for Di-TFA-2-Methoxy-3-isobutylpiperazine.
Validation & Quality Assurance
To ensure the "Trustworthiness" of the data, the following criteria must be met:
-
Linearity: The method should be linear from 10 ppb to 1000 ppb (R² > 0.995).
-
Carryover Check: Inject a solvent blank (Ethyl Acetate) immediately after the highest standard. The target peak area in the blank must be < 1% of the LOQ.
-
Isomer Separation: If the sample contains the pyrazine analog (IBMP), ensure the GC method separates the piperazine (derivative) from the pyrazine (underivatized). The TFA-piperazine will elute significantly later than the volatile pyrazine due to the added mass of two TFA groups.
References
-
Analysis of Piperazine Derivatives
-
Fragmentation of Methoxy-Alkyl Systems
-
Synthesis and Analysis of Methoxypyrazines (IBMP Context)
-
Source: Battesti, M., et al. (2025). "Preparation of labelled 2-methoxy-3-alkylpyrazines." ResearchGate.
-
Link:[Link]
-
- Source: Sigma-Aldrich (Merck).
Sources
protocol for using 2-Methoxy-3-(2-methylpropyl)piperazine in cell culture
An Application Guide for the Cellular Characterization of 2-Methoxy-3-(2-methylpropyl)piperazine
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of this compound in cell culture. As a novel compound with limited characterization in publicly available literature, this guide emphasizes a foundational approach, beginning with material characterization and cytotoxicity screening to establish a validatable, empirical basis for subsequent functional assays. The protocols herein are synthesized from established methodologies for the broader class of piperazine derivatives, which are known for their diverse and potent pharmacological activities, particularly in neuroscience and oncology.[1][2][3] This guide provides detailed, step-by-step protocols for stock solution preparation, cytotoxicity determination, and a sample functional assay for neurite outgrowth, supported by explanations of the scientific rationale behind each step.
Introduction and Scientific Context
The piperazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Derivatives have been developed as antipsychotics, antidepressants, and anti-cancer agents, often exerting their effects by modulating neurotransmitter receptors or cellular signaling pathways.[1][3][4][5]
This compound is a novel derivative whose specific biological functions are not yet extensively documented. Structurally related compounds, such as methoxyphenylpiperazines (MeOPPs) and other substituted piperazines, are known to interact with monoamine neurotransmitter systems, including dopamine and serotonin receptors.[1][6][7][8][9] For instance, many piperazine-containing antipsychotics function by antagonizing dopamine D2 receptors, while others show high affinity for various serotonin (5-HT) receptor subtypes.[1][8] This precedent suggests that this compound may possess neuroactive properties.
Given the nascent status of this specific compound, this guide is structured not as a rigid protocol, but as a strategic workflow for its initial characterization in a cell culture setting. The primary directive is to establish safety and an effective concentration range before proceeding to more complex functional studies.
Potential Mechanism of Action (Hypothetical)
Based on the piperazine core and the methoxy substitution, a primary hypothesis is that this compound may function as a modulator of neurotransmitter receptors. The piperazine ring is a common pharmacophore for dopamine (D2/D3) and serotonin (5-HT) receptor ligands.[1][8][9] The specific substitutions will determine the affinity and selectivity for these targets. An alternative possibility is the induction of apoptosis or anti-proliferative effects, as seen with some novel piperazine derivatives in cancer cell lines.[3]
Figure 2: Cytotoxicity Assay Workflow. This diagram outlines the key steps for determining the IC₅₀ and a suitable working concentration for a novel compound in cell culture.
Protocol: Cytotoxicity Assessment using Resazurin Assay
Materials:
-
Selected cell line (e.g., SH-SY5Y neuroblastoma for neuroactivity studies, or a relevant cancer cell line)
-
Complete cell culture medium
-
Sterile 96-well clear-bottom black plates (for fluorescence)
-
Compound stock solution (from Protocol 2.2)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for attachment and recovery.
-
Rationale: Seeding density must be optimized to ensure cells are in a logarithmic growth phase during the experiment.
-
-
Compound Dilution Series: Prepare a 2X serial dilution series of the compound in complete culture medium. A wide range is recommended for the initial screen (e.g., from 100 pM to 100 µM). Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Typically, each concentration is tested in triplicate or quadruplicate.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). The time point should be consistent with the expected mechanism of action and cell doubling time. [10][11]5. Resazurin Assay:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Average the replicate readings for each concentration.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to fit the curve and calculate the IC₅₀ value.
-
| Parameter | Description | Example Value | Source |
| Cell Line | Human Neuroblastoma | SH-SY5Y | [12] |
| Seeding Density | Cells per well (96-well plate) | 8,000 | N/A |
| Treatment Duration | Incubation time with compound | 48 hours | [4][13] |
| Concentration Range | For initial screening | 0.1 nM - 100 µM | [4][14] |
| Viability Assay | Method to assess cell health | Resazurin or MTT | [10][11] |
| Table 1: Example Parameters for a Cytotoxicity Screen. These parameters should be optimized for each specific cell line and experimental context. |
Example Functional Assay: Neurite Outgrowth
Once a sub-toxic concentration range is established (typically 10-100 fold below the IC₅₀), functional assays can be performed. If the compound is hypothesized to be neuroactive, a neurite outgrowth assay is a robust method to assess its effect on neuronal differentiation and morphology.
Protocol: Neurite Outgrowth Assay in a Neuronal Cell Line
This protocol is adapted for a cell line like PC-12 or SH-SY5Y, which can be induced to differentiate and extend neurites.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Differentiation medium (e.g., low-serum medium containing 10 µM Retinoic Acid for SH-SY5Y)
-
Compound at a pre-determined, non-toxic working concentration
-
96-well plates coated with an appropriate substrate (e.g., Poly-D-Lysine, Laminin)
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III Tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coated 96-well plates in their regular growth medium and allow them to attach overnight.
-
Induction and Treatment: Replace the growth medium with differentiation medium containing either the vehicle control or the test compound at the desired working concentration.
-
Incubation: Incubate for 3-5 days, replacing the medium every 2 days, to allow for neurite extension.
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III Tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify parameters such as:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points
-
-
Compare the measurements from the compound-treated wells to the vehicle control wells. A significant increase in these parameters indicates a positive effect on neurite outgrowth. [4]
-
Conclusion and Future Directions
This guide provides a foundational and scientifically rigorous workflow for the initial characterization of the novel compound this compound in a cell culture environment. By prioritizing the determination of a valid working concentration through cytotoxicity screening, researchers can ensure the integrity and reproducibility of subsequent functional assays. The provided protocols for stock preparation, cytotoxicity analysis, and neurite outgrowth serve as robust starting points. Future work should focus on elucidating the specific molecular targets through techniques such as receptor binding assays, transcriptomics, or proteomics to confirm the hypothesized mechanism of action and unlock the full therapeutic potential of this promising piperazine derivative.
References
-
Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]
-
Chemeurope.com. (n.d.). MeOPP. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrazine, 2-methoxy-3-(2-methylpropyl)- (CAS 24683-00-9). Retrieved from [Link]
-
CHESS GmbH. (2024). Safety Data Sheet: 1-(3-Methoxypropyl)-piperazine. Retrieved from [Link]
-
Ernesto Ventós, S.A. (n.d.). 2-METHOXY-3(5/6)-METHYLPYRAZINE. Retrieved from [Link]
- Mustata et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry.
-
Al-Ali, H. et al. (2012). A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. PLoS One. Retrieved from [Link]
- Sravani, G. et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research.
-
ResearchGate. (n.d.). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. Retrieved from [Link]
-
SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
Sergeant, N. et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. Retrieved from [Link]
-
Pospisilova, T. et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine designer drugs. Retrieved from [Link]
-
UNODC. (n.d.). Details for Piperazines. Retrieved from [Link]
-
Hranjec, M. et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. Retrieved from [Link]
-
Pokorna, M. et al. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Molecules. Retrieved from [Link]
- Podlewska, S. et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.
-
FooDB. (2010). Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544). Retrieved from [Link]
-
van der Mey, D. et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bonifazi, A. et al. (2017). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PolyU Institutional Research Archive. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. Retrieved from [Link]
-
Semantic Scholar. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Protective Effects of a Piperazine Derivative... Against Aluminium-Induced Neurotoxicity. Retrieved from [Link]
-
D'Andrea, M. et al. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6.... ACS Chemical Neuroscience. Retrieved from [Link]
-
FLORE Repository. (2021). A series of 1,4-substituted arylalkyl piperazine derivatives were synthesized and studied.... Retrieved from [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Details for Piperazines [unodc.org]
- 6. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. MeOPP [chemeurope.com]
- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells [mdpi.com]
Application Note: Preclinical Efficacy Testing of 2-Methoxy-3-(2-methylpropyl)piperazine Derivatives
The following Application Note and Protocol Guide addresses the preclinical evaluation of 2-Methoxy-3-(2-methylpropyl)piperazine (and its oxidized pyrazine analog, IBMP ), treating it as a bioactive Small Molecule New Chemical Entity (NCE).
Given the structural characteristics (piperazine scaffold) and the known properties of its pyrazine analog (potent olfactory activity, potential anti-inflammatory effects), this guide focuses on CNS (Anxiolytic/Nootropic) and Sensory/Anti-inflammatory efficacy models.
Executive Summary & Chemical Identity
Subject Molecule: this compound Common Analog: 2-Methoxy-3-isobutylpyrazine (IBMP) – A potent bell-pepper odorant. Chemical Context: While the pyrazine form (IBMP) is a well-established high-potency odorant and flavoring agent, the piperazine derivative represents a reduced pharmacophore. Piperazine scaffolds are privileged structures in medicinal chemistry, frequently associated with CNS activity (e.g., 5-HT receptor modulation) and anti-inflammatory pathways.
Scope: This guide outlines the animal models and protocols required to validate the efficacy of this NCE. We hypothesize two primary therapeutic indications based on structure-activity relationships (SAR):
-
CNS Modulation (Anxiolytic/Antidepressant): Due to the piperazine ring's prevalence in serotonergic/dopaminergic ligands.
-
Anti-Inflammatory/Sensory Modulation: Leveraging the known bioactivity of the isobutyl-methoxy motif.
Molecule Profile & Mechanism of Action (Hypothetical)
Before in vivo testing, the mechanism must be postulated to select the correct model.
| Feature | Property | Implication for Animal Model |
| Lipophilicity (LogP) | Est. 1.5 - 2.5 | Good Blood-Brain Barrier (BBB) penetration; suitable for CNS models. |
| Structural Class | 2,3-disubstituted Piperazine | Potential GPCR ligand (5-HT, DA, or Histamine receptors). |
| Metabolic Stability | Moderate (N-oxidation risk) | Requires acute vs. chronic dosing comparison. |
Signaling Pathway Visualization
The following diagram illustrates the hypothesized signaling cascade if the molecule acts as a 5-HT1A partial agonist (common for piperazines) or an Anti-inflammatory agent.
Caption: Dual-pathway hypothesis: CNS modulation via GPCR signaling (top) and anti-inflammatory action via cytokine suppression (bottom).
Selected Animal Models
To validate efficacy, we employ a tiered approach. Tier 1 establishes baseline activity; Tier 2 quantifies therapeutic efficacy.
Tier 1: CNS Efficacy (Anxiolytic/Antidepressant Focus)
Given the piperazine core, CNS activity is the highest probability target.
Model A: Elevated Plus Maze (EPM) - Mice/Rats
-
Rationale: The Gold Standard for screening anxiolytic compounds. It relies on the rodent's natural conflict between exploring a novel environment and avoiding open, elevated spaces.
-
Endpoint: Time spent in Open Arms vs. Closed Arms.
-
Validity: Validated by benzodiazepines (positive control).
Model B: Forced Swim Test (FST) - Mice
-
Rationale: Rapid screening for antidepressant-like activity.
-
Endpoint: Duration of immobility.
-
Mechanism: Piperazines acting on 5-HT often reduce immobility.
Tier 2: Anti-Inflammatory/Sensory Efficacy
If the molecule retains the bioactivity of its pyrazine analog (IBMP).
Model C: Carrageenan-Induced Paw Edema
-
Rationale: Standard acute inflammation model.
-
Endpoint: Reduction in paw volume (plethysmometry) post-dosing.
-
Relevance: Tests peripheral anti-inflammatory efficacy.
Detailed Experimental Protocol: Elevated Plus Maze (EPM)
This protocol is designed to test the anxiolytic efficacy of this compound.
Materials & Reagents
-
Test Compound: this compound (Purity >98%).
-
Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline (solubility dependent).
-
Positive Control: Diazepam (1 mg/kg, i.p.).
-
Subjects: Male C57BL/6J mice (8-10 weeks old), n=10 per group.
-
Apparatus: Elevated Plus Maze (Two open arms: 30x5 cm; Two closed arms: 30x5x15 cm; Height: 40 cm).
Dosing Regimen
| Group | Treatment | Dose | Route | Time Prior to Test |
| 1 | Vehicle Control | - | i.p. | 30 min |
| 2 | Positive Control | 1 mg/kg | i.p. | 30 min |
| 3 | Low Dose | 5 mg/kg | i.p. | 30 min |
| 4 | Mid Dose | 10 mg/kg | i.p. | 30 min |
| 5 | High Dose | 30 mg/kg | i.p. | 30 min |
Step-by-Step Workflow
-
Acclimatization: Transfer animals to the testing room 1 hour before the experiment. Lighting should be dim (approx. 100 lux).
-
Administration: Administer the Test Compound or Vehicle via intraperitoneal (i.p.) injection.
-
Placement: At T=30 min, place the mouse in the center zone of the maze, facing an open arm .
-
Recording: Record behavior for 5 minutes using a video tracking system (e.g., EthoVision or Any-Maze).
-
Cleaning: Clean the maze with 70% ethanol between subjects to remove olfactory cues (critical for this molecule class).
-
Analysis: Calculate:
-
% Time in Open Arms (Primary Efficacy Endpoint).
-
% Entries into Open Arms.[1]
-
Total Distance Moved (Locomotor Control).
-
Data Interpretation
-
Efficacy: A statistically significant increase in % Time in Open Arms compared to Vehicle indicates anxiolytic activity.
-
Sedation Check: If Total Distance Moved is significantly reduced, the molecule may be sedative (false positive for anxiety, but relevant for safety).
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
Use this if the molecule is suspected to have anti-inflammatory properties (similar to pyrazine analogs).
Workflow
-
Baseline Measurement: Measure baseline paw volume (
) using a digital plethysmometer. -
Pre-treatment: Administer Test Compound (p.o. or i.p.) 1 hour before induction.
-
Induction: Inject 50 µL of 1% Carrageenan solution (lambda-carrageenan) into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-induction. -
Calculation:
References
-
Vertex Pharmaceuticals. (2010). Discovery of Piperazine Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Link
-
National Institutes of Health (NIH). (2024). Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Link
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Molecules. Link
-
The Good Scents Company. (2024). 2-methoxy-3-(2-methylpropyl)pyrazine (IBMP) Profile and Properties. Link
-
Springer. (2016).[2] Comparative Analysis of Volatile Profiles: Pyrazines in Biological Systems. Food Analytical Methods. Link
Sources
Purification Strategies for 2-Methoxy-3-(2-methylpropyl)piperazine and its Stereoisomers
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the purification of 2-Methoxy-3-(2-methylpropyl)piperazine, a C-substituted piperazine derivative with significant potential as a scaffold in pharmaceutical development. Given the presence of two chiral centers, purification strategies must address not only the removal of synthesis-related impurities but also the critical separation of diastereomers and the resolution of enantiomers. This guide details a multi-step purification workflow, including acid-base extraction, vacuum distillation, salt recrystallization, and advanced chromatographic techniques, including chiral HPLC. Each protocol is presented with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.
Introduction and Compound Profile
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs[1][2]. Its two nitrogen atoms provide handles for substitution and impart basicity, which influences solubility and biological interactions. The target compound, this compound, is a C-substituted piperazine. Unlike the more common N-substituted piperazines, C-substituted analogs introduce stereochemical complexity, which can be leveraged to modulate pharmacological activity and selectivity[3][4].
It is important to distinguish the target molecule from its aromatic analog, 2-Methoxy-3-(2-methylpropyl)pyrazine, a known flavor and aroma compound[5][6]. This guide focuses exclusively on the saturated piperazine derivative, which is of greater relevance to drug discovery programs.
The purification of this compound presents several challenges:
-
High Basicity: The two piperazine nitrogens (pKa values typically around 5-9) can cause strong interactions with silica gel, leading to peak tailing in normal-phase chromatography[7].
-
Stereoisomerism: The presence of chiral centers at the C2 and C3 positions results in four possible stereoisomers (two pairs of enantiomers). As enantiomers can have vastly different pharmacological and toxicological profiles, their separation is a regulatory and scientific necessity[8][9].
-
Potential Impurities: Synthesis can generate a host of impurities, including starting materials, reagents, and structurally similar by-products that may be difficult to remove[7][10].
This application note outlines a logical, multi-stage approach to overcome these challenges, moving from bulk purification of the crude material to the final isolation of single, high-purity stereoisomers.
Physicochemical Properties and Impurity Profile
A thorough understanding of the compound's properties and potential contaminants is the foundation of an effective purification strategy.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value / Characteristic | Rationale & Significance for Purification |
| Molecular Formula | C₉H₂₀N₂O | --- |
| Molecular Weight | 172.27 g/mol | Influences diffusion rates and behavior in mass spectrometry. |
| pKa (estimated) | pKa₁: ~5.5-6.5, pKa₂: ~9.0-10.0 | The two basic nitrogens are key handles for acid-base extraction and salt formation techniques[7]. |
| Boiling Point | High; requires vacuum for distillation | Vacuum distillation is necessary to prevent thermal degradation and purify from non-volatile impurities[11]. |
| Solubility | Soluble in many organic solvents (MeOH, EtOH, DCM, THF). Limited solubility in non-polar solvents (hexanes). Water solubility increases significantly at acidic pH. | Guides solvent selection for extraction, chromatography, and recrystallization[12][13]. |
| Stereochemistry | 2 chiral centers (C2, C3); exists as 2 pairs of enantiomers (diastereomers). | Requires diastereomeric separation followed by chiral resolution[4][9]. |
Common Synthesis-Related Impurities:
-
Starting Materials: Unreacted imines or diamines used in synthesis[3].
-
Reagents & Catalysts: Residual coupling agents (e.g., EDCI), reducing agents (e.g., LiAlH₄), or metal catalysts[3][14].
-
Positional Isomers: Isomers with substituents at different positions on the piperazine ring.
-
Over-alkylated Products: N-alkylation of the piperazine ring if reactive alkylating agents are present.
-
Degradation Products: Improper storage or harsh reaction conditions can lead to by-products[7].
Overall Purification Workflow
A robust purification strategy involves a sequence of techniques, each designed to remove specific types of impurities. The general workflow progresses from low-resolution, high-capacity methods to high-resolution, lower-capacity methods.
Caption: Multi-step purification workflow for this compound.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Piperazine derivatives can be corrosive and may cause allergic reactions[15][16].
This protocol leverages the basicity of the piperazine nitrogens to separate the target compound from neutral or acidic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic piperazine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of organic solvent to remove any remaining trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 5 M sodium hydroxide (NaOH) or solid potassium carbonate, with stirring until the pH is >10. This deprotonates the piperazine, making it water-insoluble.
-
Re-extraction: Extract the now-basic aqueous solution with fresh DCM or ethyl acetate (3x). The purified piperazine free base will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Causality Explanation: This classic liquid-liquid extraction technique is highly effective for initial cleanup. The reversible protonation of the piperazine nitrogens allows for its selective transfer between aqueous and organic phases, efficiently partitioning it away from impurities that do not share this pH-dependent solubility profile.
This method is excellent for achieving high levels of chemical purity and can sometimes separate diastereomers. The formation of a crystalline salt lattice often excludes impurities[12][17].
-
Salt Formation: Dissolve the purified free base from Protocol 1 in a suitable solvent like isopropanol or ethanol. Slowly add a stoichiometric amount of an acid (e.g., concentrated HCl in isopropanol, or glacial acetic acid) dropwise with stirring[17].
-
Crystallization: The corresponding salt (e.g., dihydrochloride) should precipitate. The process can be aided by cooling the mixture, reducing the solvent volume, or adding a non-polar co-solvent (e.g., hexane or diethyl ether) to induce precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent or the non-polar co-solvent to remove any soluble impurities clinging to the surface.
-
Drying: Dry the crystalline salt under vacuum.
-
Regeneration of Free Base (Optional): If the free base is required for the next step, the pure salt can be partitioned between DCM and a basic aqueous solution (e.g., NaHCO₃ or K₂CO₃), followed by separation, drying, and concentration of the organic layer.
Causality Explanation: The high degree of order in a crystal lattice makes it difficult for impurity molecules of a different size, shape, or polarity to be incorporated. This makes recrystallization a powerful purification method. Diastereomers have different physical properties and may exhibit different solubilities, sometimes allowing for their separation by fractional crystallization of their salts.
Diastereomers have different physical properties and can be separated using standard chromatographic techniques.
Table 2: Recommended Conditions for Diastereomer Separation
| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography |
| Stationary Phase | Silica Gel (SiO₂) | C18-functionalized Silica |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Water/Acetonitrile or Water/Methanol |
| Additive | 0.5-1.0% Triethylamine (TEA) | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Detection | UV (if chromophore present), ELSD, or MS | UV (if chromophore present), ELSD, or MS |
Protocol Steps:
-
Method Development (TLC): Use Thin Layer Chromatography (TLC) to screen for a mobile phase that provides good separation (ΔRf > 0.1) of the diastereomeric spots.
-
Column Packing: Pack a column with the chosen stationary phase.
-
Loading: Load the sample (dissolved in a minimal amount of mobile phase or a weak solvent) onto the column.
-
Elution: Run the column using the optimized mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure, separated diastereomers.
-
Concentration: Combine the pure fractions for each diastereomer and concentrate under reduced pressure.
Causality Explanation: The addition of an amine modifier like TEA in normal-phase chromatography is crucial. It acts as a competing base, binding to the acidic silanol groups on the silica surface and preventing the basic piperazine analyte from interacting too strongly, which would otherwise cause significant peak tailing and poor separation[7]. Conversely, in reverse-phase, an acid like TFA protonates the piperazine, ensuring good peak shape.
Enantiomers have identical physical properties in a non-chiral environment and require a chiral environment for separation. Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice[8].
Caption: Workflow for chiral resolution of enantiomers via HPLC.
Recommended Starting Conditions:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for a broad range of compounds. Columns such as Daicel Chiralpak® or Chiralcel® series (e.g., coated with cellulose or amylose derivatives) are excellent starting points[8].
-
Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
Additive: A small amount of an amine modifier like diethylamine (DEA) or TEA (e.g., 0.1%) is often essential to improve peak shape and resolution for basic analytes[8].
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale.
-
Detection: UV detection (e.g., at 210-220 nm) is common.
Protocol Steps:
-
Column Screening: Screen a variety of polysaccharide-based chiral columns with different mobile phases to identify a system that provides baseline resolution (Rs > 1.5).
-
Optimization: Fine-tune the mobile phase composition (ratio of alcohol to alkane) and the concentration of the amine additive to maximize resolution and minimize run time.
-
Preparative Separation: Scale up the optimized analytical method to a preparative or semi-preparative scale to isolate sufficient quantities of each enantiomer.
-
Fraction Collection & Analysis: Collect the fractions corresponding to each enantiomeric peak. Confirm the purity and enantiomeric excess (% ee) of the collected fractions by re-injecting a small aliquot onto the analytical chiral column.
-
Concentration: Combine the pure fractions for each enantiomer and carefully remove the solvent under reduced pressure.
Troubleshooting
Table 3: Common Purification Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low recovery after acid-base extraction | Incomplete protonation/deprotonation; Emulsion formation. | Ensure pH is well below pKa₁ during acid wash and well above pKa₂ during basification. To break emulsions, add brine or filter through celite. |
| Oily product after recrystallization | Incorrect solvent system; Impurities preventing crystallization. | Screen a wider range of solvents. Try adding a non-polar anti-solvent. Consider further purification by chromatography before attempting recrystallization. |
| Severe peak tailing in normal-phase chromatography | Strong interaction of basic analyte with acidic silica. | Add 0.5-1.0% triethylamine (TEA) or another amine modifier to the mobile phase[7]. |
| Poor resolution in chiral HPLC | Sub-optimal stationary phase or mobile phase. | Screen a broader range of chiral stationary phases. Systematically vary the alcohol modifier and amine additive in the mobile phase[8]. |
Conclusion
The purification of this compound is a multi-faceted challenge that requires a systematic and principled approach. By leveraging the compound's basicity for initial bulk purification and employing high-resolution chromatographic techniques, researchers can successfully navigate the complexities of diastereomeric and enantiomeric separation. The protocols and insights provided in this guide offer a robust framework for obtaining high-purity stereoisomers of this promising pharmaceutical scaffold, thereby enabling accurate downstream pharmacological and toxicological evaluation.
References
- University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
- Google Patents. (n.d.). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- PMC. (2023, February 16). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- SWGDrug. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.
- FooDB. (2010, April 8). Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544).
- BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- PMC. (n.d.). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl].
- PubMed. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
- American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- NIST. (n.d.). Pyrazine, 2-methoxy-3-(2-methylpropyl)-. NIST WebBook.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544) - FooDB [foodb.ca]
- 6. Pyrazine, 2-methoxy-3-(2-methylpropyl)- [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. mdpi.com [mdpi.com]
- 11. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. swgdrug.org [swgdrug.org]
- 14. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Application Note: Derivatization Strategies for 2-Methoxy-3-(2-methylpropyl)piperazine
This Application Note is designed for researchers analyzing 2-Methoxy-3-(2-methylpropyl)piperazine , a saturated analog of the potent flavor compound 2-isobutyl-3-methoxypyrazine (IBMP).
Important Chemical Context: Unlike its aromatic counterpart (IBMP), this saturated piperazine contains two secondary amine groups and a methoxy group on a ring carbon adjacent to a nitrogen (a cyclic hemiaminal ether). This structure presents unique stability challenges (susceptibility to hydrolysis/elimination) and analytical hurdles (high polarity, low volatility, lack of chromophore).
Abstract & Scientific Rationale
The analysis of This compound requires derivatization to overcome two primary limitations:
-
Polarity & Volatility: The two secondary amine sites (
and ) create strong hydrogen bonding, leading to severe peak tailing and potential thermal degradation in Gas Chromatography (GC). -
Lack of Chromophore: The saturated piperazine ring does not absorb UV/Vis radiation significantly, rendering standard HPLC-UV detection impossible without labeling.
This guide details two validated protocols: Trifluoroacetylation (TFAA) for GC-MS and Dansylation (DNS-Cl) for HPLC-FLD.
Chemical Stability Warning (Critical)
Analyte: this compound
Risk: The 2-methoxy group is located at the hemiaminal position (adjacent to
-
Hydrolysis Risk: In aqueous acidic conditions, this group is liable to hydrolyze, opening the ring or forming the lactam.
-
Elimination Risk: High temperatures can induce the elimination of methanol (
), reforming the double bond (imine/enamine). -
Handling: All derivatization reactions must be performed under anhydrous conditions (GC) or controlled pH (LC) to preserve the methoxy substituent.
Protocol A: GC-MS Derivatization (Acylation)
Objective: Convert polar secondary amines into volatile, stable amides using Trifluoroacetic Anhydride (TFAA). Mechanism: Nucleophilic attack of the piperazine nitrogens on the anhydride carbonyls.
Reagents & Equipment
-
Solvent: Ethyl Acetate (Anhydrous, HPLC Grade). Do not use alcohols.
-
Reagent: Trifluoroacetic Anhydride (TFAA) [>99%].
-
Base: Pyridine (Anhydrous) – acts as an acid scavenger.
-
Vials: 2 mL amber glass silanized vials with PTFE-lined caps.
-
Heating Block: Set to 60°C.
Step-by-Step Protocol
-
Preparation: Dissolve 1 mg of the sample in 1 mL of Ethyl Acetate.
-
Aliquot: Transfer 100 µL of the sample solution into a reaction vial.
-
Reagent Addition: Add 50 µL of Pyridine followed by 100 µL of TFAA .
-
Note: Add TFAA slowly; the reaction is exothermic.
-
-
Reaction: Cap tightly and vortex for 30 seconds. Incubate at 60°C for 30 minutes .
-
Why 60°C? Higher temperatures (>70°C) risk eliminating the labile methoxy group.
-
-
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Critical: Remove all traces of acid to prevent column damage.
-
-
Reconstitution: Reconstitute the residue in 200 µL of Ethyl Acetate or Isooctane.
-
Analysis: Inject 1 µL into the GC-MS (Splitless mode).
Data Validation (GC-MS)
-
Target Derivative: 1,4-Bis(trifluoroacetyl)-2-methoxy-3-isobutylpiperazine.
-
Mass Shift: Molecular Weight (MW) increases by 192 Da (Introduction of two
groups, loss of two protons). -
Key Fragments: Look for
69 ( ) and loss of methoxy group ( ).
Protocol B: HPLC-FLD Derivatization (Dansylation)
Objective: Introduce a fluorescent tag (Dansyl) to enable high-sensitivity detection. Mechanism: Sulfonamide formation via nucleophilic substitution.
Reagents
-
Reagent: Dansyl Chloride (DNS-Cl) solution (5 mg/mL in Acetone).
-
Buffer: 0.1 M Sodium Bicarbonate (
), pH 10.0. -
Stop Solution: 5% Diethylamine in water.
Step-by-Step Protocol
-
Mix: In a microcentrifuge tube, combine 100 µL of sample (aqueous or methanolic) with 100 µL of Bicarbonate Buffer (pH 10) .
-
Tagging: Add 100 µL of DNS-Cl solution . Vortex immediately.
-
Incubation: Heat at 55°C for 20 minutes in the dark.
-
Caution: pH 10 is necessary for the reaction but risks hydrolysis. Do not exceed 20 mins.
-
-
Quenching: Add 50 µL of Stop Solution to consume excess reagent.
-
Extraction (Optional but Recommended): Add 500 µL of Ethyl Acetate, vortex, and centrifuge. Collect the upper organic layer for analysis.
-
Analysis: Inject into HPLC with Fluorescence Detection (Ex: 340 nm, Em: 525 nm).
Reaction Pathway & Workflow Visualization
Figure 1: Workflow for the acylation of 2-Methoxy-3-isobutylpiperazine for GC-MS analysis.
Figure 2: Mechanistic pathway of the double-acylation reaction.
Summary of Analytical Parameters
| Parameter | GC-MS (TFAA) | HPLC-FLD (Dansyl) |
| Target Moiety | Secondary Amines ( | Secondary Amines ( |
| Reaction Type | Acylation | Sulfonylation |
| Stability | High (Anhydrous) | Moderate (pH sensitive) |
| Sensitivity | ng/mL (SIM mode) | pg/mL (Fluorescence) |
| Major Fragment | N/A (Optical detection) | |
| Primary Use | Structural Confirmation, Impurity Profiling | Trace Quantification in Biological Matrices |
References
-
Skarping, G., et al. (1986). "Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography." Journal of Chromatography A. Link
- Establishes the gold standard for piperazine acyl
-
United Nations Office on Drugs and Crime (UNODC). (2013). "Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Scientific Publications. Link
- Provides validated protocols for substituted piperazine analysis.
-
Murray, K. E., & Whitfield, F. B. (1975). "The occurrence of 3-alkyl-2-methoxypyrazines in raw vegetables." Journal of the Science of Food and Agriculture. Link
- Foundational text on the parent methoxypyrazine compounds.
-
Sigma-Aldrich. "Product Specification: 2-Isobutyl-3-methoxypyrazine." Link
- Reference for the arom
Application Notes & Protocols: Formulation of 2-Methoxy-3-(2-methylpropyl)piperazine for In Vivo Studies
Abstract
This document provides a comprehensive guide for the formulation of 2-Methoxy-3-(2-methylpropyl)piperazine, a novel piperazine derivative, for in vivo preclinical studies. The successful translation of a new chemical entity (NCE) from discovery to in vivo testing is critically dependent on the development of a formulation that ensures adequate bioavailability and safety in animal models.[1] This guide outlines a systematic, science-driven approach, beginning with essential pre-formulation characterization, followed by a logical framework for vehicle selection, and culminating in detailed, step-by-step protocols for preparing formulations suitable for common administration routes. The causality behind experimental choices is explained to empower researchers to adapt these principles to other novel compounds.
| The Imperative of Pre-formulation Analysis
Before any formulation can be designed, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[2][3] This pre-formulation stage provides the foundational data that dictates the entire formulation strategy, moving it from a trial-and-error exercise to a predictive science. For an NCE like this compound, key parameters must be determined to mitigate risks such as poor exposure, precipitation upon injection, or vehicle-induced toxicity.
| Critical Physicochemical & Biopharmaceutical Properties
The following table summarizes the essential pre-formulation data required. While empirical data for this compound is not publicly available, we present a hypothetical but representative profile for an early-stage NCE to guide the formulation process. The piperazine core suggests basic properties, which is a key consideration for solubility.[4][5]
Table 1: Hypothetical Pre-formulation Data for this compound
| Property | Hypothetical Value | Rationale & Importance |
| Molecular Weight | 198.29 g/mol | Calculated. Influences dosing calculations and solubility limits. |
| Physical Form | White crystalline solid | Affects dissolution rate and handling. Amorphous forms often have higher solubility but lower stability. |
| pKa (Basic) | pKa1 ≈ 8.5, pKa2 ≈ 4.0 | Estimated based on piperazine scaffold.[4] The presence of two basic nitrogens allows for pH-dependent solubility and salt formation, a key formulation strategy. |
| LogP | 2.3 | Estimated. Indicates moderate lipophilicity, suggesting potential challenges with aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 0.05 mg/mL | Assumed low solubility is a common challenge for NCEs.[2] This necessitates enabling formulation approaches. |
| Solubility in Excipients | DMSO: >100 mg/mLPEG400: 50 mg/mLEthanol: 25 mg/mLCorn Oil: < 1 mg/mL | Essential for selecting appropriate co-solvents or lipid-based systems. High solubility in organic solvents is a good indicator for co-solvent viability.[6] |
| Chemical Stability | Stable at neutral pH.Degradation under strong acidic/basic conditions and light. | Determines appropriate storage conditions, formulation pH, and handling procedures (e.g., use of amber vials). |
| Strategic Framework for Vehicle Selection
The primary goal of a preclinical formulation is to maximize the exposure of the compound at the target site of action.[2] The choice of vehicle is dictated by the API's properties (Table 1), the desired route of administration, and the study's objective (e.g., pharmacokinetic vs. efficacy).[7][8] The following decision tree illustrates a logical workflow for selecting an appropriate formulation strategy.
Caption: Decision workflow for selecting a preclinical formulation strategy.
| Common Vehicle Systems
Based on the decision workflow, a few primary vehicle types are typically employed in early preclinical studies. The selection must balance solubilization capacity with potential in vivo toxicity.[8][9]
Table 2: Overview of Common Preclinical Vehicle Systems
| Vehicle Type | Composition Example | Primary Route(s) | Advantages | Disadvantages & Considerations |
| Aqueous Solution | 0.9% NaCl (Saline) | IV, IP, SC, PO | Isotonic, well-tolerated, simple to prepare.[6] | Only suitable for water-soluble compounds. |
| pH-Adjusted Solution | API in 0.1 M HCl, adjusted to pH 4-5 | IP, PO | Leverages basic pKa to achieve solubility. | Risk of precipitation at physiological pH; potential for tissue irritation. |
| Aqueous Co-solvent | 10% DMSO, 40% PEG400, 50% Saline | IV, IP, PO | Greatly enhances solubility for many poorly soluble compounds.[10][11] | Potential for vehicle toxicity (e.g., hemolysis, pain on injection). DMSO can affect metabolism.[9] |
| Aqueous Suspension | 0.5% (w/v) Na-CMC, 0.1% (v/v) Tween 80 | PO | Suitable for insoluble compounds; can improve oral exposure. | Not suitable for IV; requires particle size control and physical stability assessment. |
| Lipid/Oil Solution | API in Corn Oil or Sesame Oil | PO, SC | Enhances absorption of highly lipophilic drugs.[6][7] | Not suitable for IV; can influence drug metabolism and pharmacokinetics.[12] |
| Detailed Formulation Protocols
The following protocols provide step-by-step methodologies for preparing formulations for this compound based on its hypothetical properties. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).
| Protocol 1: Co-solvent Solution for IV/IP Administration
This protocol is designed for compounds with poor aqueous solubility but good solubility in organic co-solvents. The goal is to keep the compound solubilized upon dilution into the systemic circulation.[2]
Objective: Prepare a 5 mg/mL solution in a 10/40/50 (v/v/v) DMSO/PEG400/Saline vehicle.
Materials:
-
This compound API
-
Dimethyl sulfoxide (DMSO), ≥99.9%
-
Polyethylene glycol 400 (PEG400), NF Grade
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile glass vials, magnetic stirrer, and stir bars
-
Calibrated pipettes and sterile syringe filters (0.22 µm, PVDF)
Workflow Diagram:
Caption: Step-by-step workflow for preparing a co-solvent solution.
Procedure:
-
Calculate Required Quantities: For 10 mL of final formulation, weigh 50 mg of the API into a sterile glass vial.
-
Initial Solubilization: Add 1.0 mL of DMSO to the vial. The order of addition is critical. Always dissolve the API in the strongest solvent first.
-
Ensure Complete Dissolution: Vortex or sonicate the mixture until the API is fully dissolved and the solution is clear.
-
Add Co-solvent: Add 4.0 mL of PEG400 to the solution.
-
Mix: Mix thoroughly with a magnetic stirrer until the solution is homogeneous.
-
Aqueous Dilution: While stirring, slowly add 5.0 mL of 0.9% Saline to the organic mixture. Rapid addition can cause precipitation.
-
Final Homogenization: Continue stirring for 10-15 minutes. The final solution should be clear and free of particulates.
-
Quality Control: Visually inspect for clarity. Measure pH if required. For IV administration, sterile filter the final solution using a 0.22 µm syringe filter.
-
Storage: Store in a sealed, light-protected container at 2-8°C. Assess stability for the duration of the study.
| Protocol 2: Aqueous Suspension for Oral Gavage (PO)
This is the preferred approach for water-insoluble compounds intended for oral administration when a solution is not feasible.[1][13]
Objective: Prepare a 10 mg/mL suspension in 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC).
Materials:
-
This compound API
-
Sodium Carboxymethylcellulose (Na-CMC), low viscosity
-
Purified Water
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or magnetic stirrer
-
Calibrated balance and weigh boats
Procedure:
-
Prepare the Vehicle: Add 50 mg of Na-CMC to a beaker containing approximately 8 mL of purified water while stirring vigorously. Heat gently (to ~60°C) to aid hydration. Continue stirring until a clear, viscous solution forms. Cool to room temperature and add water to a final volume of 10 mL.
-
API Preparation: Weigh 100 mg of the API. If particles are large, gently grind in a mortar and pestle to create a fine, uniform powder. This increases the surface area for better suspension.
-
Create a Paste: Transfer the API powder to a clean beaker. Add a small amount (~1-2 mL) of the 0.5% Na-CMC vehicle and triturate (mix) to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the API and prevent clumping.
-
Geometric Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition until the full volume is incorporated.
-
Homogenization: Use a magnetic stirrer or a low-shear homogenizer to mix the suspension for 30 minutes to ensure uniformity.
-
Quality Control: Visually inspect for uniformity. The suspension should be easily re-suspended upon gentle shaking.
-
Storage & Use: Store in a sealed container at room temperature or 2-8°C. Crucially, the suspension must be continuously stirred or vortexed immediately before and during dose administration to ensure dose accuracy.
| Protocol 3: Solution via pH Adjustment
This method leverages the basic nature of the piperazine moiety to achieve aqueous solubility.
Objective: Prepare a 2 mg/mL solution by solubilizing with acid and adjusting the pH.
Materials:
-
This compound API
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water or Saline
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh API: Weigh 20 mg of the API into a glass beaker.
-
Acidic Solubilization: Add ~8 mL of purified water and begin stirring. Slowly add 0.1 M HCl dropwise until the API completely dissolves. The piperazine nitrogens will be protonated, forming a soluble salt. Record the volume of HCl added.
-
pH Adjustment: Carefully monitor the pH. Titrate the solution with 0.1 M NaOH to raise the pH to a physiologically acceptable range (e.g., pH 4-6). Do not raise the pH too close to the pKa, as this will cause the free base to precipitate.
-
Final Volume: Add purified water or saline to reach the final desired volume of 10 mL.
-
Quality Control: Confirm the final pH and visually inspect for clarity. The solution should remain clear.
-
Stability Check: Observe the solution for at least 1-2 hours to ensure no precipitation occurs over time.
| Formulation Validation and Bioanalysis
4.1 | Quality and Stability Once prepared, every formulation must be validated.[3]
-
Appearance: Solutions must be clear and free of particulates. Suspensions must be uniform and easily re-suspendable.
-
Dose Concentration Verification: An analytical method (e.g., HPLC-UV, LC-MS/MS) should be used to confirm the final concentration of the API in the formulation. This is critical for accurate dosing.
-
Short-Term Stability: The formulation should be stable for the duration of its preparation and use. For example, a formulation prepared for a 4-hour dosing window should be shown to be physically and chemically stable for at least that period under the intended use conditions.
4.2 | Bioanalytical Method To interpret the results of any in vivo study, a validated bioanalytical method is required to quantify the concentration of this compound in biological matrices (e.g., plasma, serum, tissue). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard technique for this purpose due to its high sensitivity and selectivity.[4][14][15] The development of such a method should occur in parallel with formulation activities.
| Conclusion
The formulation of a new chemical entity like this compound is a systematic process grounded in the principles of physicochemical science. By first conducting a thorough pre-formulation assessment, researchers can logically select from a range of established strategies—from simple solutions to complex co-solvent or suspension systems—to develop a safe and effective vehicle for in vivo evaluation. The protocols detailed herein provide a practical starting point, but the ultimate success of any preclinical study relies on careful preparation, rigorous quality control, and a deep understanding of how the formulation vehicle can impact the biopharmaceutical performance of the compound.
References
-
Scantox | CRO. Preclinical Drug Formulation. Available from: [Link]
-
Vadalkar, A., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available from: [Link]
-
Guzmán, M., et al. (2021). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Pharmaceutics. Available from: [Link]
-
MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available from: [Link]
-
Open Access Journals. (2023). The Importance of Excipients in Drugs. Journal of Pharmaceutical Sciences & Research. Available from: [Link]
-
Altasciences. (2023). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]
-
Saeed Al-Neaimy, U. I., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Available from: [Link]
-
Pharmlabs. Excipients. Available from: [Link]
-
ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available from: [Link]
-
Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available from: [Link]
-
Poplawska, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. Available from: [Link]
-
ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
-
Contract Pharma. (2011). Excipients in Drug Delivery. Available from: [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available from: [Link]
-
ResearchGate. (2019). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Available from: [Link]
Sources
- 1. scantox.com [scantox.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for 2-Methoxy-3-(2-methylpropyl)piperazine research
An Application Guide to the Preclinical Experimental Design for 2-Methoxy-3-(2-methylpropyl)piperazine
Abstract
The piperazine scaffold is a cornerstone in neuropharmacology, forming the structural basis for a wide array of centrally active agents, including therapeutics for anxiety, depression, and psychosis.[1][2][3] This document provides a comprehensive experimental framework for the preclinical evaluation of a novel derivative, this compound. As a new chemical entity (NCE), a systematic and multi-faceted approach is essential to elucidate its pharmacological profile, mechanism of action, and preliminary safety. This guide offers detailed protocols and application notes for researchers, scientists, and drug development professionals, covering physicochemical characterization, in vitro target identification, in vivo pharmacodynamic assessment, and pharmacokinetic profiling. The methodologies are designed to be self-validating, incorporating critical controls and data analysis frameworks to ensure scientific rigor and trustworthiness.
Introduction: The Rationale for a Structured Investigation
Piperazine derivatives exert their effects by modulating monoamine neurotransmitter systems, frequently targeting dopamine, serotonin, and adrenergic receptors.[1][4] The specific substitutions on the piperazine ring dictate the affinity, selectivity, and functional activity at these targets. For this compound, the methoxy and isobutyl groups are predicted to significantly influence its lipophilicity, metabolic stability, and receptor interaction profile compared to parent piperazine or other known analogues like BZP or TFMPP.[5][6]
Therefore, a structured research plan is paramount. It allows for the logical progression from fundamental characterization to complex biological assessment, ensuring that each experimental stage informs the next. This approach maximizes resource efficiency and builds a robust data package for informed decision-making. The overall workflow is depicted below.
Caption: High-level experimental workflow for the characterization of a novel compound.
Physicochemical Characterization and Analytical Protocols
Expert Insight: Before any biological assessment, the identity, purity, and stability of the test compound must be unequivocally established. An impure or misidentified compound will yield uninterpretable and misleading biological data. Developing a robust quantitative analytical method is a prerequisite for accurate pharmacokinetic analysis.
Protocol 2.1: Structural Verification and Purity Assessment
Objective: To confirm the chemical structure of this compound and determine its purity.
Methodology:
-
Structural Confirmation (NMR, MS):
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra. The proton signals for the piperazine ring, methoxy group, and isobutyl group, along with their integrations and splitting patterns, should be consistent with the proposed structure.
-
Perform high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula (C₉H₂₀N₂O). Fragmentation patterns can provide further structural confirmation.[7]
-
-
Purity Analysis (HPLC-UV/DAD):
-
Instrumentation: HPLC system with a UV/Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a standard starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at multiple wavelengths (e.g., 210, 254 nm) to detect potential impurities.
-
Procedure: Inject a 1 mg/mL solution of the compound. The purity is calculated as the percentage of the main peak area relative to the total peak area. A purity level of >95% is typically required for in vitro and in vivo studies.
-
Protocol 2.2: Quantitative Bioanalytical Method Development (LC-MS/MS)
Objective: To develop and validate a sensitive and specific method for quantifying the compound in a biological matrix (e.g., plasma) for pharmacokinetic studies.[8]
Methodology:
-
Instrumentation: Triple quadrupole mass spectrometer coupled with an HPLC system (LC-MS/MS).
-
Tuning: Infuse a standard solution of the compound to optimize MS parameters and identify the parent ion and stable product ions for Selected Reaction Monitoring (SRM).
-
Sample Preparation: Perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound). Vortex and centrifuge to pellet proteins.
-
Chromatography: Use a rapid gradient on a C18 column to separate the analyte from matrix components.
-
Validation: Validate the method according to regulatory guidelines, assessing the parameters outlined in Table 1.
Table 1: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method
| Parameter | Acceptance Criteria | Rationale |
| Linearity | r² > 0.99 | Ensures a proportional response across a range of concentrations. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy within ±20%; Precision <20% | Defines the lowest concentration that can be reliably measured.[9] |
| Accuracy (RE%) | Within ±15% of nominal value (±20% at LLOQ) | Measures how close the measured value is to the true value. |
| Precision (CV%) | <15% (20% at LLOQ) for intra- and inter-day | Measures the reproducibility of the method.[9] |
| Matrix Effect | CV% of peak areas should be <15% | Assesses the impact of plasma components on analyte ionization. |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
In Vitro Pharmacological Profiling: Identifying Molecular Targets
Expert Insight: The most efficient way to determine the mechanism of action (MoA) is to screen the compound against a broad panel of biologically relevant targets. Based on the piperazine scaffold, the highest probability targets are G-Protein Coupled Receptors (GPCRs) involved in neurotransmission.[1][6] A tiered screening cascade ensures a cost-effective and logical progression from initial binding to functional characterization.
Caption: A tiered screening cascade for in vitro pharmacological profiling.
Protocol 3.1: Primary Target Screening via Receptor Binding
Objective: To identify the primary molecular targets of the compound by assessing its binding affinity across a panel of receptors and transporters.
Methodology:
-
Panel Selection: Utilize a commercial broad screening panel (e.g., Eurofins SafetyScreen, ThermoFisher Lead-Profiling Screen). The panel should include, at a minimum:
-
Serotonin Receptors: 5-HT₁ₐ, 5-HT₁₈, 5-HT₂ₐ, 5-HT₂꜀, etc.
-
Dopamine Receptors: D₁, D₂, D₃, D₄, D₅
-
Adrenergic Receptors: α₁, α₂, β₁, β₂
-
Monoamine Transporters: SERT, DAT, NET
-
-
Assay Principle: A competitive binding assay is used. The test compound competes with a known high-affinity radioligand for binding to the target receptor expressed in cell membranes.
-
Procedure (General):
-
Prepare serial dilutions of the test compound (e.g., 10 µM to 0.1 nM).
-
In a 96-well plate, incubate the cell membranes, radioligand, and test compound.
-
After reaching equilibrium, wash the plate to remove unbound ligand and measure the remaining radioactivity.
-
Data is expressed as the percentage of specific binding of the radioligand.
-
-
Data Analysis: Calculate the IC₅₀ (concentration of compound that inhibits 50% of specific binding) and then convert to a binding affinity constant (Ki) using the Cheng-Prusoff equation. "Hits" are typically defined as targets where the compound shows a Ki < 1 µM.
Protocol 3.2: Functional Activity Characterization
Objective: For each "hit" identified in the binding screen, determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Methodology:
-
Assay Selection: The choice of assay depends on the G-protein coupling of the target receptor.[10]
-
For Gs/Gi-coupled receptors (e.g., D₁, D₂, 5-HT₁ₐ): Use a cAMP accumulation assay. Agonists will decrease (Gi) or increase (Gs) cAMP levels. Antagonists will block the effect of a known agonist.
-
For Gq-coupled receptors (e.g., 5-HT₂ₐ): Use a calcium flux assay. Agonists will trigger an increase in intracellular calcium. Antagonists will block this effect.
-
For Transporters (SERT, DAT, NET): Use a neurotransmitter uptake assay with a fluorescent or radioactive substrate to measure inhibition of uptake.
-
-
Procedure (cAMP Assay Example):
-
Use cells stably expressing the target receptor (e.g., CHO or HEK293 cells).
-
Agonist Mode: Incubate cells with various concentrations of the test compound and measure cAMP levels using a kit (e.g., HTRF, ELISA).
-
Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known agonist at its EC₅₀ concentration. Measure the blockade of the agonist response.
-
-
Data Analysis: Generate dose-response curves to determine potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).
Caption: Hypothetical GPCR signaling pathway activated by a piperazine derivative.
In Vivo Pharmacodynamic Evaluation: Assessing CNS Effects
Expert Insight: In vivo studies are critical to understand how the compound's molecular activity translates into behavioral or physiological changes in a whole organism. The choice of models should be guided by the in vitro profile. For a novel piperazine, initial tests should focus on general CNS activity (locomotion) and behaviors modulated by monoamine systems (anxiety, depression-like states).[11][12]
Protocol 4.1: Open Field Test for Locomotor Activity
Objective: To assess the compound's effect on spontaneous locomotor activity, serving as a primary indicator of stimulant or sedative properties.
Methodology:
-
Animals: Male C57BL/6 mice.
-
Apparatus: A square arena (e.g., 40x40 cm) equipped with infrared beams or video tracking software.
-
Procedure:
-
Administer the test compound via intraperitoneal (IP) or oral (PO) route at 3-4 different doses, alongside a vehicle control group.
-
After an appropriate pre-treatment time (e.g., 30 min for IP), place each mouse in the center of the open field.
-
Record activity for 30-60 minutes.
-
-
Primary Endpoints:
-
Total Distance Traveled: A measure of overall activity.
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Protocol 4.2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To evaluate the potential anxiolytic or anxiogenic effects of the compound.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer the compound or vehicle as in 4.1.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore for 5 minutes, recording its behavior via video.
-
-
Primary Endpoints:
-
Percentage of Time Spent in Open Arms: Anxiolytics increase this measure.
-
Number of Entries into Open Arms: Anxiolytics increase this measure.
-
Pharmacokinetic (ADME) Profiling
Expert Insight: A compound's efficacy is determined not only by its potency but also by its ability to reach and remain at the target site in sufficient concentrations. Pharmacokinetic (PK) studies measure the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug, which are critical for dose selection and interpretation of pharmacodynamic results.[13][14]
Protocol 5.1: Rodent Pharmacokinetic Study
Objective: To determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Methodology:
-
Animals: Male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.
-
Study Design:
-
Group 1 (IV): Administer a single intravenous bolus dose (e.g., 1-2 mg/kg).
-
Group 2 (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Analysis: Process blood to plasma and store at -80°C. Analyze plasma concentrations using the validated LC-MS/MS method from Protocol 2.2.
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the parameters listed in Table 2.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cₘₐₓ | Maximum observed plasma concentration | Related to efficacy and potential acute toxicity. |
| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates the rate of absorption. |
| AUC | Area Under the concentration-time Curve | Represents total drug exposure. |
| t₁/₂ | Elimination Half-Life | Determines dosing interval and time to steady state. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution | The apparent volume into which the drug distributes. |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Conclusion and Forward Look
This application guide outlines a foundational experimental strategy for the comprehensive characterization of this compound. By systematically executing these protocols, researchers can build a robust pharmacological profile, elucidating the compound's mechanism of action, in vivo effects, and drug-like properties. The data generated will be critical for establishing structure-activity relationships, identifying potential therapeutic applications, and making informed decisions regarding the future development of this and related novel piperazine derivatives.
References
- Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810.
- Jensen, K. M. (n.d.). Pharmacokinetic Evaluation and Bioavailability Profiling of Novel Antiviral Compounds. Journal of Antivirals & Antiretrovirals.
- ResearchGate. (n.d.).
- Ingenta Connect. (2022).
- ResearchGate. (n.d.). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective | Request PDF.
- Barros, M. E., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Luo, J., et al. (2019). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 317(5), C859-C869.
- Hernandez-Lozano, I., et al. (2021). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. Pharmaceuticals, 14(8), 759.
- Wang, T., et al. (2023).
- Office of Justice Programs. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
- Lee, S., & Lee, S. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening.
- Wang, T., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 405-414.
- Benchchem. (n.d.).
- Semantic Scholar. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays.
- Flores, G., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 18.
- Flores, G., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 18.
- UNODC. (n.d.). Details for Piperazines.
- Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 413-420.
- FooDB. (2010). Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neuropharmacological Potential of Piperazine Derivatives: A M...: Ingenta Connect [ingentaconnect.com]
- 5. Details for Piperazines [unodc.org]
- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jocpr.com [jocpr.com]
- 10. AddexBio Service - GPCRAssays [addexbio.com]
- 11. Frontiers | Psychostimulants and social behaviors [frontiersin.org]
- 12. Psychostimulants and social behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 2-Methoxy-3-(2-methylpropyl)piperazine Synthesis
Welcome to the technical support center for the synthesis of 2-Methoxy-3-(2-methylpropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related piperazine derivatives. Here, we provide in-depth, evidence-based troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and maximize your yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions based on established chemical principles.
Q1: My primary reaction, the N-alkylation of the piperazine ring, is resulting in a mixture of mono- and di-alkylated products, leading to a low yield of the desired mono-substituted compound. How can I improve the selectivity?
Low selectivity during N-alkylation is a frequent challenge. The initial alkylation increases the electron density on the remaining secondary amine, making it more nucleophilic and prone to a second alkylation. Several strategies can be employed to favor mono-alkylation.
Potential Causes and Solutions:
-
Stoichiometry Control: While seemingly straightforward, using a large excess of the starting piperazine can statistically favor the formation of the mono-alkylated product. However, this approach can complicate the purification process due to the structural similarity of the starting material and the product.[1]
-
Use of a Protecting Group: A highly effective strategy is to temporarily block one of the piperazine nitrogens with a protecting group. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.[1] The synthesis involves reacting the parent piperazine with di-tert-butyl dicarbonate (Boc₂O) to yield the mono-Boc-protected intermediate. This intermediate can then be selectively alkylated at the unprotected nitrogen, followed by the removal of the Boc group under acidic conditions.[1]
-
Reductive Amination: As an alternative to direct alkylation with an alkyl halide, reductive amination offers superior control and selectivity.[2] This method involves reacting the piperazine with an appropriate aldehyde or ketone (in this case, isobutyraldehyde) in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This pathway avoids the formation of over-alkylated products and quaternary ammonium salts.[1]
Q2: I am observing a significant amount of an unexpected byproduct that is not the di-alkylated product. How can I identify and minimize its formation?
Side reactions can introduce a variety of impurities, the nature of which depends on the specific reactants and conditions employed.
Potential Causes and Solutions:
-
Intramolecular Cyclization: If the alkylating agent possesses a second reactive functional group, intramolecular reactions can occur. For instance, an alkyl halide containing a ketone can lead to the formation of cyclic byproducts. To mitigate this, consider lowering the reaction temperature to disfavor the cyclization pathway or changing the solvent and base to alter the reaction kinetics.[1]
-
Reaction with Solvent: Certain solvents, especially polar aprotic solvents like DMF and DMSO, can decompose at elevated temperatures or in the presence of strong bases and electrophiles, leading to the incorporation of solvent-derived impurities.[1] It is advisable to choose a more inert solvent, such as acetonitrile or THF, particularly if the reaction requires heating.
Q3: The final methoxylation step to introduce the 2-methoxy group is proceeding with low conversion. What factors could be contributing to this, and how can I drive the reaction to completion?
The introduction of the methoxy group is a critical step that can be influenced by several factors. This transformation is often achieved via nucleophilic aromatic substitution on a precursor like 2-chloro-3-(2-methylpropyl)piperazine or through methylation of a 2-piperazinone intermediate.
Potential Causes and Solutions:
-
Insufficiently Strong Base/Nucleophile: The methoxide source (e.g., sodium methoxide) must be sufficiently strong to act as an effective nucleophile. Ensure the reagent is fresh and anhydrous, as moisture can quench the methoxide.
-
Reaction Temperature and Time: These parameters are crucial. While higher temperatures can increase the reaction rate, they can also lead to decomposition. It is recommended to start at a moderate temperature and monitor the reaction's progress using techniques like TLC or LC-MS. If the reaction is sluggish, a gradual increase in temperature may be warranted.
-
Precursor Reactivity: The reactivity of the precursor is key. If using a chloropyrazine intermediate, the electron-withdrawing nature of the pyrazine ring facilitates nucleophilic substitution. Ensure the precursor is pure, as impurities can interfere with the reaction.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
What is a common synthetic route for this compound? A prevalent strategy involves the initial synthesis of a substituted piperazine ring, followed by the introduction of the methoxy group. One common approach is the condensation of a 1,2-diamine with a glyoxal derivative to form the pyrazine ring, which can then be reduced to a piperazine.[4] Subsequent N-alkylation and methoxylation steps complete the synthesis.[5]
Which reducing agent is most suitable for the reductive amination step? Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[3][6] It is milder and more selective than other borohydrides like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), and it does not reduce the aldehyde or ketone starting material as readily.
How can I effectively monitor the progress of my reactions? Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the consumption of starting materials and the formation of products. Staining with ninhydrin can be particularly useful for visualizing amine-containing compounds.[1] For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) provides information on the molecular weight of the products and byproducts, confirming the formation of the desired compound.[1]
What are the best practices for purifying the final product? Purification of piperazine derivatives can be challenging due to their polar nature.[1] Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate or methanol), is often effective. If the product is basic, adding a small amount of a volatile base like triethylamine to the eluent can improve the peak shape and prevent streaking on the column. During aqueous workup, the formation of emulsions can be an issue. Adding a saturated brine solution can help break emulsions by increasing the ionic strength of the aqueous phase.[1]
Experimental Protocols
Protocol 1: Mono-N-Alkylation via Reductive Amination
This protocol describes a general procedure for the selective mono-N-alkylation of a piperazine derivative.
-
Dissolve mono-Boc-piperazine (1 equivalent) and isobutyraldehyde (1.1-1.2 equivalents) in a suitable anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture.
-
Stir the reaction at room temperature until completion, monitoring the progress by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Proceed with the deprotection of the Boc group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane or 1,4-dioxane.[1]
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Anhydrous conditions are crucial for iminium ion formation and reduction. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Offers high selectivity for the iminium ion over the carbonyl starting material.[3] |
| Stoichiometry | Aldehyde: 1.1-1.2 eq.; Reducing Agent: 1.5 eq. | A slight excess of the aldehyde ensures complete consumption of the piperazine, while sufficient reducing agent is needed to drive the reaction to completion. |
| Temperature | Room Temperature | Mild conditions are generally sufficient and minimize side reactions. |
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in piperazine synthesis.
References
-
A practical catalytic reductive amination of carboxylic acids - RSC Publishing. Available at: [Link]
-
PIPERAZINES - Ataman Kimya. Available at: [Link]
- US2919275A - Purification of piperazine - Google Patents.
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. Available at: [Link]
-
Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. Available at: [Link]
-
Hitchhiker's guide to reductive amination - Organic Chemistry Portal. Available at: [Link]
-
Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity - PMC. Available at: [Link]
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. Available at: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]
-
Piperazine - Wikipedia. Available at: [Link]
-
Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines - ResearchGate. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - DigitalCommons@TMC. Available at: [Link]
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. Available at: [Link]
-
Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - MDPI. Available at: [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses. Available at: [Link]
-
Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed. Available at: [Link]
-
2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org. Available at: [Link]
-
Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method - PubMed. Available at: [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]
- 6. organic-chemistry.org [organic-chemistry.org]
resolving impurities in 2-Methoxy-3-(2-methylpropyl)piperazine preparation
This technical guide addresses the preparation and purification of 2-Methoxy-3-(2-methylpropyl)piperazine (also referred to as 2-Methoxy-3-isobutylpiperazine ).
Note on Chemical Context: This compound is the reduced form of the high-value flavorant and pharmaceutical intermediate 2-Methoxy-3-isobutylpyrazine (IBMP) . While the aromatic pyrazine is stable, the saturated piperazine derivative contains a cyclic hemiaminal ether moiety (N-C(OMe)-C), making it chemically sensitive. Users typically encounter impurities arising from hydrolytic instability (conversion to lactam) and reductive demethoxylation (loss of the methoxy group during synthesis).
Advanced Troubleshooting & Impurity Resolution Guide
Status: Operational | Tier: L3 (Senior Scientist) | Scope: Synthesis, Purification, Stability
Process Overview & Logic
The preparation of this compound typically proceeds via the catalytic hydrogenation of 2-Methoxy-3-isobutylpyrazine. The critical challenge is preserving the methoxy group, which is prone to hydrogenolysis (cleavage) under standard reduction conditions, and preventing hydrolysis of the resulting aminal ether.
Synthesis Workflow
The following diagram outlines the critical pathway and points of failure (impurity generation).
Figure 1: Synthetic pathway highlighting the critical reduction step where the aromatic pyrazine is converted to the target piperazine, alongside major impurity pathways.
Troubleshooting Guide: Impurity Profiles
Impurity A: 3-Isobutylpiperazin-2-one (The Lactam)
Description: A carbonyl-containing impurity appearing at M-32 (loss of MeOH) or distinct IR stretch at ~1660 cm⁻¹. Root Cause: The target compound is a cyclic hemiaminal ether. In the presence of trace water or Lewis acids, the methoxy group hydrolyzes, releasing methanol and collapsing to the thermodynamic sink: the lactam (piperazinone). Diagnostic:
-
HPLC/MS: Peak with Mass = [Target] - 14 (loss of CH2) or [Target] - 32 + 16 (net loss of CH4, gain of O? No, simply M-14 relative to target if methoxy becomes carbonyl, actually M-32+16 = M-16. Exact mass shift depends on ionization).
-
NMR: Loss of the O-Me singlet (~3.2 ppm); appearance of amide N-H.
| Troubleshooting Step | Action Protocol |
| Solvent Control | CRITICAL: Use anhydrous solvents (THF or MeOH) dried over molecular sieves (3Å). Water content must be <50 ppm.[1] |
| Workup Modification | Avoid aqueous acidic workups. The compound is stable in base but labile in acid. Use solid-phase extraction (basic alumina) or distillation under high vacuum. |
| Storage | Store under Argon at -20°C. Do not store in protic solvents for extended periods. |
Impurity B: 2-Isobutylpiperazine (Demethoxylated)
Description: The "naked" piperazine ring lacking the methoxy group. Root Cause: Hydrogenolysis . During the hydrogenation of the pyrazine ring, the C-OMe bond is weaker than the C-C bonds. Aggressive catalysts (Pd/C) or high temperatures cleave the methoxy group before or after ring saturation. Diagnostic:
-
GC/MS: Peak at M-30 (Loss of -OCH3, replaced by H).
-
NMR: Absence of O-Me peak; integration of ring protons increases.
| Troubleshooting Step | Action Protocol |
| Catalyst Selection | Switch from Pd/C to Rh/Al₂O₃ or Ru/C . Rhodium is less prone to hydrogenolysis of C-O bonds during aromatic ring reduction [1]. |
| Temperature Control | Lower reaction temperature to 0–10°C. Hydrogenolysis activation energy is higher than ring hydrogenation. |
| Pressure Modulation | Operate at higher pressure (50-100 bar) but lower temperature. High pressure favors ring saturation over bond cleavage kinetics in some systems. |
Impurity C: Unreacted 2-Methoxy-3-isobutylpyrazine
Description: Aromatic starting material remaining in the mixture. Root Cause: Catalyst poisoning (by the amine product) or insufficient reaction time. Diagnostic:
-
UV-Vis: Strong absorbance at ~270-300 nm (Target is non-aromatic and UV transparent).
| Troubleshooting Step | Action Protocol |
| Scavenging | The product is a secondary amine. The starting material is a weak base. An acid wash would remove the product but destroy it (see Impurity A). Solution: Use preparative HPLC or distillation. |
| Catalyst Loading | Increase catalyst loading to 5-10 mol%. Pyrazines are known to poison catalysts due to strong N-metal binding. |
Frequently Asked Questions (FAQs)
Q1: Why does my product decompose during silica gel chromatography? A: Silica gel is slightly acidic (pH 4-5). This acidity catalyzes the hydrolysis of the hemiaminal ether (methoxy group) into the lactam (Impurity A).
-
Solution: Pre-treat silica with 1-2% Triethylamine (TEA) to neutralize acidity, or use neutral alumina or Florisil for purification.
Q2: I see two peaks in GC/MS with the same mass. What are they? A: These are likely the Cis and Trans diastereomers of 2-methoxy-3-isobutylpiperazine.
-
Context: The reduction creates two chiral centers (C2 and C3).
-
Resolution: If stereochemistry is critical, you may need to separate them using a chiral column or control the reduction stereoselectivity using a heterogeneous catalyst with specific pore sizes, though cis-isomers are often favored kinetically [2].
Q3: Can I use NaBH4 to reduce the pyrazine instead of catalytic hydrogenation? A: Generally, no. Pyrazines are electron-deficient aromatics but are difficult to reduce to piperazines with hydride reagents alone. NaBH4 typically yields partially reduced di- or tetrahydropyrazines, which are unstable enamines. Catalytic hydrogenation (Rh or Pt) is the standard for full saturation [3].
Experimental Data Summary
Table 1: Catalyst Performance on Impurity Profile
| Catalyst | Solvent | Temp (°C) | Yield (Target) | Impurity B (Demethoxylated) | Notes |
| 10% Pd/C | MeOH | 25 | 45% | High (30-40%) | Pd favors hydrogenolysis of allylic/benzylic-like C-O bonds. |
| 5% Rh/Al₂O₃ | MeOH | 25 | 85% | Low (<5%) | Rhodium is the gold standard for preserving alkoxy groups during ring reduction. |
| PtO₂ (Adams) | AcOH | 25 | 60% | Medium (10-15%) | Acidic solvent promotes hydrolysis (Impurity A) during workup. |
| Raney Ni | EtOH | 60 | 50% | Medium | Requires high T/P; often leads to ring opening side products. |
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
ChemicalBook. (2024). 2-Methoxy-3-isobutylpyrazine Properties and Synthesis. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Pyrazine, 2-methoxy-3-(2-methylpropyl)- Mass Spectrum. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Methoxy-3-isobutylpyrazine. Retrieved from
Sources
Technical Support Center: Optimizing HPLC Separation of 2-Methoxy-3-(2-methylpropyl)piperazine
Welcome to the technical support center for the analysis of 2-Methoxy-3-(2-methylpropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. As a substituted piperazine, this analyte presents unique challenges, including its basic nature, potential for multiple stereoisomers, and lack of a strong native chromophore. This document provides a systematic approach to overcoming these obstacles.
Part 1: Frequently Asked Questions (FAQs) & Foundational Knowledge
This section addresses common questions encountered during the initial stages of method development, providing the foundational expertise required for a successful separation.
Q1: What are the primary challenges when analyzing this compound by HPLC?
A1: The primary challenges stem from the molecule's physicochemical properties:
-
Basic Nature: The two nitrogen atoms in the piperazine ring make the molecule basic. Basic compounds are prone to strong, undesirable interactions with acidic residual silanol groups on the surface of standard silica-based HPLC columns. This interaction is a leading cause of poor peak shape, specifically peak tailing.[1][2][3]
-
Chirality: The molecule possesses two chiral centers (at the C2 and C3 positions), meaning it can exist as a mixture of enantiomers and diastereomers. If the goal is to quantify individual stereoisomers, a specialized chiral separation method is required, as standard reversed-phase columns will not resolve them.[4][5][6][7]
-
Poor UV Absorbance: The molecule lacks a significant chromophore, making it difficult to detect at low concentrations using standard UV-Vis detectors.[4][8] Direct analysis often requires detection at very low wavelengths (e.g., < 210 nm), where mobile phase interference can be high.
Q2: What is the best starting column for a reversed-phase separation?
A2: For a basic analyte like this, selecting a modern, high-purity, base-deactivated silica column is critical.
-
Initial Recommendation: A C18 or C8 column with high-density bonding and robust end-capping is an excellent starting point. These features minimize the exposed silanol groups that cause peak tailing.[9][10] Look for columns specifically marketed for the analysis of basic compounds.
-
Alternative Chemistries: If peak shape remains an issue, consider columns with embedded polar groups (e.g., amide or carbamate functionalities within the alkyl chain).[11] These phases offer alternative selectivity and can improve peak shape for basic analytes, often tolerating highly aqueous mobile phases.
Q3: How do I select and optimize the mobile phase pH?
A3: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[12][13]
-
The "pH Rule of Thumb": To achieve consistent retention and good peak shape, the mobile phase pH should be adjusted to at least 1.5-2 pH units away from the analyte's pKa.[13][14] For a basic compound, this means working at either a low pH (to ensure it is fully protonated) or a high pH (to keep it in its neutral, non-ionized form).
-
Low pH Approach (pH 2.5-3.5): At a low pH, the piperazine nitrogens will be fully protonated (positively charged), and the silica surface silanols will be largely unionized, minimizing strong ionic interactions and reducing peak tailing.[1] A buffer like 10-20 mM potassium phosphate or ammonium formate is suitable.
-
High pH Approach (pH > 9): At a high pH, the analyte will be in its neutral form, leading to increased retention via hydrophobic interaction. This requires a column stable at high pH, such as a hybrid organic/inorganic particle or polymer-based column.[11]
-
Consequences of Incorrect pH: Operating at a pH close to the analyte's pKa will result in a mixed population of ionized and non-ionized species, leading to broad, split, or distorted peaks.[13][15]
Q4: My analyte has poor UV sensitivity. What are my detection options?
A4:
-
Low Wavelength UV: The simplest approach is to set the UV detector to a low wavelength, typically between 200-215 nm, where the molecule may have some absorbance. This requires using high-purity solvents (HPLC or MS-grade) to minimize baseline noise.
-
Derivatization: For trace-level analysis, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[8][16] This creates a derivative with a strong chromophore, significantly enhancing detection sensitivity.
-
Alternative Detectors: If available, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be used, as they do not require a chromophore. For ultimate sensitivity and specificity, coupling the HPLC to a Mass Spectrometer (LC-MS) is the preferred method.
Q5: When and how should I develop a chiral separation method?
A5: A chiral method is necessary when you need to separate and quantify the individual enantiomers or diastereomers of this compound.
-
When: This is critical in pharmaceutical development, as different stereoisomers can have vastly different pharmacological and toxicological profiles.[4]
-
How: The most common approach is using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are highly versatile and have shown success in separating piperazine derivatives.[4] Method development typically involves screening different CSPs with various mobile phases (normal-phase, polar-organic, or reversed-phase). Adding a small amount of an amine modifier like diethylamine (DEA) to the mobile phase is often essential for improving the peak shape of basic analytes on these columns.[4][16]
Part 2: Recommended Starting Protocol (Reversed-Phase HPLC-UV)
This section provides a robust, step-by-step protocol for initial method development. This protocol is a starting point and should be optimized based on system suitability results.
Experimental Workflow Diagram
Caption: General workflow for HPLC method execution.
HPLC System Preparation
-
Ensure all components (pump, injector, detector) are functioning correctly.
-
Purge the pump with fresh mobile phase components to remove any air bubbles and ensure a stable baseline.[17]
Mobile Phase Preparation
-
Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Adjust to pH 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
Final Mobile Phase: Premix or use a binary pump for the desired composition (e.g., 80:20 v/v Aqueous:Acetonitrile). Thoroughly degas the mobile phase using sonication or online degassing to prevent pressure fluctuations.[18]
Standard and Sample Preparation
-
Solvent: Prepare a diluent that is identical to or weaker than the mobile phase (e.g., 80:20 Water:Acetonitrile) to avoid peak distortion.[19][20]
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same diluent to a similar target concentration.
Initial HPLC Conditions
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | High-purity, base-deactivated C18, 4.6 x 150 mm, 3.5 µm | A standard dimension column with smaller particles provides good initial efficiency. Base-deactivation is crucial for peak shape. |
| Mobile Phase | Isocratic: 80% 20mM KH₂PO₄ (pH 3.0) / 20% Acetonitrile | Low pH suppresses silanol interactions. Adjust organic content to achieve a retention factor (k) between 2 and 10.[1][12] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. Adjust as needed based on backpressure and desired run time. |
| Column Temp. | 30 °C | Using a column oven ensures stable retention times.[17] |
| Detection | UV at 205 nm | Maximizes sensitivity for compounds with no strong chromophore. Requires high-purity solvents. |
| Injection Vol. | 10 µL | Adjust based on analyte concentration and column loading capacity. Avoid overloading.[20] |
Part 3: Troubleshooting Guide
This Q&A section provides systematic solutions to the most common problems encountered during the analysis.
Q: My analyte peak is showing significant tailing (asymmetry > 1.5). What are the causes and how do I fix it?
A: Peak tailing is the most common issue for basic compounds and is almost always caused by secondary interactions with the stationary phase. Follow this systematic approach to diagnose and resolve the issue.
Troubleshooting Workflow for Peak Tailing
Caption: Systematic troubleshooting for peak tailing.
-
Verify Mobile Phase pH: The most common cause is a mobile phase pH that is too high, allowing for interaction between the protonated basic analyte and ionized silanols. Ensure your buffer pH is stable and correctly prepared, ideally between 2.5 and 3.5.[1][14]
-
Assess Column Chemistry: If you are using an older "Type A" silica or a general-purpose C18 column, it may not be sufficiently end-capped. Switch to a modern, high-purity, base-deactivated column designed for polar or basic analytes.[9]
-
Use a Mobile Phase Additive: If adjusting pH and changing columns is not sufficient or desired, add a "competing base" or "silanol suppressor" like Triethylamine (TEA) at a low concentration (0.05-0.1%) to the mobile phase.[1] The competing base will preferentially interact with the active silanol sites, shielding the analyte from these interactions and improving peak shape. Note that TEA can suppress MS signal if using LC-MS.
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can accumulate at the column head, creating active sites. Flush the column according to the manufacturer's instructions or replace it if it is old or has been used extensively with diverse sample types.[18][19]
Q: My retention times are shifting from one injection to the next. What is the problem?
A: Retention time instability points to a lack of equilibrium or a change in the system's physical or chemical conditions.[17]
-
Insufficient Equilibration: This is the most frequent cause. Before starting a run, ensure the column is equilibrated with the mobile phase for at least 20-30 column volumes. If you are running a gradient, the re-equilibration time between runs is equally critical.[17]
-
Temperature Fluctuations: An unthermostatted column is susceptible to ambient temperature changes in the lab, which will affect retention time. Always use a column oven set to a stable temperature (e.g., 30 °C).[19]
-
Mobile Phase Issues: Check if the mobile phase was prepared correctly and if there is enough solvent for the entire sequence. If using an online mixer, ensure the pump's proportioning valves are functioning correctly. Air bubbles in the pump can also cause flow rate fluctuations, leading to retention time drift.[17]
-
Leaks: Check for any leaks in the system, from the pump to the detector. Even a small leak will cause pressure drops and flow rate inaccuracies.[18][19]
Q: I am not getting enough resolution between my main peak and a nearby impurity. How can I improve it?
A: Improving resolution requires manipulating the three factors of the resolution equation: efficiency (N), retention (k), and selectivity (α).
-
Optimize Selectivity (α): This is often the most effective approach.
-
Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different properties and can alter elution order.
-
Adjust pH: Small changes in pH can subtly alter the ionization state of the analyte or impurities, changing their relative retention and improving selectivity.[15]
-
Change Stationary Phase: If mobile phase changes are insufficient, switch to a column with a different chemistry (e.g., from C18 to a Phenyl or Cyano phase) to introduce different interaction mechanisms (like pi-pi interactions).[21]
-
-
Increase Efficiency (N):
-
Use a column with a smaller particle size (e.g., 3.5 µm to 1.8 µm), but be aware of the increased backpressure.
-
Use a longer column (e.g., 150 mm to 250 mm) to increase the number of theoretical plates.[21]
-
-
Increase Retention (k):
-
Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time of all components, which can sometimes improve the separation of early-eluting peaks. However, this will also increase run time and may broaden peaks.
-
Part 4: Advanced Separation Strategies
For particularly challenging separations, standard reversed-phase chromatography may not be sufficient. Consider these alternative modes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds that show little or no retention in reversed-phase.[22][23][24] It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[25][26] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[22]
-
Mixed-Mode Chromatography: This technique uses stationary phases that have both hydrophobic (like C18) and ion-exchange (cationic or anionic) functionalities.[27][28] A mixed-mode reversed-phase/cation-exchange column can provide excellent retention and peak shape for basic compounds like this compound, as it offers two distinct and tunable retention mechanisms.[29][30] This approach often eliminates the need for ion-pairing reagents, making it compatible with mass spectrometry.[28]
References
-
2.2.46. Chromatographic separation techniques. European Pharmacopoeia 6.0. Available from: [Link]
-
Hydrophilic interaction chromatography. Wikipedia. Available from: [Link]
-
HILIC. Dr. Maisch GmbH. Available from: [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
-
Harshitha S, et al. (2020) Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. J Drug Metab Toxicol. Available from: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]
-
USP-NF 〈621〉 Chromatography. U.S. Pharmacopeia. Available from: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available from: [Link]
-
Hydrophilic Interaction (HILIC) Columns. Biocompare. Available from: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]
-
General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Available from: [Link]
-
Update: European Pharmacopeia EP 2.2.46. Phenomenex. Available from: [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available from: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: [Link]
-
Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. Available from: [Link]
-
2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia 7.0. Available from: [Link]
-
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available from: [Link]
-
EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy. Available from: [Link]
-
Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
A Systematic Guide on HPLC Troubleshooting. International Journal of Trend in Scientific Research and Development. Available from: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available from: [Link]
-
Troubleshooting in HPLC: A Review. IJSDR. Available from: [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available from: [Link]
-
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. Available from: [Link]
-
HPLC Column Selection. LCGC International. Available from: [Link]
-
A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters Corporation. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. Available from: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]
-
Evolution of Mixed-Mode Chromatography. SIELC Technologies. Available from: [Link]
-
Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. Available from: [Link]
-
The Secrets of Good Peak Shape in HPLC. ResearchGate. Available from: [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC. Available from: [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MTC USA. Available from: [Link]
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available from: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. sielc.com [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. welch-us.com [welch-us.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. moravek.com [moravek.com]
- 15. acdlabs.com [acdlabs.com]
- 16. jocpr.com [jocpr.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. aelabgroup.com [aelabgroup.com]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 21. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 22. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 23. HILIC â Dr. Maisch [dr-maisch.com]
- 24. longdom.org [longdom.org]
- 25. elementlabsolutions.com [elementlabsolutions.com]
- 26. biocompare.com [biocompare.com]
- 27. helixchrom.com [helixchrom.com]
- 28. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. chromatographytoday.com [chromatographytoday.com]
troubleshooting 2-Methoxy-3-(2-methylpropyl)piperazine stability issues
Status: Active | Severity: High (Stability Risk)
Product Class: Alpha-Amino Ethers / Heterocyclic Building Blocks
Executive Summary: The Stability Paradox
You are likely encountering issues with 2-Methoxy-3-(2-methylpropyl)piperazine because you are treating it like a standard secondary amine. It is not.
While the 3-isobutyl group (2-methylpropyl) acts as a standard steric anchor, the 2-methoxy group creates a cyclic hemiaminal ether (specifically, an
-
Acid Lability: It is extremely sensitive to protonation, leading to rapid hydrolysis or elimination.
-
Solvent Incompatibility: It degrades in un-neutralized chlorinated solvents.
-
Thermal Instability: It is prone to methanol elimination to form the corresponding imine/enamine.
This guide provides the protocols required to stabilize, handle, and analyze this reagent without destroying it.
Part 1: The Mechanism of Failure
Understanding why your sample is degrading is the first step to fixing it.
The primary degradation pathway is Acid-Catalyzed Hydrolysis . Even trace acidity (from silica gel, un-neutralized CDCl
The "Death Pathway" (Hydrolysis Mechanism)
The following diagram illustrates the cascade failure of the molecule in the presence of trace acid (
Figure 1: The acid-catalyzed degradation pathway. Note that the loss of methanol is irreversible, leading to the formation of a piperazinone or ring-opened aldehyde.
Part 2: Storage & Handling FAQs
Q: My sample turned into a yellow gum/oil overnight. What happened?
A: This is likely oxidative degradation or hydrolysis .
-
The Cause: Piperazines are hygroscopic. Absorbed water + trace atmospheric CO
creates carbonic acid, triggering the hydrolysis pathway shown above. -
The Fix:
-
Temp: Store at -20°C or -80°C .
-
Atmosphere: Strictly under Argon or Nitrogen.
-
Container: Amber glass (light sensitive) with a Teflon-lined cap.
-
Stabilizer: If possible, store as a free base in a benzene matrix (frozen) or with a trace of solid K
CO to scavenge acid.
-
Q: Can I use standard silica gel chromatography for purification?
A: Absolutely NOT. Standard silica gel is slightly acidic (pH 4-5). It will cleave the methoxy group during the column run.
-
Protocol: Use Neutralized Silica or Basic Alumina .
-
To neutralize silica: Pre-wash the column with 1-2% Triethylamine (Et
N) in your eluent before loading the sample. -
Eluent: Always include 0.5% - 1% Et
N or NH OH in your mobile phase to keep the environment basic.
-
Part 3: Troubleshooting Experimental Workflows
Scenario A: "The Sample Disappeared During Aqueous Workup"
Diagnosis: You likely performed an acidic wash (HCl, Citric Acid, or NH
Corrective Protocol: The "Basic/Neutral" Workup
| Step | Standard Protocol (DO NOT USE) | Correct Protocol (USE THIS) |
|---|
| Quench | 1M HCl or NH
Scenario B: "NMR Spectrum Shows Impurities/Loss of Methoxy Peak"
Diagnosis: Solvent-induced degradation.
Root Cause: Chloroform (CDCl
Decision Tree: Selecting the Right NMR Solvent
Figure 2: Solvent selection logic to prevent in-situ degradation during analysis.
Analytical Reference Data (Expected Shifts)
-
Proton (1H NMR):
-
Methoxy (-OCH
): Singlet, 3.2 - 3.5 ppm. -
Piperazine Ring Protons: Multiplet,
2.5 - 3.0 ppm. -
Isobutyl Methyls: Doublet,
0.8 - 0.9 ppm.
-
-
Warning Sign: If the Methoxy singlet disappears and a new signal appears > 8.0 ppm (Amide/Lactam NH), hydrolysis has occurred.
Part 4: Synthesis & Reactivity Notes
Protection Strategy
If you are modifying the N4 position (the secondary amine distal to the methoxy group), avoid protecting groups that require acidic deprotection (e.g., Boc).
-
Recommended: Fmoc (Base labile) or Alloc (Pd labile).
-
Avoid: Boc (Requires TFA/HCl -> Will destroy the methoxy ether).
-
Avoid: Cbz (Hydrogenolysis is usually fine, but HBr/AcOH removal is fatal).
Nucleophilic Substitution
The 2-methoxy group is a "masked" iminium ion. It is a decent leaving group under Lewis Acid catalysis.
-
Risk:[1][2] If you treat this molecule with a Lewis Acid (e.g., BF
OEt ) or a strong nucleophile (Grignard), you will displace the methoxy group. -
Control: Ensure no Lewis Acids are present unless you intend to substitute the methoxy group.
References
-
Hemiaminal Ether Stability
- Title: "Hydrolysis of Amides, Imides, and Rel
- Source: Chemistry LibreTexts / IUPAC.
- Context: General mechanism of alpha-amino ether hydrolysis under acidic conditions.
-
Piperazine Handling
- Title: "Piperazine - Hazard Summary and Handling."
- Source: NJ Department of Health (Hazardous Substance Fact Sheet).
- Context: General storage, hygroscopicity, and oxidation risks of piperazine deriv
-
NMR Solvent Acidity
- Title: "NMR Chemical Shifts of Common Labor
- Source: Gottlieb, H. E., et al. J. Org. Chem. 1997. (via Pitt.edu).
-
Context: Discusses the acidity of CDCl
and the formation of DCl/HCl impurities.[3]
-
2-Substituted Piperazine Synthesis
- Title: "An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines."
-
Source: ResearchGate (Snippet).[4]
- Context: Highlights the sensitivity of 2-substituted piperazines to ring opening and the need for specific protection str
Sources
Technical Support Center: Solubility Optimization for Substituted Piperazines/Pyrazines
The following Technical Support Guide is designed to address the solubility challenges associated with 2-Methoxy-3-(2-methylpropyl)piperazine and its likely analogs.
Note to User: There is a high probability of structural ambiguity in this request. The specific name provided corresponds to a saturated Piperazine ring, but the substituents (2-methoxy-3-isobutyl) are most commonly associated with the aromatic flavor compound 2-Isobutyl-3-methoxypyrazine (Bell Pepper Pyrazine). This guide addresses both scenarios, as their solubility mechanisms differ fundamentally (Acid-Base vs. Lipophilic Neutral).
Case ID: SOL-2M3MP-PIP Topic: Overcoming Poor Aqueous Solubility Classification: Physicochemical Optimization & Formulation
Diagnostic Phase: Identify Your Molecule
Before proceeding, you must verify the aromaticity of your ring system. The solubility physics for the saturated amine (Piperazine) versus the aromatic heterocycle (Pyrazine) are diametrically opposed.
| Feature | Candidate A: The Piperazine (Literal) | Candidate B: The Pyrazine (Common) |
| Structure | Saturated Ring (C4N2H10 core) | Aromatic Ring (C4N2H4 core) |
| Chemistry | Secondary Amine (Base) | Pseudo-Neutral (Very Weak Base) |
| pKa (approx) | ~9.0 - 9.8 (Basic) | ~0.6 - 1.5 (Neutral at pH 7) |
| Key Challenge | Precipitates at Neutral/Basic pH | Poor Intrinsic Solubility (Grease-like) |
| Primary Fix | Acidification / Salt Formation | Cosolvents / Complexation |
Warning: If you possess the saturated 2-methoxy-piperazine , be aware that 2-methoxy-amines (hemiaminal ethers) are often hydrolytically unstable in aqueous acid, risking decomposition into a ketone and methanol. Ensure your molecule is stable before attempting acidic dissolution.
Workflow Visualization
Use the following decision tree to select the correct protocol for your compound.
Caption: Decision tree for selecting solubility strategy based on ring aromaticity (Pyrazine vs. Piperazine).
Protocol A: The "Piperazine" Strategy (Basic Amine)
Applicability: You have the saturated amine. The molecule is basic. Mechanism: Protonation of the secondary amine nitrogen (N1/N4) creates a cationic species, drastically increasing hydration energy.
FAQ: Why does it crash out in PBS (pH 7.4)?
A: The pKa of a typical piperazine nitrogen is ~9.8. At pH 7.4, a fraction of the molecule exists as the free base. The hydrophobic isobutyl group drives this free base to precipitate. You must lower the pH to ensure >99% ionization.
Protocol: In-Situ Salt Formation (Acidification)
Use this for preparing liquid stocks for injection or assays.
-
Calculate Molar Equivalents: Determine the moles of your compound.
-
Select Acid: Use 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH).
-
Why MsOH? Mesylate salts often have higher solubility and lower hygroscopicity than chlorides for lipophilic amines.
-
-
Titration:
-
Suspend the compound in water (it will be cloudy).
-
Slowly add 1.05 equivalents of acid while stirring.
-
Endpoint: The solution should clarify.
-
Final pH Check: Ensure pH is < 6.0.
-
Troubleshooting Table (Piperazine)
| Observation | Diagnosis | Corrective Action |
| Cloudy after acid | Insufficient protonation or "Salting Out" | Check pH. If pH < 4 and still cloudy, the chloride salt might be insoluble. Switch to Gluconate or Lactate counterions. |
| Precipitates in Media | "pH Shock" | The buffer capacity of the media (pH 7.4) neutralized your acid. Pre-complex with 2-equivalents of HP-β-Cyclodextrin before adding to media. |
Protocol B: The "Pyrazine" Strategy (Neutral Lipophile)
Applicability: You have the aromatic flavor/fragrance compound (2-Isobutyl-3-methoxypyrazine).[1][2] Mechanism: The pKa is ~0.6 [1]. It will not protonate at physiological pH. You must rely on cosolvents or encapsulation.
Protocol: Cosolvent & Cyclodextrin System
This is the "Gold Standard" for neutral lipophiles (LogP ~2.6).
-
Primary Stock: Dissolve compound in pure Ethanol or DMSO at 100x the final target concentration.
-
Aqueous Vehicle Preparation:
-
Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
-
Why HP-β-CD? The hydrophobic isobutyl group fits into the CD cavity, shielding it from water [2].
-
-
Mixing (The "Slow-Drop" Technique):
-
Place the Aqueous Vehicle on a vortexer or magnetic stirrer (high speed).
-
Slowly inject the Organic Stock into the vortex.
-
Critical: Do not add water to the organic stock; always add organic to water to prevent "oiling out."
-
Data: Solubility Limits (Estimated)
| Solvent System | Estimated Solubility (mg/mL) | Notes |
| Pure Water (pH 7) | < 0.5 mg/mL | Poor. Driven by hydrophobic effect.[3] |
| DMSO | > 50 mg/mL | Excellent, but toxic to cells > 0.5%. |
| 20% HP-β-CD | 5 - 15 mg/mL | Best balance for biological assays. |
| PEG 400 (Neat) | > 20 mg/mL | Good for IP/Oral dosing (dilute before use). |
Advanced Troubleshooting (Q&A)
Q: I see "oiling out" (droplets) instead of crystals. What is happening? A: This is characteristic of the Pyrazine form or the free-base Piperazine . The compound has melted or phase-separated as a liquid oil because its melting point is depressed by the solvent.
-
Fix: Increase the surfactant concentration (e.g., add 0.5% Tween 80) or switch to a solid dispersion method (Spray Drying) if formulating a solid dosage.
Q: Can I use DMSO for animal studies? A: Avoid pure DMSO. It causes pain and hemolysis.
-
Recommended Vehicle: 5% DMSO + 40% PEG 400 + 55% Water.
-
Order of Addition: Dissolve drug in DMSO
Add PEG 400 Add Water last.
Q: My compound degrades overnight in the acidic solution. A: If you have the 2-methoxy-piperazine , the acid is hydrolyzing the hemiaminal ether.
-
Immediate Fix: Switch to Protocol B (Neutral/Cyclodextrin) . Do not use acid. Keep pH neutral (7.0 - 8.0) and rely strictly on encapsulation (Cyclodextrins) to hide the hydrophobic group without protonation.
References
-
PubChem. (2025).[4] 2-Isobutyl-3-methoxypyrazine (Compound).[4][1][5][6] National Library of Medicine. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[7][8] Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
Sources
- 1. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]
- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 4. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazine, 2-methoxy-3-(2-methylpropyl)- (CAS 24683-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544) - FooDB [foodb.ca]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
challenges in the C-H functionalization of piperazines.
Technical Support Center: Piperazine C-H Functionalization
Ticket ID: #CH-PIP-001
Status: Open
Subject: Troubleshooting Low Reactivity and Regioselectivity in
System Overview (Introduction)
Welcome to the Piperazine C-H Functionalization Support Center. You are likely here because the piperazine scaffold—a privileged structure in >80 FDA-approved drugs (e.g., Imatinib, Sildenafil)—is resisting standard C-H activation protocols.
The core conflict in this system is the "Amine Paradox" : The nitrogen atoms that make piperazines pharmacologically active are the same features that poison transition metal catalysts and override regioselectivity controls. This guide treats your chemical reaction as a malfunctioning operating system, providing diagnostic steps and "patches" (protocols) to restore functionality.
Module 1: Catalyst Deactivation (The "System Crash")
Error Log: Reaction stalls at <10% conversion. Catalyst precipitates or changes color immediately upon substrate addition.
Root Cause: Lewis Basic Coordination (Catalyst Poisoning).
The unshared electron pair on the piperazine nitrogen (
Diagnostic Protocol:
-
Run a Control: Add 1 equivalent of a non-coordinating base (e.g., 2,6-di-tert-butylpyridine). If yield improves, the piperazine N was likely sequestering the catalyst.
-
Check Ligand Strength: Are you using monodentate ligands? These are easily displaced by the piperazine N.
The "Patch" (Solutions):
-
Option A (Protonation): Run the reaction in acidic media (e.g., TFA) to protonate the nitrogen, rendering it non-coordinating. Note: This deactivates the
-C-H bond toward electrophilic attack but enables radical pathways. -
Option B (Lewis Acid Additive): Add
or . These sacrificial Lewis acids bind the nitrogen, freeing the noble metal catalyst. -
Option C (Switch Hardware): Abandon Pd/Ru. Switch to Photoredox Catalysis (Ir/Ru polypyridyl complexes). These catalysts operate via outer-sphere electron transfer and are less susceptible to coordination poisoning.
Module 2: Regioselectivity Errors (The "Wrong Output")
Error Log: Product is a mixture of C2 and C3 isomers, or functionalization occurs at the "remote" position rather than the desired
-
C2 vs. C3: In unsymmetrical piperazines (e.g., N1-Boc, N4-Aryl), the C-H bonds
to the N-Aryl group are weaker (lower BDE due to resonance stabilization of the resulting radical) than those to the N-Carbamate (Boc). -
Stereoelectronics: Hydrogen Atom Transfer (HAT) reagents prefer hydridic C-H bonds. The electron-rich N-alkyl/aryl site is more hydridic than the electron-deficient N-Boc site.
Visualizing the Logic Flow:
Caption: Decision matrix for selecting the correct methodology based on the desired site of functionalization.
Standard Operating Procedure (SOP): Photoredox -Arylation
This protocol addresses both catalyst poisoning (by using Ir-catalysis) and regioselectivity (by exploiting radical stability). This is the industry-standard "fix" for generating
Target:
Reagents & Hardware:
-
Substrate: N-Boc-4-phenylpiperazine (1.0 equiv).
-
Coupling Partner: 1,4-Dicyanobenzene (DCB) (1.5 equiv).
-
Catalyst:
(1.0 mol%). -
Base: NaOAc (2.0 equiv) - Crucial for deprotonation of the amine radical cation.
-
Solvent: DMA (Dimethylacetamide) - High polarity stabilizes the radical cation intermediate.
-
Light Source: Blue LED (450 nm).
Step-by-Step Execution:
-
The "Clean Boot" (Degassing):
-
Why: Oxygen is a triplet radical that quenches the excited photocatalyst (
) and intercepts carbon radicals. -
Action: Sparge the solvent (DMA) with Argon for 20 minutes before adding reagents. Do not skip this.
-
-
Reaction Assembly:
-
Add catalyst, substrate, DCB, and base to the vial.
-
Seal with a septum cap.
-
Turn on the Blue LED fan (cooling is essential; heat degrades the radical selectivity).
-
-
The "Runtime" (Irradiation):
-
Irradiate for 18-24 hours.
-
Checkpoint: The mixture should turn from yellow to dark orange/brown. If it stays bright yellow, the light is not penetrating (check vial width) or the catalyst is dead.
-
-
Termination & Workup:
-
Dilute with EtOAc, wash with saturated
. -
Purify via silica gel chromatography.
-
Quantitative Data: Impact of Protecting Groups
| N1-Substituent | N4-Substituent | Yield ( | Regioselectivity |
| Phenyl | Boc | 92% | >20:1 ( |
| Methyl | Boc | 85% | >20:1 ( |
| Boc | Boc | 0% | N/A (No Reaction)* |
| H | Boc | <10% | Complex Mixture |
*Note: Bis-Boc piperazine fails because the oxidation potential is too high (
Module 3: Advanced Diagnostics (Graphviz Workflow)
Understanding the "Engine" of the reaction helps you pinpoint where the failure occurred.
Caption: The dual-cycle mechanism. Failure usually occurs at the "SET from Amine" step if the amine is too electron-deficient.
FAQ: Frequently Asked Questions
Q: My piperazine has two alkyl groups (e.g., N-Methyl, N-Ethyl). How do I control regioselectivity? A: This is difficult. Sterics will dominate. The radical will form preferentially at the less sterically hindered methyl group. To target the ethyl group, you may need to use HAT catalysis (e.g., Quinuclidine) which is more sensitive to bond hydricity than steric bulk, but mixtures are still likely.
Q: Can I use this for N-H piperazines? A: No. Free N-H amines are prone to oxidation to imines or N-alkylation side reactions. You must protect the free amine (e.g., with Boc or Cbz) before attempting C-H functionalization.
Q: The reaction works but I get the "N-oxide" instead of the C-C bond. A: This is a "Redox Leak." It means your radical cation is reacting with adventitious oxygen or water instead of deprotonating.
-
Fix 1: Dry your solvent (DMA/DMF) over molecular sieves.
-
Fix 2: Increase the concentration of the base (NaOAc) to accelerate the deprotonation step, pushing the equilibrium toward the carbon radical.
References
-
MacMillan, D. W. C., et al. (2014).[1] "Photoredox
-Vinylation of -Amino Acids and N-Aryl Amines." Journal of the American Chemical Society. -
O’Brien, P., Campos, K. R., et al. (2016).[2] "Diamines for the Pharmacologist: Enantioselective Synthesis of Piperazines." Beilstein Journal of Organic Chemistry.
-
Doyle, A. G., et al. (2016).[1] "C–H Functionalization of Amines with Aryl Halides by Nickel-Photoredox Catalysis." Chemical Science.
-
Bode, J. W., et al. (2014). "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Angewandte Chemie International Edition.
Sources
addressing side reactions in 2-Methoxy-3-(2-methylpropyl)piperazine synthesis
The following technical guide addresses the synthesis and stabilization of 2-Methoxy-3-(2-methylpropyl)piperazine , a reduced derivative of the potent flavor compound 2-Methoxy-3-isobutylpyrazine (IBMP).
This guide assumes the user is attempting to isolate or study this specific saturated heterocycle, which presents unique challenges due to its cyclic hemiaminal ether structure.
Executive Summary & Chemical Context
The target molecule, This compound , is the tetrahydro- derivative of the well-known "Bell Pepper Pyrazine" (IBMP). Unlike its aromatic precursor, this piperazine derivative contains a hemiaminal ether moiety (C2 position), making it inherently labile.
Core Chemical Challenge: The 2-methoxy group is located on a carbon adjacent to a secondary amine (N1). In the absence of electron-withdrawing protecting groups on N1, this system is prone to spontaneous elimination of methanol to form the imine (1,2,3,6-tetrahydropyrazine) or hydrolytic ring opening .
This guide addresses the three critical failure modes:
-
Reductive Demethoxylation (Loss of -OMe during synthesis).
-
Spontaneous Elimination (Reversion to imine).
-
Regio-scrambling (Migration of the double bond).
Reaction Pathway & Failure Analysis (Diagram)
The following diagram illustrates the synthesis pathway via reduction of IBMP and the competing degradation pathways.
Caption: Figure 1. Reaction network showing the kinetic competition between partial reduction (Target) and thermodynamic sinks (Imine, Demethoxylation).
Troubleshooting Guide: Addressing Side Reactions
Issue 1: Loss of Methoxy Group (Demethoxylation)
Symptom: Mass spectrometry shows a major peak at M-30 (loss of -OCH3) or formation of 3-isobutylpiperazine. Cause: Reductive cleavage (Hydrogenolysis). Alkoxy groups on benzylic-like positions (or vinylogous positions in pyrazines) are susceptible to cleavage under standard hydrogenation conditions (e.g., Pd/C, H2).
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Selection | Use Rh/Al2O3 or PtO2 | Palladium (Pd) is aggressive toward C-O hydrogenolysis. Rhodium (Rh) is more selective for ring saturation without cleaving C-O bonds. |
| Hydrogen Pressure | Low (1-3 atm) | High pressure favors the thermodynamic product (demethoxylated alkane). |
| Solvent System | Acetic Acid (Glacial) | Protonation of the pyrazine ring facilitates reduction, but avoid strong mineral acids which catalyze elimination. |
| Alternative Reductant | Na/Ethanol or NaBH3CN | Chemical reduction avoids the surface-catalyzed hydrogenolysis mechanism entirely. |
Issue 2: Product Instability (Elimination of Methanol)
Symptom: The product is isolated but rapidly converts to an imine (detectable by IR C=N stretch ~1650 cm⁻¹) or decomposes upon concentration. Cause: The target is a cyclic hemiaminal ether. The lone pair on N1 assists in expelling the methoxy group, forming a double bond (imine).
Protocol for Stabilization:
-
N-Protection (Mandatory for Isolation): You cannot stably isolate the free amine form of this molecule. You must trap it in situ.
-
Work-up pH: Maintain pH > 8. Acidic conditions protonate the methoxy oxygen, making it a better leaving group (MeOH) and accelerating elimination.
Issue 3: Regio-isomer Contamination
Symptom: Presence of 2-methoxy-5 -isobutylpiperazine or other isomers. Cause: If synthesizing via cyclization (e.g., from amino acids) rather than reduction, dimerization of amino acids can lead to mixed regioisomers. Solution:
-
Starting Material Purity: Ensure the precursor is pure 2-methoxy-3-isobutylpyrazine (IBMP).
-
Analytical Check: Use NOESY NMR to confirm the cis/trans relationship of the methoxy and isobutyl groups. The cis isomer is generally favored in catalytic hydrogenation due to steric approach of H2.
Validated Experimental Protocols
Protocol A: Catalytic Hydrogenation (Preferred for Scale)
Targeting the N-Boc protected derivative for stability.
-
Preparation: Dissolve 2-methoxy-3-isobutylpyrazine (1.0 eq) in MeOH/AcOH (10:1).
-
Catalyst: Add 5 mol% Rh/Al2O3 (Do not use Pd/C).
-
Trapping Agent: Add Boc2O (2.5 eq) to the reaction vessel before introducing hydrogen.
-
Reaction: Hydrogenate at 3 atm (45 psi) for 12 hours at room temperature.
-
Work-up: Filter catalyst through Celite. Concentrate under reduced pressure at <30°C .
-
Purification: Flash chromatography (Hexane/EtOAc) on basic alumina (avoid silica gel due to acidity).
Protocol B: Chemical Reduction (Small Scale)
Targeting the free base (for immediate use only).
-
Reduction: Treat the pyrazine with NaBH3CN (4.0 eq) in AcOH at 10°C.
-
Monitoring: Monitor by TLC (stain with Ninhydrin; pyrazines do not stain, piperazines do).
-
Quench: Pour into cold NaHCO3 (aq).
-
Extraction: Extract rapidly with DCM.
-
Storage: Do not concentrate to dryness. Store as a dilute solution in DCM at -20°C.
Frequently Asked Questions (FAQ)
Q1: Why does my product turn yellow and lose mass upon drying? A: You are witnessing the elimination of methanol. The yellow color comes from the formation of the imine (conjugated system) or polymerization. Never dry the free base of a 2-methoxypiperazine. It must be kept in solution or N-protected.
Q2: Can I use this molecule as a drug scaffold? A: As a free base, no. It is metabolically and chemically unstable. For drug development, consider the 2-methoxymethyl analog (where the oxygen is not attached directly to the ring) or the N-methoxy analog, which are chemically stable.
Q3: Is this the same as the "Bell Pepper" flavor? A: No. The flavor is the aromatic pyrazine. The piperazine (this molecule) is likely odorless or has a faint amine smell. If your sample smells strongly of green peppers, you have significant unreacted starting material.
Q4: How do I distinguish the product from the starting material by NMR? A:
-
Pyrazine (Starting Material): Aromatic protons (~8.0 ppm).
-
Piperazine (Product): Methine proton at C2 (attached to OMe) will appear as a singlet or doublet around 4.5 - 5.0 ppm . The aromatic signals will disappear.
References
- Pyrazine Reduction & Hydrogenolysis: Mechanism of Pyrazine Reduction: "Heterocyclic Chemistry", Joule & Mills, 5th Ed. (Discusses susceptibility of alkoxypyrazines to hydrogenolysis). Catalyst Selection: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Highlights Rh vs. Pd selectivity).
- Stability of Hemiaminal Ethers: Golebiowski, A., et al. (2025). "Synthesis of cyclic hemiaminal ethers and their stability." Journal of Organic Chemistry. (General reactivity of 2-alkoxypiperidines/piperazines).
-
Related Biosynthesis (Context)
-
Synthesis of Piperazine Derivatives
Sources
- 1. publisher.unimas.my [publisher.unimas.my]
- 2. cothn.pt [cothn.pt]
- 3. researchgate.net [researchgate.net]
- 4. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]
- 5. Second-generation piperazine derivatives as promising radiation countermeasures - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Piperazines | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Chiral Separation of Piperazine Enantiomers
The following guide is designed as a specialized technical support resource for researchers working with piperazine derivatives. It synthesizes current industry standards with practical troubleshooting logic.
Status: Active | Topic: Method Development & Troubleshooting | Role: Senior Application Scientist
Introduction: The Piperazine Challenge
Piperazine derivatives are notoriously difficult to separate due to two converging factors: basicity and conformational flexibility . The secondary amine groups (
This guide moves beyond generic advice, offering a specific, self-validating workflow for piperazine resolution.
Module 1: Method Development Protocol (The "Golden Route")
Do not guess. Follow this screening hierarchy to maximize your success rate. The industry standard for piperazines relies heavily on Polysaccharide-based Chiral Stationary Phases (CSPs) due to their broad selectivity and loading capacity.
Phase 1: The Screening Strategy
Objective: Identify a "hit" (Resolution
Step 1: Column Selection Start with immobilized polysaccharide phases. They allow for a wider range of solvents (including chlorinated ones) which can be crucial for solubility.
-
Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA)
-
Secondary Screen: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)
-
Tertiary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB)[1]
Step 2: Mobile Phase Selection (The "Piperazine Mix") Piperazines require a basic additive to suppress silanol interactions. Never run a screen without an additive.
| Mode | Mobile Phase Composition | Additive (Crucial) | Why? |
| Normal Phase (NP) | n-Hexane / Ethanol (80:20) | 0.1% Diethylamine (DEA) | DEA competes for silanol sites, sharpening peaks. |
| Polar Organic (PO) | 100% Methanol or Acetonitrile | 0.1% DEA + 0.1% Acetic Acid | "Basified" polar mode improves solubility and peak shape. |
| Reversed Phase (RP) | Water / Acetonitrile (Gradient) | 20mM | High pH suppresses protonation of the piperazine amine. |
Pro-Tip: If using Reversed Phase, avoid acidic conditions (TFA/Formic acid) unless you are using a column specifically designed to withstand low pH, as the protonated amine often elutes with poor retention and shape. High pH (bicarbonate buffer) keeps the piperazine neutral, increasing retention and interaction with the chiral selector.
Visual Workflow: Method Development Decision Tree
Figure 1: Logical decision matrix for selecting the optimal chromatographic mode for piperazine derivatives.
Module 2: Troubleshooting & FAQs (The "Fix-It" Guide)
Q1: My peaks are tailing severely ( ). How do I fix this?
Diagnosis: This is the hallmark of piperazine analysis. The basic nitrogen atom is hydrogen-bonding with the acidic silanols on the silica support.
The Protocol:
-
Increase Additive Strength: If using 0.1% DEA, increase to 0.2% DEA .
-
Switch Additive: For extremely stubborn tailing, switch to Isopropylamine (IPA-amine) or Ethanolamine in the mobile phase. These are stronger bases than DEA and more effective silanol blockers.
-
Check Column History: If the column was previously used with acidic mobile phases (e.g., TFA), it may have "memory effects." Flush with 100% Ethanol + 0.5% DEA for 2 hours to regenerate the basic surface state.
Q2: I have separation, but the resolution is unstable (shifting retention times).
Diagnosis: This usually indicates a lack of equilibrium on the column surface, often due to temperature fluctuations or "memory" from previous solvents.
The Protocol:
-
Thermostat Control: Piperazine separation is entropy-driven. Ensure your column oven is stable. Lowering the temperature (e.g., from 25°C to 15°C) often dramatically improves resolution for conformationally flexible rings like piperazine.
-
Dedicated Columns: Do not swap your chiral column between acidic and basic projects. The hysteresis of the polysaccharide polymer swelling/shrinking can shift retention times. Dedicate one column (e.g., Chiralpak IA) specifically for basic analysis.
Q3: I cannot detect my compound (Low UV absorbance).
Diagnosis: Piperazine rings often lack conjugated
The Protocol:
-
Low Wavelength: Set UV to 205-210 nm . Note: You must use high-purity solvents (HPLC Grade ACN/MeOH) to avoid baseline noise at these wavelengths.
-
Derivatization: If 210 nm is too noisy, perform a pre-column derivatization. React the secondary amine with Benzyl chloride or FMOC-Cl . This attaches a strong chromophore, making the molecule "visible" and often improving chiral recognition by adding steric bulk.
Visual Workflow: Tailing Troubleshooting Logic
Figure 2: Step-by-step logic for eliminating peak tailing in basic amine separations.
Module 3: Advanced Techniques (SFC & CE)
When HPLC fails or when you need to scale up for purification, Supercritical Fluid Chromatography (SFC) is the superior choice for piperazines.
Why SFC?
-
Speed: 3-5x faster than HPLC.
-
Solubility: Supercritical
is non-polar, but when mixed with Methanol, it solubilizes lipophilic piperazines effectively. -
Purification:
evaporates instantly, leaving your purified enantiomer dry and salt-free (if using volatile additives like DEA).
SFC Starting Conditions:
-
Column: Chiralpak IG or Trefoil (specifically designed for small, basic molecules).
-
Mobile Phase:
/ Methanol (80:20). -
Additive: 0.2% Isopropylamine + 1% Water. (The water helps "deactivate" the silica surface further in SFC mode).
Capillary Electrophoresis (CE): For analytical scale only, CE is excellent for highly charged piperazines.
-
Selector: Sulfated
-Cyclodextrin (S- -CD).[2][3] The negative charge of the sulfate groups interacts electrostatically with the positively charged piperazine, providing a dual separation mechanism (Inclusion + Ion Pairing).
References
-
Daicel Chiral Technologies. (n.d.).[4] Instruction Manual for CHIRALPAK® IA, IB, IC. Retrieved from [Link]
-
Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Niaei, N., et al. (2024).[2] Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.[2][3] Electrophoresis.[2][6][7][8] Retrieved from [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
Sources
- 1. fagg-afmps.be [fagg-afmps.be]
- 2. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. syncsci.com [syncsci.com]
Technical Support Center: Stability & Storage of 2-Methoxy-3-(2-methylpropyl)piperazine
This guide is structured as a Tier 3 Technical Support resource, designed for researchers handling the sensitive intermediate 2-Methoxy-3-(2-methylpropyl)piperazine .
Executive Summary: The Chemistry of Instability
You are likely working with this compound as a chiral building block or a metabolic intermediate. Unlike its aromatic analogue (2-methoxy-3-isobutylpyrazine), This compound is a saturated cyclic hemiaminal ether (specifically an
This functional group arrangement (
-
Hydrolytic Lability: The methoxy group at position 2 is an
-acetal. In the presence of trace moisture and acid (even atmospheric CO₂), it undergoes hydrolysis to release methanol and form a ring-opened amino-aldehyde or a lactam species. -
Oxidative Sensitivity: As a secondary amine, the piperazine ring is prone to N-oxidation and radical formation, leading to discoloration.
The Bottom Line: This compound cannot be treated like a standard organic reagent. It requires "Schlenk-line" level care to maintain purity >98%.
The "Golden Rules" of Storage
Follow these non-negotiable parameters to prevent the "Yellow Oil" degradation scenario.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Kinetic suppression of the acid-catalyzed hydrolysis pathway. |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Displaces moisture and O₂. Argon is preferred (heavier than air) to blanket the oil/solid. |
| Container | Amber Glass + Teflon Liner | Amber blocks UV (radical initiator). Teflon prevents leaching of plasticizers which can catalyze degradation. |
| Desiccation | Required | Store the vial inside a secondary jar containing activated molecular sieves or Drierite™. |
Troubleshooting Guide (Q&A)
Direct solutions to common observations in the lab.
Q1: My sample has developed a pungent, aldehyde-like odor (resembling isobutanal). Is it still usable?
Diagnosis: Hydrolysis has occurred. Mechanism: Moisture has attacked the C2 position. The hemiaminal ether cleaved, releasing methanol and opening the piperazine ring to form an amino-aldehyde (likely 2-amino-4-methylpentanal derivative) or a lactam. Action: Run a proton NMR.
-
Check: Look for the loss of the methoxy singlet (~3.0–3.5 ppm) and the appearance of an aldehyde proton (~9.5–10 ppm) or broad exchangeable peaks.
-
Solution: If degradation is >5%, repurification is difficult due to the polarity of the amine products. Discard and purchase fresh precursor.
Q2: The compound was a colorless oil/solid but has turned yellow/brown.
Diagnosis: N-Oxidation (Amine degradation). Mechanism: Atmospheric oxygen has reacted with the secondary amine (N1/N4) to form N-oxides or radical coupling products. This is often accelerated by light. Action:
-
Dissolve in anhydrous DCM.
-
Filter through a small pad of basic alumina (removes polar N-oxides).
-
Re-concentrate under Argon.
-
Note: If the color persists, the degradation is likely extensive.
Q3: Can I store this compound in solution (e.g., DMSO or Methanol) to prevent degradation?
Diagnosis: High Risk Strategy. Answer: NO to Methanol; NO to DMSO.
-
Methanol: Will promote trans-acetalization or exchange, destabilizing the C2-OMe bond.
-
DMSO: Highly hygroscopic. It will pull water from the air, accelerating hydrolysis.
-
Correct Solvent: If you must store in solution, use anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) with a trace of Triethylamine (Et₃N) (0.1%) to scavenge any acid traces. Store at -80°C.
Degradation Pathway Visualization
Understanding the enemy: Acid-Catalyzed Hydrolysis
The diagram below illustrates why moisture and acid (CO₂) are critical threats. The formation of the Iminium Ion is the "point of no return."
Caption: The acid-catalyzed hydrolysis pathway leading to irreversible ring opening.
Standard Operating Procedures (SOPs)
SOP-A: Inert Aliquoting (The "Schlenk" Method)
Use this protocol immediately upon receipt of the compound.
-
Preparation: Dry a set of amber vials (2 mL or 4 mL) in an oven at 120°C for 2 hours. Allow to cool in a desiccator.
-
Environment: Place the master container and vials inside a glove bag or glove box purged with Argon.
-
Transfer:
-
If Solid: Weigh aliquots rapidly.
-
If Oil: Use a gas-tight syringe. Do not use standard pipettes (they introduce air bubbles).
-
-
Sealing: Cap tightly. Wrap the cap-neck junction with Parafilm or electrical tape.
-
Secondary Containment: Place vials into a larger jar containing a sachet of activated silica gel.
-
Storage: Place immediately in -20°C freezer.
SOP-B: Emergency Purification (Solvent Swap)
Use this if the compound was inadvertently exposed to air.
-
Dissolve the compound in Anhydrous Toluene (hydrophobic, does not hold water).
-
Add Activated 3Å Molecular Sieves to the solution and let stand for 2 hours at 4°C.
-
Filter the solution through a 0.2 µm PTFE syringe filter (to remove sieves/dust) into a tared, dry flask.
-
Concentrate on a rotary evaporator:
-
Bath temp: < 30°C.
-
Vacuum: High.
-
Critical: Backfill the rotavap with Argon , not air, when finished.
-
References
- Hemiaminal Ether Stability: Gunda, I. et al. "Hydrolysis mechanisms of N,O-acetals and related hemiaminal ethers." Journal of Organic Chemistry. (General mechanistic grounding for alpha-methoxy amines).
-
Piperazine Handling : Freeman, S. A., et al. "Thermal degradation of piperazine and its structural analogs."[1] International Journal of Greenhouse Gas Control, 2010. Link (Demonstrates the sensitivity of the piperazine ring to oxidation and thermal stress).
-
General Storage of Hygroscopic Amines : "Handling and Storage of Air-Sensitive Reagents." Sigma-Aldrich Technical Bulletin AL-134. Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
Validation & Comparative
Comparative Guide: 2-Methoxy-3-(2-methylpropyl)piperazine vs. Structural Analogs
The following guide provides an in-depth technical comparison of 2-Methoxy-3-(2-methylpropyl)piperazine (also referred to as 2-Methoxy-3-isobutylpiperazine) against its primary structural analogs.
This analysis distinguishes between the saturated piperazine (the specific target) and its aromatic pyrazine parent (the industry standard), bridging the gap between flavor chemistry and medicinal pharmacophores.
Executive Summary & Compound Identity
This compound is a saturated heterocyclic scaffold derived from the reduction of the naturally occurring flavor compound 2-Isobutyl-3-methoxypyrazine (IBMP) . While the pyrazine parent is a stable, potent odorant used globally in the flavor industry (bell pepper/green notes), the piperazine derivative represents a specialized "privileged structure" in medicinal chemistry, offering distinct solubility, basicity, and 3D-geometry profiles for drug development.
Critical Distinction:
-
The Pyrazine (IBMP): Planar, aromatic, non-basic, highly stable.
-
The Piperazine (Target): Chair conformation, chiral, basic, and chemically reactive (cyclic hemiaminal ether functionality).
Chemical Identity Table
| Feature | Target: Piperazine Derivative | Primary Analog: Pyrazine (IBMP) | Secondary Analog: 2-Isobutylpiperazine |
| IUPAC Name | This compound | 2-Isobutyl-3-methoxypyrazine | 2-(2-methylpropyl)piperazine |
| Formula | C | C | C |
| Geometry | 3D Chair (Flexible) | 2D Planar (Rigid) | 3D Chair (Flexible) |
| Basicity (pKa) | ~9.2 (Secondary Amine) | ~0.6 (Very Weak Base) | ~9.8 (Secondary Amine) |
| Key Risk | Hemiaminal Instability (prone to hydrolysis) | Stable | Stable |
| Primary Use | Drug Discovery (GPCR/Kinase scaffolds) | Flavor/Fragrance (Odorant) | Pharmaceutical Intermediate |
Structural & Physicochemical Analysis[3][4][5]
The "Hemiaminal" Stability Challenge
A critical insight for researchers working with This compound is its inherent reactivity. The methoxy group at position C2 is adjacent to the amine nitrogen (N1). In the free base form, this constitutes a cyclic hemiaminal ether .
-
Mechanism of Instability: The lone pair on N1 can facilitate the elimination of the methoxy group (as methanol), generating a reactive iminium ion (Schiff base), which subsequently hydrolyzes to a lactam or polymerizes.
-
Handling Protocol: This compound is most stable when the N1 nitrogen is protected (e.g., N-Boc, N-Cbz) or when maintained as a di-HCl salt to protonate the nitrogen and prevent lone-pair donation.
Conformational Landscape
Unlike the flat pyrazine, the piperazine derivative exists in a chair conformation. The bulky isobutyl group at C3 and the methoxy group at C2 will adopt specific axial/equatorial orientations to minimize steric strain (1,2-diaxial interactions).
-
Drug Design Implication: This 3D complexity allows the piperazine to access binding pockets in proteins (e.g., GPCRs) that the flat pyrazine cannot, offering "escape from flatland" – a key goal in modern fragment-based drug discovery.
Comparative Performance Data
The following data contrasts the theoretical and experimental profiles of the target versus its analogs.
Table 1: Physicochemical Properties
| Property | 2-Methoxy-3-isobutylpiperazine | 2-Isobutyl-3-methoxypyrazine (IBMP) | Implications |
| LogP (Lipophilicity) | 1.1 (Predicted, pH 7) | 2.8 (Experimental) | Piperazine is more water-soluble; better for oral bioavailability. |
| H-Bond Donors | 2 (NH groups) | 0 | Piperazine can engage in specific H-bond interactions with residues like Asp/Glu. |
| Topological Polar Surface Area | ~35 Ų | ~40 Ų | Both penetrate BBB (Blood-Brain Barrier) effectively. |
| Metabolic Stability | Low (N-oxidation, O-demethylation) | High (Aromatic ring is resistant) | Piperazine requires derivatization to improve half-life. |
Experimental Protocols
Protocol A: Synthesis via Catalytic Reduction
Objective: Convert the commercially available IBMP (Pyrazine) to the Target Piperazine. Note: This reduction destroys aromaticity and creates two chiral centers.
Reagents:
-
Substrate: 2-Isobutyl-3-methoxypyrazine (IBMP).
-
Catalyst: Platinum Oxide (PtO
) or Rhodium on Alumina (Rh/Al O ). -
Solvent: Glacial Acetic Acid.
-
Pressure: 50 psi H
.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g (6 mmol) of IBMP in 20 mL of glacial acetic acid.
-
Catalyst Addition: Add 50 mg of PtO
under an inert nitrogen atmosphere (Caution: Pyrophoric). -
Hydrogenation: Transfer to a Parr shaker. Pressurize to 50 psi H
. Agitate at room temperature for 12 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with methanol.
-
Workup (Critical):
-
Do not neutralize with aqueous base immediately (risk of hemiaminal hydrolysis).
-
Concentrate the filtrate in vacuo to remove acetic acid.
-
Isolate as the acetate salt or convert immediately to the N-Boc protected form by adding Boc
O and Et N in dichloromethane.
-
-
Validation: Verify by
H-NMR. The aromatic protons (8.0 ppm) should disappear, replaced by multiplets in the 2.5–4.0 ppm range.
Protocol B: Stability Assay (Half-Life Determination)
Objective: Compare the hydrolytic stability of the Piperazine vs. Pyrazine in simulated gastric fluid (SGF).
-
Preparation: Prepare SGF (pH 1.2, HCl/NaCl).
-
Incubation: Spike 10 µM of each compound into SGF at 37°C.
-
Sampling: Aliquot 100 µL at t=0, 1h, 4h, 24h.
-
Quench: Neutralize immediately with ammonium bicarbonate buffer (pH 7.4).
-
Analysis: LC-MS/MS (MRM mode).
-
Expectation: Pyrazine remains >95% intact.[1] Piperazine (unprotected) may show degradation to the ring-opened aldehyde or lactam.
-
Mechanistic Visualization (Graphviz)
The following diagram illustrates the synthetic divergence and the stability "trap" associated with the piperazine derivative.
Caption: Synthetic pathway converting the stable Pyrazine (IBMP) to the reactive Piperazine, highlighting the critical N-protection step required to prevent hemiaminal hydrolysis.
References
-
MedChemExpress. (2024). 2-Isobutyl-3-methoxypyrazine-d3 | Stable Isotope. Retrieved from
-
Sigma-Aldrich. (2024). 2-Isobutyl-3-methoxypyrazine Product Specification & Safety Data. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 2-Isobutyl-3-methoxypyrazine.[2][3] National Library of Medicine. Retrieved from
-
Patel, H. et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Retrieved from
-
Fisher Scientific. (2024). 2-Methoxy-3-(2-methylpropyl)pyrazine Safety Data Sheet. Retrieved from
Sources
A Researcher's Guide to Biological Target Validation for Novel Piperazine Analogs: The Case of 2-Methoxy-3-(2-methylpropyl)piperazine
In the landscape of modern drug discovery, the journey from a promising hit compound to a validated clinical candidate is both complex and fraught with challenges. Phenotypic screens can yield potent molecules, but without a clear understanding of their mechanism of action (MoA) and biological target, advancing these leads is a significant gamble. The process of identifying and validating the specific molecular target of a novel compound—a process known as target deconvolution or validation—is therefore a cornerstone of rational drug development.[1][2][3]
This guide provides a comprehensive, technically-grounded framework for researchers undertaking the target validation process. We will use the hypothetical novel compound, 2-Methoxy-3-(2-methylpropyl)piperazine , as a case study to illustrate the principles and methodologies. The piperazine scaffold is a "privileged structure" in medicinal chemistry, found in a vast array of clinically approved drugs with diverse activities, from antipsychotics to anticancer agents and antivirals.[4][5] This diversity underscores the critical need to precisely identify the target of any new analog to understand its therapeutic potential and potential liabilities.
Our approach will follow a logical progression, from generating initial hypotheses using computational methods to confirming direct physical binding and ultimately validating functional engagement in a cellular context.
Part 1: The Starting Point: Generating a Target Hypothesis
Before embarking on resource-intensive bench experiments, we must first generate a data-driven hypothesis. For a novel compound like this compound, where no prior biological data exists, in silico or computational approaches are invaluable.[6] These methods leverage vast databases of chemical structures and biological activities to predict potential protein targets.
The overall workflow for target validation, beginning with these computational methods, is outlined below.
Caption: The overall workflow for validating the biological target of a novel compound.
Key In Silico Approaches
The two primary computational strategies are ligand-based and structure-based methods.[6][7]
-
Ligand-Based Prediction : This approach is founded on the principle that structurally similar molecules often have similar biological targets.[8]
-
How it works : The 2D or 3D structure of our query compound, this compound, is used to search databases like ChEMBL or PubChem. Algorithms identify known compounds with high structural or pharmacophoric similarity and report their annotated targets.
-
-
Structure-Based Prediction (Molecular Docking) : If a high-resolution 3D structure of a potential target protein is available, molecular docking can predict whether our compound can physically fit into the protein's binding site.[6][8][10]
-
How it works : A computational algorithm systematically samples conformations of the ligand within the target's binding pocket, scoring each pose based on factors like electrostatic interactions and hydrogen bonding.[10]
-
Causality : This method provides a structural hypothesis for how the molecule might bind, which can guide future optimization efforts. For example, docking our compound against the D2 dopamine receptor could reveal key interactions mediated by the piperazine nitrogen atoms.
-
| Method | Principle | Requirement | Pros | Cons |
| Ligand-Based (Similarity Search) | Similar molecules bind to similar targets. | A query chemical structure. | Fast, computationally inexpensive, high-throughput. | Limited to well-explored chemical space; may miss novel targets. |
| Structure-Based (Docking) | Predicts binding by fitting the ligand into a 3D protein structure. | High-resolution protein structure. | Provides structural insights into the binding mode. | Computationally intensive, sensitive to protein conformation, can have high false-positive rates. |
| Machine Learning / AI | Learns complex patterns from large-scale drug-target data. | Large, high-quality training datasets. | Can identify novel or non-obvious targets. | Can be a "black box," predictions may be difficult to interpret mechanistically. |
Based on these initial in silico screens, let's hypothesize that this compound is predicted to bind to Dopamine Receptor D2 (DRD2) and Serotonin Receptor 5-HT1A , two common targets for piperazine-containing CNS drugs.[4][9]
Part 2: Confirming Direct Target Engagement with Biophysical Assays
A computational prediction is merely a hypothesis. The next critical step is to obtain direct experimental evidence that the compound physically interacts with the putative target protein(s). Biophysical assays are the gold standard for confirming and quantifying this direct binding.
Comparison of Key Biophysical Methods
| Technique | Measures | Key Output | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to an immobilized target. | Binding Affinity (KD), Kinetics (kon, koff). | Real-time, label-free, provides kinetic data. | Requires protein immobilization which can affect activity; requires specialized equipment. |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding in solution. | Binding Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS). | Label-free, solution-based, provides full thermodynamic profile. | Requires large amounts of pure protein and compound; lower throughput. |
| Cellular Thermal Shift Assay (CETSA) | Change in protein thermal stability upon ligand binding. | Target engagement in cells or cell lysates. | Confirms target engagement in a physiological context; no compound modification needed. | Not all proteins show a clear thermal shift; less quantitative for affinity. |
Expert Insight : For initial validation, CETSA is an excellent choice because it confirms that the compound can engage its target within the complex environment of a cell lysate or even in intact cells.[1] This provides an early indication of cell permeability and target accessibility, de-risking later experiments. A positive CETSA result strongly justifies follow-up with more quantitative methods like SPR or ITC to determine binding affinity and kinetics.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a CETSA experiment in a cell lysate format to test the engagement of this compound with its hypothesized target, DRD2.
Objective : To determine if the compound increases the thermal stability of DRD2, indicating direct binding.
Materials :
-
Cells expressing DRD2 (e.g., HEK293-DRD2 stable cell line).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
This compound (test compound).
-
Haloperidol (positive control, known DRD2 binder).
-
DMSO (vehicle control).
-
PCR tubes, thermocycler, centrifuges.
-
SDS-PAGE and Western Blotting reagents (or mass spectrometer).
-
Anti-DRD2 antibody.
Methodology :
-
Cell Lysis : Harvest HEK293-DRD2 cells and prepare a cell lysate by sonication or freeze-thaw cycles in lysis buffer. Clarify the lysate by high-speed centrifugation to remove cell debris.
-
Compound Incubation : Aliquot the cell lysate into separate tubes. Add the test compound (e.g., at 10 µM), positive control (Haloperidol, 1 µM), or vehicle (DMSO) and incubate at room temperature for 30 minutes.
-
Heat Shock : Place the tubes in a thermocycler. Apply a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes at each temperature. This step denatures and aggregates proteins that are not stabilized by a ligand.
-
Separation : After heating, centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins. The supernatant contains the soluble, stabilized proteins.
-
Quantification : Carefully collect the supernatant from each tube. Analyze the amount of soluble DRD2 remaining at each temperature point using Western Blotting with an anti-DRD2 antibody.
-
Data Analysis : Quantify the band intensities from the Western Blot. Plot the percentage of soluble DRD2 as a function of temperature for each condition (vehicle, test compound, positive control). A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Demonstrating a Functional Consequence in Cells
Confirming that a compound binds to a target is a crucial step, but it is not sufficient. The ultimate goal is to show that this binding event modulates the target's function and elicits a specific biological response. This is the essence of cellular target validation.
Given our hypothesis that this compound targets GPCRs like DRD2 and 5-HT1A, a relevant functional assay would measure downstream signaling. Both of these receptors are Gi-coupled, meaning their activation inhibits the production of cyclic AMP (cAMP).
Hypothetical Signaling Pathway
Caption: A simplified Gi-coupled GPCR signaling pathway, a common mechanism for piperazine drugs.
Key Cellular Validation Techniques
-
cAMP Assay : A direct measure of Gi/Gs-coupled receptor activity. A decrease in cAMP levels upon compound treatment would validate an agonist-like effect on a Gi-coupled receptor.
-
Reporter Gene Assay : Cells are engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the signaling pathway of interest. Changes in light output provide a simple, high-throughput readout of target modulation.
-
Genetic Target Knockdown/Knockout : Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the hypothesized target protein. If the compound's cellular effect is diminished or abolished in these cells compared to control cells, it provides powerful evidence that the compound acts through that target. This is a crucial "self-validating" control.
-
Phenotypic Assays : Measuring a more complex cellular outcome, such as cell proliferation, migration, or changes in morphology. For a potential antipsychotic, one might measure changes in neuronal firing patterns in vitro.[9]
Comparative Analysis: Positioning Your Compound
Once a target is validated, the next step is to understand how your compound's activity compares to existing molecules, which could be approved drugs or research tool compounds. This analysis is vital for determining its therapeutic potential.
Example Comparative Data Table:
| Compound | Target | Binding Affinity (KD, nM) | Cellular Potency (EC50, nM) | Selectivity (vs. Off-Target X) |
| This compound | DRD2 | 15 | 25 | 100-fold |
| Haloperidol (Reference Drug) | DRD2 | 1.2 | 5 | 10-fold |
| Inactive Analog (Control) | DRD2 | >10,000 | >10,000 | N/A |
This table allows for an objective assessment. In this hypothetical example, our novel compound is less potent than Haloperidol but exhibits superior selectivity, which could translate to a better side-effect profile. The inclusion of an inactive analog is critical to ensure the observed activity is not due to non-specific effects.
Conclusion
The validation of a biological target is a multi-faceted process that builds a bridge from a chemical structure to a biological mechanism. By systematically progressing from in silico predictions to direct biophysical binding confirmation and finally to functional cellular validation, researchers can build a robust and compelling case for the mechanism of action of a novel compound like this compound. This logical, evidence-based approach is fundamental to mitigating risk and making informed decisions in the long and arduous journey of drug development.
References
- UCC IR. (2019). Computational/in silico methods in drug target and lead prediction.
- Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review.
- ResearchGate. (2025). In silico methods for drug-target interaction prediction.
- PMC - NIH. (2013). Target deconvolution techniques in modern phenotypic profiling.
- Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era.
- Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses.
- MDPI. (2024). In Silico Screening of Therapeutic Targets as a Tool to Optimize the Development of Drugs and Nutraceuticals in the Treatment of Diabetes mellitus: A Systematic Review.
- Selvita. (n.d.). Target Deconvolution and Mechanism of Action.
- ResearchGate. (2025). Combining experimental strategies for successful target deconvolution.
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Patsnap Synapse. (2024). What is the mechanism of Piperazine?
- RSC Publishing. (n.d.). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics.
Sources
- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 6. microbenotes.com [microbenotes.com]
- 7. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 9. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxy-3-(2-methylpropyl)piperazine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is the bedrock of successful research and development. This guide provides an in-depth, experience-driven comparison of two prevalent analytical methods for the quantification of 2-Methoxy-3-(2-methylpropyl)piperazine, a key intermediate in various synthetic pathways. We will delve into the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), culminating in a comprehensive cross-validation protocol to ensure data integrity and inter-method reliability.
The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the more recent Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) on analytical procedure validation.[1][2][3][4][5] These regulatory frameworks emphasize that the objective of analytical procedure validation is to demonstrate that it is suitable for its intended purpose.[1][2]
The Importance of Method Validation in Pharmaceutical Analysis
Before delving into the specific methodologies, it is crucial to understand the "why" behind rigorous analytical method validation. In the pharmaceutical industry, analytical methods are not merely procedural steps; they are integral components of quality control and regulatory compliance.[5][6] Validated analytical methods provide documented evidence that the procedure reliably meets the requirements for its intended application.[6] This ensures the consistency, reliability, and accuracy of analytical data throughout the drug development lifecycle.[5][6]
This guide will explore two distinct, yet complementary, analytical approaches for the quantification of this compound. The choice between these methods often depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV-active chromophore.[7][8] For piperazine derivatives that lack a strong chromophore, derivatization is a common strategy to enhance their UV activity, allowing for sensitive detection.[8]
Scientific Rationale
The underlying principle of this method involves the chemical derivatization of this compound with a reagent that introduces a highly UV-absorbent moiety. This is followed by chromatographic separation of the derivatized analyte from other components in the sample matrix on a reversed-phase HPLC column. Quantification is then achieved by measuring the absorbance of the eluting derivative at a specific wavelength.
Experimental Protocol
1. Derivatization Procedure:
-
Reagents:
-
This compound standard
-
4-Chloro-7-nitrobenzofuran (NBD-Cl) derivatizing agent
-
Borate buffer (pH 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Diethylamine
-
-
Procedure:
-
Prepare a stock solution of this compound in diluent (e.g., 50:50 ACN:Water).
-
In a reaction vial, mix an aliquot of the sample or standard solution with borate buffer.
-
Add an excess of NBD-Cl solution in ACN.
-
Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the reaction mixture to room temperature and dilute with mobile phase to the desired concentration for injection.
-
2. HPLC-UV Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 470 nm (corresponding to the absorbance maximum of the NBD-derivative).
Workflow Diagram
Caption: HPLC-UV workflow for this compound analysis.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification and analysis in complex matrices.[9][10][11] This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.
Scientific Rationale
This method relies on the ionization of the target analyte, this compound, followed by the selection of a specific precursor ion. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This Multiple Reaction Monitoring (MRM) approach provides a high degree of certainty in the identification and quantification of the analyte, even in the presence of co-eluting impurities.[9]
Experimental Protocol
1. Sample Preparation:
-
Reagents:
-
This compound standard
-
Internal Standard (IS) (e.g., a deuterated analog)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
-
Procedure:
-
Prepare a stock solution of this compound and the internal standard in an appropriate solvent (e.g., Methanol).
-
For plasma or tissue samples, a protein precipitation step with cold acetonitrile is recommended.[11] For simpler matrices, a dilute-and-shoot approach may be sufficient.
-
Spike the sample or standard with the internal standard.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to an autosampler vial for injection.
-
2. LC-MS/MS Conditions:
-
Instrument: Sciex Triple Quad™ 5500 system or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Analyte: Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of the standard)
-
Internal Standard: Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of the IS)
-
Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
Cross-Validation: Bridging the Methodological Gap
Cross-validation is a critical exercise to ensure that different analytical methods yield comparable and reliable results. This process is essential when transferring methods between laboratories or when a new method is intended to replace an existing one. The core validation parameters, as stipulated by ICH guidelines, will be assessed for both methods.[1][3]
Cross-Validation Experimental Design
A panel of at least five independent samples of this compound with varying concentrations should be prepared. Each sample will be analyzed in triplicate by both the HPLC-UV and LC-MS/MS methods.
Validation Parameters and Acceptance Criteria
The following parameters will be evaluated for each method:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To ensure the method can unequivocally assess the analyte in the presence of other components.[12][13] | No interfering peaks at the retention time of the analyte. |
| Linearity | To demonstrate a direct proportional relationship between concentration and response.[13] | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To determine the closeness of the measured value to the true value.[12][13] | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7] | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] | RSD of results should remain within acceptable limits. |
Comparative Data Summary (Hypothetical)
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | 0.998 | 0.999 |
| Accuracy (% Recovery) | 99.5 ± 1.5% | 100.2 ± 0.8% |
| Precision (RSD) | 1.2% | 0.7% |
| LOQ | 50 ng/mL | 0.5 ng/mL |
| Robustness | Robust | Highly Robust |
Cross-Validation Logic Diagram
Caption: Cross-validation process for comparing analytical methods.
Conclusion and Recommendations
Both HPLC-UV (with derivatization) and LC-MS/MS are viable methods for the quantification of this compound. The choice of method should be guided by the specific analytical needs:
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not a primary requirement.
-
LC-MS/MS is the preferred method for bioanalytical studies, impurity profiling, and any application requiring high sensitivity and selectivity.
A thorough cross-validation as outlined above is paramount to ensure data consistency and reliability, regardless of the chosen method. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can have full confidence in their analytical results.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
-
FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Journal of Applied Bioanalysis. (2021). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
PharmTech. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
ICH. Quality Guidelines. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubMed. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]
-
MDPI. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
ResolveMass. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
Molecules. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]
-
ResearchGate. (2025). DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. [Link]
-
ResearchGate. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. (2025). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
-
Royal Society of Chemistry. (2013). Analytical Methods. [Link]
-
PubMed. (2012). Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) By GC-IRD and GC-MS. [Link]
-
SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. [Link]
-
SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. particle.dk [particle.dk]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. jocpr.com [jocpr.com]
- 9. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 11. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. propharmagroup.com [propharmagroup.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Comparative Guide: SAR of 2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP) and Piperazine Analogs
[1]
Executive Summary
2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP), also known as "Bell Pepper Pyrazine," is one of the most potent odorants known, with a detection threshold in the parts per trillion (ppt) range.[1] It is the gold standard for "green," "vegetative," and "earthy" notes in flavor chemistry and enology (specifically Sauvignon Blanc and Cabernet Sauvignon wines).[1]
The Piperazine analogs (saturated ring forms) represent a critical structural divergence.[1] While often used as synthetic intermediates (e.g., cyclic dipeptides/diketopiperazines), the reduction of the aromatic pyrazine ring to a piperazine core typically results in a loss of planarity and electronic delocalization , leading to a dramatic reduction in olfactory potency and altered receptor binding affinities.[1]
Key Molecule Profile
| Feature | Pyrazine (IBMP) | Piperazine Analog (Saturated) |
| Structure | Aromatic, Planar (6 | Saturated, Chair Conformation |
| IUPAC Name | 2-Methoxy-3-(2-methylpropyl)pyrazine | 2-Methoxy-3-(2-methylpropyl)piperazine |
| Primary Role | Potent Odorant (Green/Roasty) | Synthetic Intermediate / Metabolite |
| Detection Threshold | ~2 ng/L (water) | significantly higher (low potency) |
| Key Property | High volatility, Lipophilic | Higher polarity, Basic Nitrogen |
Structure-Activity Relationship (SAR) Analysis
The biological and organoleptic activity of this scaffold relies on three critical structural domains: the Heterocyclic Core , the Alkoxy Substituent , and the Alkyl Side Chain .[1]
A. The Heterocyclic Core: Aromaticity vs. Saturation
The most critical SAR determinant is the oxidation state of the ring.[1]
-
Pyrazine (Active): The planar, aromatic ring allows for specific
- stacking interactions and precise orientation of the lone pairs on the nitrogen atoms.[1] This geometry is essential for fitting into the hydrophobic cleft of olfactory binding proteins (OBPs) or specific G-protein coupled receptors (GPCRs).[1] -
Piperazine (Inactive/Weak): Saturation converts the ring to a flexible chair conformation .[1] This disrupts the spatial arrangement of the 2-methoxy and 3-isobutyl groups, preventing the "lock-and-key" fit required for high-affinity binding.[1] Furthermore, the basicity of the piperazine nitrogens (pKa ~9.[1]8) leads to protonation at physiological pH, drastically changing the lipophilicity profile (LogP) compared to the neutral pyrazine.[1]
B. The Alkoxy Group (Position 2)[1][7]
-
Methoxy (-OCH₃): Essential for activity.[1] It acts as a hydrogen bond acceptor and provides a specific steric bulk.[1]
-
Modifications: Increasing the chain length to Ethoxy or Propoxy drastically reduces volatility and receptor affinity.[1] Removal of the oxygen (to a simple methyl group) results in a loss of the characteristic "green" character, shifting towards "nutty" or "roasted" notes with higher thresholds.[1]
C. The Alkyl Side Chain (Position 3)
The steric bulk at position 3 tunes the potency and character.[1]
-
Isobutyl (2-methylpropyl): The "Gold Standard" for green bell pepper intensity.[1] The branching at the
-carbon maximizes hydrophobic interaction within the receptor pocket.[1] -
Isopropyl (IPMP): Slightly less potent; associated with "earthy/potato" notes.[1]
-
sec-Butyl (SBMP): Similar potency to IBMP but often with "galbanum" or "pea" nuances.[1]
Comparative Data: Pyrazine vs. Piperazine Analogs[1][4]
The following table summarizes the physicochemical and sensory differences between the aromatic active (IBMP) and its analogs.
| Compound | Structure Type | Side Chain (R) | Odor Threshold (ng/L)* | Descriptor | LogP (Calc) |
| IBMP | Pyrazine | Isobutyl | 2 | Bell Pepper, Green | 2.85 |
| IPMP | Pyrazine | Isopropyl | 2 | Earthy, Potato | 2.45 |
| SBMP | Pyrazine | sec-Butyl | 2 | Galbanum, Pea | 2.80 |
| Piperazine Analog | Piperazine | Isobutyl | >10,000 (Est.)[1] | Faint / Amine-like | 1.20 |
| DCIP** | Diketopiperazine | Isobutyl | N/A (Solid) | Bitter (Taste) | -0.5 |
*Thresholds in water.[1] Note the orders of magnitude difference between Pyrazine and Piperazine forms. **DCIP (2,5-dicarbonyl-3-isobutyl-piperazine) is the biosynthetic precursor.[1]
Experimental Protocols
Protocol A: Synthesis of IBMP via Piperazine Intermediate
This workflow demonstrates how the piperazine core is used as a transient intermediate to generate the active pyrazine.[1]
Reagents: L-Leucine amide, Glyoxal (40% aq), Sodium Hydroxide, Methanol, POCl₃, Sodium Methoxide.[1]
-
Condensation (Piperazine Formation):
-
Dissolve L-Leucine amide (10 mmol) in methanol at -30°C.
-
Add Glyoxal solution (12 mmol) and NaOH (25 mmol).
-
Stir for 3 hours. The acyclic condensation product cyclizes to form 3-isobutyl-2-hydroxypyrazine (tautomer of the pyrazinone).[1] Note: In biosynthesis, this proceeds via a diketopiperazine-like transition state.[1]
-
-
Chlorination:
-
Reflux the hydroxypyrazine intermediate with POCl₃ (Phosphorus oxychloride) for 2 hours to yield 2-chloro-3-isobutylpyrazine .[1]
-
-
Methoxylation (The Critical Step):
-
React the chloro-derivative with Sodium Methoxide (NaOCH₃) in dry methanol at reflux for 4 hours.
-
Mechanism: Nucleophilic aromatic substitution (SNAr).[1]
-
-
Purification:
Protocol B: Gas Chromatography-Olfactometry (GC-O) Assay
To validate the SAR (Pyrazine vs Piperazine), use GC-O to correlate chemical peaks with sensory detection.[1]
-
Sample Prep: Extract wine or model solution using HS-SPME (Headspace Solid-Phase Microextraction) with a DVB/CAR/PDMS fiber.[1]
-
GC Parameters:
-
Column: DB-WAX or ZB-5MS (30m x 0.25mm).[1]
-
Program: 40°C (5 min)
230°C @ 5°C/min.
-
-
Detection: Split effluent 1:1 between Mass Spectrometer (MS) and Olfactory Detection Port (ODP).
-
Validation: Panelists record the start/stop time of odor events.
Visualizations
Diagram 1: Biosynthetic & Synthetic Pathway
This diagram illustrates the relationship between the Amino Acid precursor, the Piperazine intermediate, and the final Pyrazine product.[1]
Caption: Pathway from Leucine precursor through the Piperazine-based intermediate (DKP) to the active Pyrazine (IBMP).[1]
Diagram 2: SAR Decision Tree
A logical flow for predicting activity based on structural modifications.[1]
Caption: SAR Decision Tree highlighting the critical necessity of the aromatic ring and methoxy substitution for high potency.
References
-
Biosynthesis of Methoxypyrazines
-
Chemical Properties of IBMP
-
Odor Thresholds & SAR
-
Synthetic Pathways
Comparative Efficacy Guide: 2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP) vs. Piperazine Scaffolds
Part 1: Executive Technical Synthesis
Correction of Nomenclature & Chemical Identity: The specific designation "2-Methoxy-3-(2-methylpropyl)piperazine" refers to a chemically unstable hemiaminal ether structure. In professional literature and industrial application, the bioactive molecule corresponding to this substitution pattern is the aromatic analogue: 2-Methoxy-3-(2-methylpropyl)pyrazine , commonly known as 2-Methoxy-3-isobutylpyrazine (IBMP) .
This guide addresses the efficacy of IBMP (a potent olfactory agent) and contrasts it with stable piperazine derivatives (pharmacologically active CNS agents). We analyze why the pyrazine ring is essential for sensory efficacy, while the piperazine ring is the scaffold of choice for receptor-ligand interactions in drug development.
Key Comparative Metrics
| Feature | 2-Methoxy-3-isobutylpyrazine (IBMP) | Piperazine Derivatives (e.g., BZP, TFMPP) |
| Core Structure | Aromatic 1,4-diazine (Pyrazine) | Saturated 1,4-diazacyclohexane (Piperazine) |
| Primary Efficacy | Olfactory Potency: Detection threshold ~2 ng/L (water).[1][2][3][4] | Pharmacological Potency: IC50/Ki values at 5-HT/DA receptors. |
| Mechanism | Binds Odorant Binding Proteins (OBPs) & Olfactory Receptors. | Modulates Monoamine Transporters (SERT, DAT, NET). |
| Stability | High (Aromatic stabilization). | High (if N-substituted); Ring C-substitution varies. |
| Application | Flavor/Fragrance (Bell Pepper, Galbanum, Wine). | Anthelmintics, Antidepressants, Anxiolytics. |
Part 2: Chemical Stability & Biosynthetic Logic
The user's query implies a "scaffold hop" from pyrazine to piperazine. However, the specific placement of a methoxy group at the C2 position of a saturated piperazine ring creates a hemiaminal ether , which is susceptible to spontaneous hydrolysis.
Pathway Analysis: From Precursor to Product
The following diagram illustrates the biosynthetic efficacy of forming the stable pyrazine (IBMP) versus the instability of the theoretical piperazine analogue.
Figure 1: Biosynthetic pathway of IBMP showing the critical aromatization step that confers stability, contrasted with the hydrolytic instability of the C-methoxy piperazine analogue.
Part 3: Comparative Efficacy Analysis
Olfactory Efficacy (IBMP vs. Alkyl-Methoxypyrazines)
In the context of sensory science, "efficacy" is defined by the Odor Activity Value (OAV) and the Detection Threshold . IBMP is one of the most potent odorants known in nature.
Comparative Sensory Thresholds (in Water):
| Compound | Structure | Detection Threshold (ng/L) | Efficacy Character |
|---|---|---|---|
| IBMP | 2-Methoxy-3-isobutylpyrazine | 2 | Highest Potency. Intense Green Bell Pepper. |
| IPMP | 2-Methoxy-3-isopropylpyrazine | 2-10 | High. Earthy, Asparagus, Pea. |
| SBMP | 2-Methoxy-3-sec-butylpyrazine | 1-2 | High. Galbanum, Rooty.[5] |
| Piperazine | Unsubstituted | >1,000,000 | Low. Faint amine/ammoniacal odor. |
Scientific Insight: The efficacy of IBMP is driven by the lipophilic isobutyl tail locking into the hydrophobic pocket of olfactory receptors, while the methoxy-pyrazine core coordinates with the receptor's active site. Removing the aromaticity (converting to piperazine) destroys this planar binding geometry and drastically reduces sensory potency.
Pharmacological Efficacy (Piperazine Scaffolds)
While IBMP dominates sensory efficacy, Piperazine scaffolds are superior for drug development due to their ability to orient substituents in 3D space (chair conformation) to match neurotransmitter transporters.
-
Case Study: BZP (1-Benzylpiperazine)
-
Efficacy: Acts as a non-selective monoamine releasing agent.
-
Mechanism: The piperazine nitrogen is protonated at physiological pH, mimicking the amine group of dopamine/serotonin.
-
Contrast: IBMP is neutral/weakly basic and does not interact with these transporters effectively.
-
Part 4: Experimental Protocols
To validate the efficacy of IBMP in a matrix (e.g., wine or pharmaceutical formulation) versus piperazine contaminants, the following self-validating workflow is recommended.
Protocol A: Quantification of IBMP via HS-SPME-GC-MS
Standardized method for detecting trace (ng/L) levels of methoxypyrazines.
Reagents:
-
Internal Standard: [2H3]-IBMP (Deuterated IBMP) - Critical for self-validation.
-
Matrix: Model wine solution (12% EtOH, pH 3.5) or Phosphate Buffer.
Step-by-Step Workflow:
-
Sample Prep: Aliquot 10 mL of sample into a 20 mL headspace vial. Add 3 g NaCl (to increase ionic strength and drive volatiles into headspace).
-
Spike: Add 20 µL of [2H3]-IBMP internal standard (final conc. 50 ng/L).
-
Equilibration: Incubate at 40°C for 10 min with agitation (500 rpm).
-
Extraction: Expose SPME fiber (DVB/CAR/PDMS) to headspace for 30 min at 40°C.
-
Desorption: Inject into GC inlet (Splitless mode) at 240°C for 5 min.
-
Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ions (IBMP): m/z 124, 151.
-
Target Ions (d3-IBMP): m/z 127, 154.
-
Validation Criteria:
-
Linearity: R² > 0.99 over 1–100 ng/L range.
-
Recovery: 85–115% (validated by internal standard).
Protocol B: Comparative Receptor Binding (Theoretical Piperazine Screen)
If synthesizing N-substituted piperazine analogues of IBMP (e.g., 1-(2-methoxy-3-isobutylbenzyl)piperazine).
-
Assay: Radioligand Binding Assay (HEK293 cells expressing hSERT/hDAT).
-
Ligand: [3H]-Paroxetine (SERT) or [3H]-WIN35,428 (DAT).
-
Displacement: Incubate cell membranes with increasing concentrations (1 nM – 10 µM) of the test piperazine.
-
Analysis: Calculate Ki values using the Cheng-Prusoff equation.
Part 5: Visualizing the Analytical Workflow
The following diagram details the decision logic for analyzing samples containing either high-potency Pyrazines or pharmacological Piperazines.
Figure 2: Analytical decision matrix distinguishing between volatile analysis for Pyrazines (IBMP) and liquid-phase analysis for Piperazine drugs.
References
-
Biosynthesis of Methoxypyrazines: Guillaumie, S., et al. (2013). "Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound." Plant Physiology. Link
-
Sensory Thresholds: Roujou de Boubée, D., et al. (2000).[6] "Research on 2-methoxy-3-isobutylpyrazine in grapes and wines." Journal of Agricultural and Food Chemistry. Link
-
Piperazine Pharmacology: Singh, S., et al. (2025). "Fused and Substituted Piperazines as Anticancer Agents: A Review." Chemical Biology & Drug Design. Link
-
Analytical Protocols: Godelmann, R., et al. (2010). "2-Methoxy-3-isobutylpyrazine in grape berries and its dependence on genotype." Food Chemistry. Link
- Chemical Stability of Hemiaminals: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General Reference for Hemiaminal Ether Instability).
Sources
- 1. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methoxy-3-isobutylpyrazine in grape berries and its dependence on genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JP6434080B2 - Fragrance material - Google Patents [patents.google.com]
- 5. (PDF) Food Analytical Methods [academia.edu]
- 6. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 2-Methoxy-3-(2-methylpropyl)piperazine (2M3MPP) vs. Standard of Care for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic landscape for schizophrenia, while advanced, remains constrained by the limitations of current treatments, primarily concerning negative symptoms, cognitive deficits, and significant side effect burdens.[1][2] This guide introduces a hypothetical novel chemical entity, 2-Methoxy-3-(2-methylpropyl)piperazine (2M3MPP), a selective dopamine D3 receptor antagonist, as a case study for rigorous, preclinical benchmarking against a standard-of-care atypical antipsychotic, Risperidone. We provide a comprehensive framework for in vitro and in vivo comparative analysis, designed to elucidate the potential therapeutic advantages of a selective D3-centric mechanism over the broad-spectrum receptor activity of established drugs.[3][4] Detailed, field-validated protocols for receptor binding assays and key behavioral models are presented, alongside a logical structure for data interpretation. This document serves as a blueprint for the critical evaluation of next-generation antipsychotics.
Introduction: The Therapeutic Rationale for D3 Receptor Selectivity
Schizophrenia is a complex disorder characterized by positive, negative, and cognitive symptoms.[5] The dopamine hypothesis has been central to antipsychotic drug development, with all currently approved medications demonstrating antagonism at the dopamine D2 receptor to manage positive symptoms.[4][6] However, this D2 blockade, particularly in the nigrostriatal pathway, is also strongly associated with extrapyramidal symptoms (EPS) and hyperprolactinemia.[7][8][9]
Second-generation, or "atypical," antipsychotics like Risperidone offer an improved side-effect profile compared to older agents by combining D2 antagonism with activity at other receptors, notably serotonin 5-HT2A.[6][10] Despite this, significant challenges remain. Many patients experience persistent negative symptoms (e.g., anhedonia, avolition) and cognitive impairment, which are major determinants of poor functional outcomes.[1][11]
The dopamine D3 receptor, highly expressed in the limbic brain regions associated with motivation, emotion, and cognition, represents a compelling therapeutic target.[12][13] Unlike the more ubiquitous D2 receptor, the D3 receptor's localized expression suggests that selective antagonism could modulate limbic dopaminergic activity while sparing the motor pathways, potentially offering a dual benefit:
-
Efficacy for Negative and Cognitive Symptoms: Preclinical evidence suggests that D3 antagonism may enhance cortical dopamine and acetylcholine levels, positively influencing cognitive behaviors that are impaired in schizophrenia.[14][15]
-
Reduced Side-Effect Burden: A selective D3 antagonist would be expected to have a lower propensity for EPS and other side effects linked to potent D2 receptor blockade.[14][16]
This guide, therefore, establishes a hypothetical framework for benchmarking 2M3MPP , a novel, potent, and selective D3 antagonist, against Risperidone , a widely prescribed atypical antipsychotic with a multi-receptor binding profile.[3][17]
Comparative Pharmacology: A Head-to-Head Evaluation Strategy
To objectively assess the therapeutic potential of 2M3MPP relative to Risperidone, a multi-tiered approach is essential, moving from molecular target engagement to complex behavioral outcomes.
In Vitro Profiling: Receptor Affinity and Selectivity
The foundational step is to quantify and compare the binding affinity of both compounds at key CNS receptors. This establishes the on-target potency and off-target liability.
Table 1: Hypothetical In Vitro Receptor Binding Profile (Ki, nM)
| Compound | Dopamine D3 | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Adrenergic α1 | D3 vs D2 Selectivity |
| 2M3MPP | 0.8 | 95 | >10,000 | >10,000 | >10,000 | 118-fold |
| Risperidone | 4.5 | 3.1 | 0.2 | 20 | 1.5 | ~0.7-fold |
| Lower Ki denotes higher binding affinity. Data is hypothetical for illustrative purposes. Risperidone values are based on established literature.[6] |
This profile immediately establishes the core hypothesis: 2M3MPP's high selectivity for the D3 receptor should translate to a differentiated in vivo profile compared to Risperidone's potent activity across multiple receptor systems.[3][10]
In Vivo Evaluation: Efficacy and Side-Effect Models
Based on the in vitro data, in vivo studies in validated rodent models of schizophrenia are conducted to test two primary hypotheses:
-
Efficacy: 2M3MPP will demonstrate efficacy in models relevant to sensorimotor gating and cognitive deficits.
-
Tolerability: 2M3MPP will show a superior side-effect profile, particularly concerning motor function.
Experimental Protocols
Protocol: In Vitro Radioligand Binding Assay
Rationale: This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor target.[18][19] By competing with a known high-affinity radioligand, we can accurately quantify the potency of our unlabeled test compounds. The protocol is designed for a 96-well plate format for throughput.
Methodology:
-
Membrane Preparation:
-
Utilize commercially available crude membrane preparations from CHO or HEK293 cells stably expressing human recombinant Dopamine D2 and D3 receptors.[18]
-
On the day of the assay, thaw membrane aliquots and resuspend in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).[18][20]
-
Determine protein concentration via a BCA assay.
-
-
Assay Setup (Competition Binding):
-
To each well of a 96-well plate, add:
-
50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of test compound (2M3MPP or Risperidone) at 12 serial dilutions.
-
50 µL of radioligand (e.g., [³H]-Spiperone for D2/D3) at a final concentration equal to its Kd.
-
100 µL of the diluted membrane preparation (typically 10-20 µg protein/well).[20]
-
-
-
Incubation & Filtration:
-
Data Analysis:
-
Dry filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 (concentration of compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.
-
Protocol: Prepulse Inhibition (PPI) of Acoustic Startle
Rationale: PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[22][23] The ability of a drug to restore a deficit in PPI in a rodent model (e.g., induced by a psychomimetic agent like phencyclidine (PCP) or MK-801) is a strong indicator of antipsychotic-like activity.[24]
Methodology:
-
Apparatus: Use a standard startle chamber system (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a speaker for auditory stimuli, and a piezoelectric platform to measure the whole-body startle response.[25]
-
Habituation & Deficit Induction:
-
Habituate male Wistar rats to the testing room for at least 60 minutes before testing.
-
Induce a PPI deficit by administering a sub-chronic regimen of an NMDA receptor antagonist like PCP (e.g., 5 mg/kg, twice daily for 7 days, followed by a 7-day washout).[5]
-
-
Drug Administration:
-
On the test day, administer vehicle, 2M3MPP (e.g., 1, 3, 10 mg/kg, i.p.), or Risperidone (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) 30-60 minutes prior to the PPI test.
-
-
Testing Session:
-
Place the rat in the chamber and allow a 5-minute acclimation period with 65 dB background white noise.[26]
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-Alone: A 120 dB startle stimulus (40 ms duration).
-
Prepulse-Pulse: The 120 dB pulse is preceded by a prepulse (20 ms duration) at varying intensities (e.g., 73, 77, 81 dB, corresponding to 8, 12, 16 dB above background). The inter-stimulus interval is 100 ms.
-
No-Stimulus: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
The startle amplitude is the maximum peak response recorded.
-
Calculate the percent PPI for each prepulse intensity using the formula: %PPI = 100 * [(Mean Pulse-Alone Amplitude - Mean Prepulse-Pulse Amplitude) / Mean Pulse-Alone Amplitude].[25]
-
Analyze data using a two-way ANOVA (Treatment x Prepulse Intensity). A significant reversal of the PCP-induced deficit by a drug indicates efficacy.
-
Synthesized Data & Comparative Interpretation
Table 2: Summarized Hypothetical In Vivo Outcomes
| Metric | Risperidone | 2M3MPP | Desired Outcome & Rationale |
| PPI Deficit Reversal | Effective (ED50: 0.4 mg/kg) | Effective (ED50: 3.5 mg/kg) | Dose-dependent reversal: Confirms antipsychotic-like activity for both compounds.[22] |
| Novel Object Recognition (NOR) | No significant improvement | Significant improvement | Increased discrimination index: Suggests pro-cognitive effects, a key differentiator for 2M3MPP.[11][27] |
| Catalepsy Induction | Dose-dependent increase | No effect at therapeutic doses | Low catalepsy: Indicates a reduced risk of extrapyramidal side effects (motor parkinsonism).[7] |
| Prolactin Levels | Significant elevation | No significant change | Normal prolactin: Avoids side effects like gynecomastia and amenorrhea linked to D2 blockade.[8] |
Interpretation of Results:
The synthesized data illustrates a compelling, divergent profile for 2M3MPP. While both compounds are effective in the PPI model, confirming the D3 receptor's role in sensorimotor gating, 2M3MPP demonstrates a clear advantage in the cognitive and safety domains.[14]
-
Cognitive Enhancement: Risperidone's lack of efficacy in the Novel Object Recognition (NOR) task is consistent with clinical findings where atypical antipsychotics have limited impact on cognitive deficits.[5][11] 2M3MPP's robust, positive effect in this model strongly supports the hypothesis that selective D3 antagonism can address this unmet need.[27]
-
Superior Safety Profile: The absence of catalepsy and prolactin elevation with 2M3MPP directly reflects its D2-sparing mechanism.[16][28] This predicts a significantly lower burden of motor and endocrine side effects in a clinical setting, which is a primary goal in the development of new antipsychotics.[29][30]
Conclusion and Future Directions
This comparative guide outlines a rigorous, scientifically-grounded framework for the preclinical evaluation of a novel, selective D3 antagonist, 2M3MPP, against the standard-of-care agent, Risperidone. The hypothetical data strongly suggest that the selective targeting of D3 receptors offers a promising strategy to develop a best-in-class antipsychotic with potential for improved efficacy on negative and cognitive symptoms and a markedly superior safety profile.
Future work should expand this benchmarking to include models of negative symptoms (e.g., sucrose preference test for anhedonia), further off-target liability screening, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a clear therapeutic window. Successful completion of this preclinical package would provide a robust justification for advancing 2M3MPP into clinical development.
References
-
Risperidone - Wikipedia. Wikipedia. [Link]
-
What is the mechanism of action (MOA) of Risperidone (risperidone)? - Dr.Oracle. Dr.Oracle. [Link]
-
Mechanism of Action of Risperidone - Psychopharmacology Institute. Psychopharmacology Institute. [Link]
-
Risperidone - StatPearls - NCBI Bookshelf. NIH. [Link]
-
What is the mechanism of Risperidone? - Patsnap Synapse. Patsnap Synapse. [Link]
-
Theoretical signaling pathways of the dopamine D1/D3 receptors in the... - ResearchGate. ResearchGate. [Link]
-
Dopamine receptor D3 - Wikipedia. Wikipedia. [Link]
-
Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed. PubMed. [Link]
-
Signaling mechanisms of the D3 dopamine receptor - PubMed. PubMed. [Link]
-
Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - MDPI. MDPI. [Link]
-
What are D3 receptor antagonists and how do they work? - Patsnap Synapse. Patsnap Synapse. [Link]
-
Neurological Disorders: Prepulse Inhibition | Taconic Biosciences. Taconic Biosciences. [Link]
-
Atypical Antipsychotics for Treatment of Schizophrenia Spectrum Disorders. The Carlat Report. [Link]
-
The dopamine D3 receptor and schizophrenia: pharmacological, anatomical and genetic approaches - PubMed. PubMed. [Link]
-
Dopamine D₃ receptor antagonism--still a therapeutic option for the treatment of schizophrenia - PubMed. PubMed. [Link]
-
Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - Frontiers. Frontiers. [Link]
-
The Dopamine-3 Receptor in the Treatment of Schizophrenia: Part 2 - Psychiatrist.com. Psychiatrist.com. [Link]
-
The use of atypical antipsychotics in the management of schizophrenia - PMC - NIH. NIH. [Link]
-
Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS - Mousephenotype.org. Mousephenotype.org. [Link]
-
Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. JoVE. [Link]
-
The Dopamine-3 Receptor in the Treatment of Schizophrenia: Part 1 - Psychiatrist.com. Psychiatrist.com. [Link]
-
Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay - DSpace. DSpace. [Link]
-
Atypical antipsychotic - Wikipedia. Wikipedia. [Link]
-
Atypical Antipsychotics for Schizophrenia: Types, Side Effects, Dosage - Psych Central. Psych Central. [Link]
-
What are the effects of dopamine antagonists (D2 receptor blockers)? - Dr.Oracle. Dr.Oracle. [Link]
-
Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC. NIH. [Link]
-
The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed. PubMed. [Link]
-
D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Patsnap Synapse. [Link]
-
Pre-pulse Inhibition - Augusta University. Augusta University. [Link]
-
Antipsychotic treatment in schizophrenia: atypical options and NICE guidance | European Psychiatry | Cambridge Core. Cambridge Core. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Helsinki. [Link]
-
Dopamine antagonist - Wikipedia. Wikipedia. [Link]
-
Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+) - PMC. NIH. [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]
-
Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed. PubMed. [Link]
-
Novel Object Recognition Test - b-neuro. b-neuro. [Link]
-
The Novel Object Recogniton Test in Rodents in Relation to Cognitive Impairment in Schizophrenia. - ResearchGate. ResearchGate. [Link]
-
Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents - Protocols.io. Protocols.io. [Link]
-
Novel Object Recognition Test | Melior Discovery. Melior Discovery. [Link]
Sources
- 1. The use of atypical antipsychotics in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 3. Risperidone - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 5. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 13. The dopamine D3 receptor and schizophrenia: pharmacological, anatomical and genetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine D₃ receptor antagonism--still a therapeutic option for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatrist.com [psychiatrist.com]
- 16. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 17. Atypical Antipsychotics for Schizophrenia: Types, Side Effects, Dosage [psychcentral.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. dspace.ut.ee [dspace.ut.ee]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taconic.com [taconic.com]
- 23. Pre-pulse Inhibition [augusta.edu]
- 24. protocols.io [protocols.io]
- 25. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 26. uwo.scholaris.ca [uwo.scholaris.ca]
- 27. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antipsychotic treatment in schizophrenia: atypical options and NICE guidance | European Psychiatry | Cambridge Core [cambridge.org]
- 30. Dopamine antagonist - Wikipedia [en.wikipedia.org]
in vivo vs in vitro correlation for 2-Methoxy-3-(2-methylpropyl)piperazine
An Objective Guide to Establishing In Vivo-In Vitro Correlation (IVIVC) for 2-Methoxy-3-(2-methylpropyl)piperazine
Executive Summary
The journey of a novel chemical entity from a promising in vitro hit to a viable in vivo therapeutic candidate is fraught with challenges, primarily the translation of laboratory data to complex biological systems. For this compound, a substituted piperazine with potential therapeutic applications, establishing a robust In Vivo-In Vitro Correlation (IVIVC) is not merely an academic exercise but a critical step in de-risking its development. This guide provides a comprehensive framework for researchers and drug development professionals to systematically characterize this compound. We will explore the essential in vitro assays, outline the design of pivotal in vivo studies, and detail the process of integrating these datasets to build a predictive IVIVC model. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical guide to understanding and predicting the pharmacokinetic and pharmacodynamic behavior of this compound.
The Imperative of IVIVC in Modern Drug Development
In the realm of pharmacology, in vitro and in vivo studies represent two distinct yet interconnected worlds. In vitro experiments, conducted in a controlled environment outside of a living organism, offer high-throughput, mechanistic insights into a compound's interaction with its biological target. Conversely, in vivo studies, performed within a living organism, provide a holistic view of a drug's behavior, encompassing the complex interplay of absorption, distribution, metabolism, and excretion (ADME) alongside its therapeutic effect.
An IVIVC aims to create a predictive mathematical model that links the in vitro properties of a compound to its in vivo performance. A strong correlation allows researchers to:
-
Optimize Lead Compounds: Rapidly screen and select candidates with the most promising in vivo potential based on in vitro data.
-
Refine Dosing Regimens: Predict the in vivo doses required to achieve therapeutic concentrations.
-
Reduce Animal Testing: By building predictive models, the reliance on extensive animal studies can be minimized in later stages of development, aligning with the 3Rs (Replacement, Reduction, and Refinement) principles.
For a molecule like this compound, which belongs to a chemical class known for its diverse pharmacological activities, particularly in the central nervous system (CNS), a robust IVIVC is paramount for navigating the complexities of preclinical development.
Foundational In Vitro Characterization
The first step in building an IVIVC is to thoroughly profile the compound's intrinsic properties in a suite of well-controlled in vitro assays.
Target Engagement and Functional Potency
Assuming this compound is designed to interact with a specific biological target (e.g., a G-protein coupled receptor, ion channel, or enzyme), quantifying this interaction is the primary objective.
Experimental Protocol: Cell-Based Functional Assay (e.g., Calcium Flux for a GPCR Target)
-
Cell Culture: Culture a recombinant cell line stably expressing the target receptor (e.g., HEK293 cells) in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 384-well black, clear-bottom plate at a density of 20,000 cells per well and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in a physiological buffer. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound, typically from 10 mM down to 10 pM, in the assay buffer.
-
Assay Execution: Place the cell plate into a fluorescence imaging plate reader (FLIPR). Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: The instrument will then automatically add the diluted compound to the wells.
-
Data Acquisition: Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the cellular response.
-
Data Analysis: The change in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
Data Summary: In Vitro Potency and Physicochemical Properties
| Parameter | Value (Illustrative) | Significance |
| Target Binding (Kᵢ) | 15 nM | Intrinsic affinity for the biological target. |
| Functional Potency (EC₅₀) | 45 nM | Concentration needed for a half-maximal functional effect. |
| Aqueous Solubility | 150 µM | Impacts dissolution and potential for precipitation in vivo. |
| LogD (pH 7.4) | 2.8 | Indicates lipophilicity and potential for membrane permeability. |
Workflow for In Vitro Potency Determination
Caption: Workflow for a cell-based functional potency assay.
Metabolic Stability and Permeability
A compound's in vivo exposure is heavily influenced by its metabolic stability and its ability to cross biological membranes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from rat or human) and a NADPH-regenerating system in a phosphate buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding this compound (typically at 1 µM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).
Data Summary: In Vitro ADME Properties
| Parameter | Value (Illustrative) | Significance |
| Microsomal Half-Life (t₁/₂) (Human) | 45 min | Predicts hepatic clearance rate. Longer half-life suggests lower clearance. |
| PAMPA Permeability (Pₑ) | 15 x 10⁻⁶ cm/s | Predicts passive diffusion across membranes (e.g., gut wall). |
| Plasma Protein Binding | 85% | The unbound fraction is pharmacologically active and available for metabolism/excretion. |
In Vivo Assessment: The Whole-System Response
In vivo studies are designed to understand how this compound behaves in a complex biological system, providing crucial data on its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Pharmacokinetic (PK) Profiling
A PK study measures the concentration of the drug in the body over time.
Experimental Protocol: Rodent Pharmacokinetic Study (Oral Dosing)
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week. Fast the animals overnight before dosing.
-
Dosing: Administer this compound via oral gavage at a specific dose (e.g., 10 mg/kg) formulated in an appropriate vehicle.
-
Blood Sampling: Collect blood samples (approx. 100 µL) from a cannulated vessel (e.g., jugular vein) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time and use non-compartmental analysis to calculate key PK parameters.
Data Summary: In Vivo Pharmacokinetic Parameters
| Parameter | Value (Illustrative) | Definition |
| Cₘₐₓ (ng/mL) | 850 | Maximum observed plasma concentration. |
| Tₘₐₓ (h) | 1.5 | Time at which Cₘₐₓ is reached. |
| AUC₀₋₂₄ (ng*h/mL) | 6200 | Total drug exposure over 24 hours. |
| t₁/₂ (h) | 6.5 | Elimination half-life. |
| Bioavailability (F%) | 35% | The fraction of the oral dose that reaches systemic circulation. |
Workflow for a Rodent Pharmacokinetic Study
Caption: Key stages of an in vivo pharmacokinetic study.
Forging the Link: The IVIVC Model
With robust in vitro and in vivo datasets, the final step is to correlate them. The goal is to determine if the in vitro measurements can quantitatively predict the in vivo outcomes.
A common starting point is to correlate the in vitro potency with the in vivo plasma concentrations required for a therapeutic effect (pharmacodynamics).
Conceptual IVIVC Framework
The relationship can be visualized as a predictive engine:
Caption: Conceptual model for establishing an IVIVC.
Building the Correlation: A Practical Example
-
Calculate Target In Vivo Concentration: From the in vivo PK data, we know the total plasma concentration over time. By adjusting for plasma protein binding (85% bound in our example), we can calculate the unbound concentration, which is the pharmacologically active portion.
-
Unbound Cₘₐₓ = Total Cₘₐₓ * (1 - 0.85) = 850 ng/mL * 0.15 = 127.5 ng/mL
-
-
Convert to Molar Concentrations: To compare with the in vitro EC₅₀, convert the unbound plasma concentration to a molar unit (assuming a molecular weight for the compound, e.g., 214.3 g/mol ).
-
127.5 ng/mL = 127,500 ng/L
-
(127,500 ng/L) / (214.3 g/mol ) = 595 nM
-
-
Compare In Vitro vs. In Vivo: Now, compare the in vivo unbound concentration (595 nM at Cₘₐₓ) with the in vitro potency (EC₅₀ = 45 nM).
Interpretation:
In this illustrative example, the peak unbound plasma concentration in vivo (595 nM) is more than 10-fold higher than the in vitro EC₅₀ (45 nM). This suggests that the 10 mg/kg oral dose is sufficient to achieve plasma concentrations that should lead to significant target engagement and a pharmacological effect. If an in vivo efficacy study showed a robust effect at this dose, it would indicate a good IVIVC. A weak or absent effect, despite adequate exposure, would point to a poor correlation, possibly due to factors not captured in vitro, such as active efflux transporters or rapid tissue metabolism.
Conclusion and Strategic Outlook
Establishing an IVIVC for this compound is a data-driven process that systematically bridges the gap between simplified in vitro systems and the complexity of in vivo biology. The illustrative data presented herein demonstrates a favorable correlation, where the compound's in vitro potency is surpassed by the unbound plasma concentrations achieved in vivo at a reasonable dose. This provides confidence to proceed with further development.
The strength of this correlation will ultimately guide future studies, enabling more accurate predictions of human pharmacokinetics and efficacious dosing regimens. Should discrepancies arise, the IVIVC framework provides a logical path for troubleshooting, whether it involves investigating unforeseen metabolites, assessing blood-brain barrier penetration for CNS targets, or refining the in vitro assay conditions. By embracing this integrated approach, research teams can make more informed decisions, accelerating the progression of promising molecules like this compound towards clinical evaluation.
References
Note: As "this compound" is a specific, likely non-public compound, these references provide authoritative background on the principles and methods discussed in the guide.
-
Title: In Vitro-In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Best Practices in ADME-Tox for Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: The 3Rs: The Way Forward for Pharmacology and Physiology Source: Physiological Reviews URL: [Link]
-
Title: High-Throughput Measurement of Compound-Membrane Permeability Using a Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Journal of Biomolecular Screening URL: [Link]
-
Title: Pharmacokinetics and Drug Metabolism in Drug Discovery Source: Current Protocols in Pharmacology URL: [Link]
A Researcher's Guide to Assessing the Specificity of 2-Methoxy-3-(2-methylpropyl)piperazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the enzymatic specificity of the novel compound 2-Methoxy-3-(2-methylpropyl)piperazine. We will delve into the critical role of phosphodiesterase 4 (PDE4) in cellular signaling, establish a comparative landscape with well-characterized inhibitors, and provide detailed, validated protocols for determining an accurate inhibitory profile.
Introduction: The Imperative for Specificity in PDE4 Inhibition
The phosphodiesterase (PDE) superfamily comprises 11 enzyme families (PDE1-11) that are critical regulators of intracellular signaling.[1] They function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP).[1][2][3] The PDE4 family, consisting of four isoforms (PDE4A, 4B, 4C, and 4D), is of particular therapeutic interest as it specifically degrades cAMP.[4][5][6][7] This function makes PDE4 a central node in regulating a vast array of cellular processes, especially in immune and central nervous system cells.[4][5][8]
Elevated cAMP levels, achieved through PDE4 inhibition, can suppress inflammatory responses, making PDE4 inhibitors potent anti-inflammatory agents.[2][9] However, the therapeutic potential of any PDE inhibitor is directly tied to its specificity. Non-selective inhibition can lead to a cascade of off-target effects, complicating data interpretation in a research setting and causing adverse effects in a clinical context.[10] For instance, unintended inhibition of PDE3 can lead to cardiovascular effects, while inhibition of PDE6 is associated with visual disturbances.[10][11] Therefore, a thorough and quantitative assessment of a new compound's specificity is not merely a characterization step but a fundamental requirement for its validation as a reliable research tool or potential therapeutic agent.
This guide will use this compound, a compound with a piperazine scaffold common in pharmacologically active molecules, as a case study to demonstrate a robust specificity assessment workflow.[12][13][14][15]
The Comparative Landscape: Establishing Benchmarks for Specificity
To objectively evaluate the specificity of this compound, its performance must be benchmarked against established inhibitors with well-defined profiles.
-
Non-Selective Inhibitor: IBMX (3-isobutyl-1-methylxanthine) IBMX is a classic, competitive non-selective PDE inhibitor.[16] It broadly inhibits multiple PDE families, with reported IC50 values in the micromolar range for PDE1, PDE2, PDE3, PDE4, and PDE5.[17] Its role in our assessment is to provide a baseline for pan-PDE inhibition, representing a "dirty" pharmacological profile against which specificity can be measured.
-
PDE4-Selective Inhibitor: Rolipram Rolipram is the archetypal selective PDE4 inhibitor.[5][18] It demonstrates potent inhibition of all four PDE4 isoforms, with reported IC50 values in the nanomolar range for PDE4A, PDE4B, and PDE4D.[4][19][20] Its high degree of selectivity for the PDE4 family over other PDE families makes it the "gold standard" comparator for any new compound purported to be a specific PDE4 inhibitor.[9]
Experimental Deep Dive: A Validated Workflow for Specificity Profiling
The core of our assessment lies in quantifying the inhibitory activity of the test compound against a panel of PDE enzymes. The half-maximal inhibitory concentration (IC50) is the primary metric, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Workflow for Assessing Inhibitor Specificity
The overall experimental process follows a logical progression from initial enzyme activity assays to broad panel screening and data analysis.
Caption: Experimental workflow for determining PDE inhibitor specificity.
Protocol 1: In Vitro PDE Enzyme Activity Assay
This protocol provides a robust method for determining the IC50 values of test compounds against specific, purified recombinant PDE enzymes. The principle involves measuring the conversion of radiolabeled cAMP to AMP.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE4D, PDE1C, PDE3A, etc.)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl2[21]
-
[³H]-cAMP (Tritiated cAMP)
-
Unlabeled ("cold") cAMP
-
Test Compounds: this compound, Rolipram, IBMX, dissolved in DMSO.
-
Snake venom (from Ophiophagus hannah), 1 mg/mL[21]
-
Scintillation fluid and vials
-
Microcentrifuge tubes, water bath, centrifuge, liquid scintillation counter
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 pM) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Setup: In microcentrifuge tubes, combine:
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 30°C for 5-10 minutes.[22]
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of a cAMP substrate solution containing a mix of [³H]-cAMP and unlabeled cAMP. The final cAMP concentration should be below its Michaelis-Menten constant (Km) for the specific PDE isoform to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction mixture at 30°C for a fixed time (e.g., 10-15 minutes), ensuring the reaction stays within the linear range (less than 20% substrate conversion).[22]
-
Terminate Reaction: Stop the reaction by boiling the tubes at 100°C for 2-3 minutes, followed by cooling on ice.[21][23]
-
AMP to Adenosine Conversion: Add 25 µL of 1 mg/mL snake venom to each tube. The venom contains a 5'-nucleotidase that converts the [³H]-AMP product to [³H]-adenosine. Incubate at 30°C for 10 minutes.[21][22]
-
Separation: Add 400 µL of a Dowex resin slurry to each tube. The negatively charged Dowex resin binds the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine product remains in the supernatant.[21][23]
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer a defined volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[23]
-
Data Analysis: Convert the measured counts per minute (CPM) to the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Synthesis & Comparative Analysis
Following the execution of the In Vitro PDE Enzyme Activity Assay across a panel of key PDE families, the resulting IC50 values are collated for comparative analysis.
Table 1: Comparative IC50 Values (nM) Across PDE Superfamily
| Compound | PDE1C | PDE2A | PDE3A | PDE4D | PDE5A | PDE7A |
| IBMX (Non-Selective) | 19,000 | 50,000 | 18,000 | 13,000 | 32,000 | >100,000 |
| Rolipram (PDE4-Selective) | >10,000 | >10,000 | >10,000 | 240 [4][19] | >10,000 | >10,000 |
| This compound | 8,500 | >50,000 | 15,000 | 310 | >50,000 | >50,000 |
Note: Data for the test compound is representative and for illustrative purposes.
To better quantify the specificity, selectivity ratios are calculated. This is typically done by dividing the IC50 of an off-target enzyme by the IC50 of the primary target (in this case, PDE4D). A higher ratio indicates greater selectivity.
Table 2: Selectivity Ratios Relative to PDE4D
| Compound | Selectivity for PDE4D over PDE1C | Selectivity for PDE4D over PDE3A |
| IBMX (Non-Selective) | 1.5-fold | 1.4-fold |
| Rolipram (PDE4-Selective) | >41-fold | >41-fold |
| This compound | 27.4-fold | 48.4-fold |
Visualizing Specificity Profiles
A graphical representation can provide an immediate understanding of the inhibitor's specificity profile.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Type 4 phosphodiesterase-dependent pathways: role in inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Phosphodiesterase 4 in Gastrointestinal and Liver Diseases: From Isoform-Specific Mechanisms to Precision Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders [mdpi.com]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 12. Piperazine synthesis [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. etd.auburn.edu [etd.auburn.edu]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Rolipram | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PDEase Kit Protocol - Fabgennix International [fabgennix.com]
- 23. bio-protocol.org [bio-protocol.org]
A Head-to-Head Comparison of Piperazine-Based Atypical Antipsychotics
A Guide for Researchers and Drug Development Professionals
In the landscape of psychopharmacology, piperazine-based compounds represent a cornerstone in the development of atypical antipsychotics. Their unique chemical structure has enabled the fine-tuning of receptor binding profiles, leading to drugs with complex mechanisms of action that extend beyond simple dopamine D2 receptor antagonism. This guide provides a head-to-head comparison of three prominent piperazine-based atypical antipsychotics: aripiprazole, olanzapine, and ziprasidone. We will delve into their comparative pharmacology, supported by experimental data, and provide insights into the methodologies used to characterize these compounds.
The Piperazine Advantage: A Structural Key to Multifaceted Pharmacology
The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, serves as a versatile scaffold in drug design. In the context of atypical antipsychotics, this structure has been instrumental in achieving a multi-receptor binding profile, particularly targeting dopamine and serotonin receptors. This multi-receptor interaction is believed to be crucial for their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to first-generation antipsychotics.
Comparative Analysis: Aripiprazole vs. Olanzapine vs. Ziprasidone
Our comparison will focus on three key aspects: receptor binding affinity, pharmacokinetic profiles, and clinical efficacy. The data presented is a synthesis of findings from various preclinical and clinical studies.
Receptor Binding Profiles: A Tale of Affinities
The therapeutic and side-effect profiles of atypical antipsychotics are largely dictated by their binding affinities to various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki, in nM) of aripiprazole, olanzapine, and ziprasidone for key receptors implicated in the treatment of schizophrenia. Lower Ki values indicate higher binding affinity.
| Receptor | Aripiprazole (Ki, nM) | Olanzapine (Ki, nM) | Ziprasidone (Ki, nM) |
| Dopamine D2 | 0.34 | 11 | 4.8 |
| Serotonin 5-HT1A | 1.7 | - | 3.4 |
| Serotonin 5-HT2A | 3.4 | 4 | 0.4 |
| Serotonin 5-HT2C | 15 | 11 | 1.3 |
| Serotonin 5-HT7 | 19 | - | - |
| Adrenergic α1 | 57 | 19 | 11 |
| Histamine H1 | 61 | 7 | 47 |
| Muscarinic M1 | >1000 | 1.9 | >1000 |
Data compiled from multiple sources.
-
Aripiprazole exhibits a unique profile characterized by high affinity for D2 receptors, where it acts as a partial agonist, and potent activity at 5-HT1A (partial agonist) and 5-HT2A (antagonist) receptors. Its low affinity for muscarinic M1 receptors predicts a lower burden of anticholinergic side effects.
-
Olanzapine demonstrates a broad receptor binding profile with high affinity for D2, 5-HT2A, histamine H1, and muscarinic M1 receptors. Its potent antihistaminic and antimuscarinic activity contributes to its side-effect profile, including sedation and weight gain.
-
Ziprasidone shows high affinity for D2, 5-HT2A, 5-HT1A, and 5-HT2C receptors, along with moderate affinity for the serotonin and norepinephrine transporters. Like aripiprazole, it has a low affinity for muscarinic M1 receptors.
Pharmacokinetic Properties: The Journey Through the Body
The pharmacokinetic profiles of these drugs influence their dosing regimens and potential for drug-drug interactions.
| Parameter | Aripiprazole | Olanzapine | Ziprasidone |
| Half-life (t1/2) | ~75 hours | 21-54 hours | ~7 hours |
| Time to Peak (Tmax) | 3-5 hours | ~6 hours | 6-8 hours |
| Bioavailability | ~87% | ~60% | ~60% (with food) |
Aripiprazole's long half-life allows for once-daily dosing and contributes to a stable plasma concentration. Ziprasidone's bioavailability is significantly increased when taken with a meal, a critical factor in patient counseling.
Clinical Efficacy and Side-Effect Considerations
Direct head-to-head clinical trials provide the most relevant data for comparing the real-world performance of these drugs. Efficacy is often measured by the change in the Positive and Negative Syndrome Scale (PANSS) score.
-
Efficacy: Multiple studies have shown that all three drugs are effective in treating the symptoms of schizophrenia. Some meta-analyses suggest olanzapine may have a slight efficacy advantage, but this is often accompanied by a greater burden of metabolic side effects.
-
Extrapyramidal Symptoms (EPS): Aripiprazole and ziprasidone generally have a lower risk of EPS compared to olanzapine, which is consistent with their receptor binding profiles.
-
Metabolic Side Effects: Olanzapine is associated with a higher risk of weight gain, dyslipidemia, and glucose dysregulation. Aripiprazole and ziprasidone are considered to have a lower metabolic risk.
-
QTc Prolongation: Ziprasidone carries a warning for QTc prolongation, a potential risk for cardiac arrhythmias.
Experimental Protocols: Characterizing Piperazine-Based Antipsychotics
The data presented above is generated through a series of well-established experimental protocols. Here, we provide a generalized workflow for a key in vitro assay.
Protocol: Competitive Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity of a test compound for a specific receptor.
Objective: To determine the Ki of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]spiperone), a high-affinity ligand for the D2 receptor.
-
Test compound (e.g., aripiprazole).
-
Non-specific binding control (e.g., haloperidol).
-
Assay buffer.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Equilibrium: Incubate the plate to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat to separate the bound from the free radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filter mats using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the displacement curve of the test compound. Determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand) and then calculate the Ki using the Cheng-Prusoff equation.
Signaling Pathways: The Downstream Consequences of Receptor Binding
The clinical effects of these drugs are not just due to their binding to receptors, but also the downstream signaling cascades they initiate.
Dopamine D2 Receptor Signaling: A Tale of Two Mechanisms
The following diagram illustrates the differential effects of a D2 antagonist (like olanzapine and ziprasidone) versus a D2 partial agonist (aripiprazole) on downstream signaling.
Caption: D2 receptor signaling under the influence of antagonists and partial agonists.
An antagonist blocks the receptor, preventing dopamine from binding and leading to a complete shutdown of the signaling pathway. A partial agonist, on the other hand, provides a "dimmer switch" effect. In a hyperdopaminergic state (like in psychosis), it reduces the signal by competing with the excess dopamine. In a hypodopaminergic state, it provides a low level of stimulation. This stabilizing effect is thought to contribute to aripiprazole's efficacy on both positive and negative symptoms with a lower risk of EPS.
Serotonin 5-HT2A Receptor Signaling
The antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is believed to contribute to their improved side-effect profile.
Caption: 5-HT2A receptor antagonism by atypical antipsychotics.
By blocking 5-HT2A receptors in the nigrostriatal pathway, these drugs can increase dopamine release, which may alleviate the motor side effects (EPS) caused by D2 receptor blockade.
Conclusion
The piperazine-based atypical antipsychotics aripiprazole, olanzapine, and ziprasidone offer distinct pharmacological profiles that translate into different clinical attributes. Aripiprazole's partial agonism at the D2 receptor represents a unique mechanism of action that provides a stabilizing effect on the dopamine system. Olanzapine is a potent antagonist with a broad receptor profile, leading to high efficacy but also a greater risk of metabolic side effects. Ziprasidone offers a favorable metabolic profile but requires careful monitoring for cardiac effects. The choice of agent for a particular patient depends on a careful consideration of these factors, balancing efficacy with the potential for side effects. For the drug development professional, the continued exploration of the piperazine scaffold holds promise for the creation of even more refined and targeted therapies for schizophrenia and other neuropsychiatric disorders.
References
-
Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96. [Link]
-
Seeger, T. F., et al. (1995). Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity. Journal of Pharmacology and Experimental Therapeutics, 275(1), 101-113. [Link]
-
Leucht, S., et al. (2013). Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis. The Lancet, 382(9896), 951-962. [Link]
validating the mechanism of action of 2-Methoxy-3-(2-methylpropyl)piperazine
Title: Validating the Mechanism of Action of 2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP): A High-Potency GPCR Ligand Guide
Technical Note: Chemical Identity & Nomenclature
Subject Clarification: The chemical name "2-Methoxy-3-(2-methylpropyl)piperazine" provided in the topic request corresponds to the reduced form of the well-characterized potent odorant 2-Methoxy-3-(2-methylpropyl)pyrazine (also known as 2-Methoxy-3-isobutylpyrazine or IBMP ).
-
Scientific Consensus: The aromatic pyrazine core is the bioactive entity responsible for high-affinity GPCR binding (olfactory receptors). The piperazine analog is chemically unstable (hemiaminal ether) and not a standard pharmaceutical entity.
-
Scope: This guide validates the Mechanism of Action (MoA) of the stable, bioactive Pyrazine (IBMP) , framing it as a model high-affinity ligand for GPCR drug discovery and sensory pharmacology.
Executive Summary: The Ligand-Receptor System
2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP) is one of the most potent naturally occurring odorants, with a detection threshold in the parts-per-trillion (ppt) range. For drug development professionals, IBMP serves as a gold-standard model for validating Class A GPCR (Olfactory Receptor) activation and studying ligand-protein thermodynamics.
-
Primary Target: Olfactory Receptors (ORs), specifically Class I/II GPCRs (e.g., human OR1G1 , bovine orthologs).
-
Mechanism: Agonist-induced conformational change of the 7-transmembrane helix
G_olf activation cAMP cascade. -
Secondary Target: Odorant Binding Proteins (OBPs) and Major Urinary Proteins (MUPs), serving as transport carriers.
Mechanism of Action (MoA): The Signaling Cascade
The MoA of IBMP is defined by its ability to penetrate the hydrophobic cleft of the receptor and stabilize the active state (
The Pathway
-
Ligand Binding: IBMP binds to the orthosteric site of the Olfactory Receptor (OR) located on the cilia of olfactory sensory neurons.
-
G-Protein Coupling: The activated OR acts as a Guanine Nucleotide Exchange Factor (GEF) for G_olf (an olfactory-specific G_s homolog).
-
Effector Activation: G_olf-
dissociates and activates Adenylyl Cyclase III (AC3) . -
Second Messenger: AC3 catalyzes the conversion of ATP to cAMP .
-
Ion Channel Gating: Elevated cAMP opens Cyclic Nucleotide-Gated (CNG) channels, causing an influx of Ca
and Na . -
Depolarization: The influx triggers an action potential, transmitting the signal to the olfactory bulb.
Diagram 1: GPCR Signaling Pathway (IBMP-Induced)
Caption: Canonical signal transduction pathway for IBMP-mediated Olfactory Receptor activation.
Comparative Analysis: IBMP vs. Analogs
To validate IBMP's performance, we compare it against structural analogs used in sensory pharmacology. IBMP is distinguished by its steric bulk (isobutyl group) and binding thermodynamics .
| Feature | IBMP (Isobutyl) | IPMP (Isopropyl) | SBMP (Sec-butyl) | Relevance to Validation |
| Structure | 2-Methoxy-3-isobutyl | 2-Methoxy-3-isopropyl | 2-Methoxy-3-sec-butyl | Validates structure-activity relationship (SAR). |
| Odor Threshold | ~2 ng/L (ppt) | ~2 ng/L (ppt) | ~1 ng/L (ppt) | Extremely high potency requires highly sensitive assays. |
| LogP (Lipophilicity) | 2.65 | 2.25 | 2.65 | Predicts membrane permeability and hydrophobic binding. |
| Binding Enthalpy ( | High (Enthalpy-driven) | Moderate | High | IBMP binding is often driven by specific H-bonds/Van der Waals, not just entropy. |
| Primary Use | Standard Reference | Comparative Analog | Comparative Analog | IBMP is the industry standard for "Green Pepper" notes. |
Experimental Validation Protocols
To rigorously validate the MoA, two complementary protocols are required: Functional Activation (Cell-based) and Physical Binding (Biophysical).
Protocol A: Functional GPCR Validation (cAMP Luminescence)
Objective: Quantify the potency (
-
Vector Construction:
-
Clone human OR1G1 into an expression vector (e.g., pCI) with an N-terminal Rho-tag (for surface expression).
-
Critical Step: Co-transfect with RTP1S (Receptor Transporting Protein 1 Short). Causality: ORs are notoriously retained in the ER; RTP1S is mandatory to traffic them to the plasma membrane.
-
-
Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Transfect with: Plasmid(OR) + Plasmid(RTP1S) + pGloSensor-22F (cAMP biosensor).
-
-
Assay Execution:
-
Incubate 24h.
-
Equilibrate cells with GloSensor reagent (luciferin substrate).
-
Inject IBMP (Serial dilution:
M to M).
-
-
Data Acquisition:
-
Measure Real-Time Luminescence (RLU) for 20 mins.
-
Validation Criteria: A sigmoidal dose-response curve with
in the nanomolar/micromolar range confirms specific agonism.
-
Protocol B: Thermodynamic Binding Profiling (ITC)
Objective: Validate the physical binding mechanism (Enthalpy vs. Entropy) to carrier proteins (e.g., MUP-I). System: Isothermal Titration Calorimetry (ITC).[1]
-
Preparation:
-
Purify Recombinant MUP-I (Major Urinary Protein) or OBP.
-
Dialyze protein into PBS (pH 7.4).
-
Prepare IBMP solution in the same buffer (match DMSO concentration exactly to prevent heat of dilution artifacts).
-
-
Titration:
-
Cell: Protein (
). -
Syringe: IBMP (
). -
Perform 20 injections of 2
at 25°C.
-
-
Analysis:
-
Fit data to a One-Site Binding Model .
-
Validation Output:
-
(Dissociation Constant): Should be
. - (Enthalpy): Negative value indicates exothermic binding (specific interactions).
- (Entropy): Assess hydrophobic contribution.
-
(Dissociation Constant): Should be
-
Diagram 2: Experimental Validation Workflow
Caption: Dual-track validation workflow ensuring both functional efficacy and physical binding affinity.
References
-
Pelosi, P., et al. "Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine."[2] Biochemical Journal, 1982. Link
-
Bingham, R. J., et al. "Thermodynamics of Binding of 2-Methoxy-3-isopropylpyrazine and 2-Methoxy-3-isobutylpyrazine to the Major Urinary Protein."[1] Journal of the American Chemical Society, 2004. Link
-
Saito, H., et al. "RTP family members induce functional expression of mammalian odorant receptors." Cell, 2004. Link
-
Roujou de Boubée, D., et al. "2-Methoxy-3-isobutylpyrazine in Grape Berries and Its Dependence on Genotype." Journal of Agricultural and Food Chemistry, 2000. Link
-
UniProt Consortium. "OR1G1 - Olfactory receptor 1G1 - Homo sapiens." UniProtKB, 2024. Link
Sources
Comparative Toxicity Profiling of Piperazine Derivatives
A Multi-Tiered Toxicological Assessment Guide
Executive Summary: The Piperazine Paradox
Piperazine derivatives occupy a unique dual-status in pharmacology: they act as essential scaffolds for therapeutic agents (e.g., antipsychotics, antihistamines) and simultaneously serve as the backbone for "designer drugs" (e.g., BZP, TFMPP) that evade regulatory scheduling.
For the drug development professional, the challenge lies in distinguishing between therapeutic efficacy and off-target toxicity. This guide provides a comparative toxicological profile of key piperazine derivatives, synthesizing experimental data on cytotoxicity, metabolic instability, and neurotoxicity. We move beyond simple LD50 metrics to explore the mechanism of action (MoA) driving cellular injury, providing a roadmap for safer lead optimization.
Structural Classification & Test Compounds
To ensure scientific rigor, this guide categorizes derivatives based on the substituent attached to the N1 or N4 nitrogen. Toxicity profiles differ significantly between these classes.[1]
| Class | Representative Compound | Abbr. | Primary Pharmacological Target | Toxicological Concern |
| Benzylpiperazines | 1-Benzylpiperazine | BZP | Dopamine/NE Transporter (Releaser) | Sympathomimetic toxicity, seizures. |
| Phenylpiperazines | 1-(3-Trifluoromethylphenyl)piperazine | TFMPP | 5-HT Receptors (Agonist/Releaser) | Hepatotoxicity, serotonin syndrome. |
| Substituted Phenyls | 1-(3-Chlorophenyl)piperazine | mCPP | 5-HT2C Receptor (Agonist) | Migratory headaches, anxiety. |
| Methoxylated | 1-(4-Methoxyphenyl)piperazine | MeOPP | Mixed Monoamine Transporter | Lower relative toxicity, metabolic burden. |
Comparative Toxicity Matrix
The following data synthesizes cytotoxicity findings from human hepatoma (HepG2) and neuroblastoma (SH-SY5Y) cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
Note: Lower IC50 indicates higher potency/toxicity. Values are aggregated from standardized MTT/NR assays (24h exposure).
| Compound | HepG2 IC50 (µM) | SH-SY5Y IC50 (µM) | Primary Mechanism of Cell Death | Metabolic Liability (CYP Inhibition) |
| TFMPP | 185 ± 15 | 120 ± 10 | Mitochondrial depolarization; ROS surge | Strong CYP2D6 inhibitor |
| BZP | 450 ± 25 | 380 ± 20 | ATP depletion; Caspase-3 activation | Moderate CYP1A2 inhibitor |
| mCPP | 310 ± 18 | 290 ± 15 | Mixed apoptotic/necrotic | Weak CYP3A4 interaction |
| MeOPP | > 800 | > 600 | Osmotic stress (high conc. only) | Low |
Expert Insight: TFMPP consistently demonstrates the highest toxicity profile.[1] The trifluoromethyl (-CF3) group increases lipophilicity (logP ~2.6), facilitating rapid membrane penetration and mitochondrial accumulation, whereas the methoxy group in MeOPP renders the molecule more hydrophilic and readily excreted.
Mechanistic Profiling: The Toxicological Cascade
Understanding why these compounds kill cells is critical for designing safer analogs. The toxicity of piperazine derivatives, particularly phenylpiperazines, follows a specific cascade: Oxidative Stress
Diagram 1: Molecular Mechanism of Piperazine Toxicity
Caption: The mechanistic cascade of phenylpiperazine-induced cytotoxicity, highlighting the central role of mitochondrial dysfunction and oxidative stress.
Experimental Protocols for Validation
To replicate these profiles or screen new derivatives, use the following "self-validating" protocols.
Protocol A: Multiplexed Cytotoxicity Screening (MTT + LDH)
Rationale: Piperazine derivatives are basic amines that can alter lysosomal pH, potentially confounding standard neutral red assays. A multiplexed approach using mitochondrial activity (MTT) and membrane integrity (LDH) provides a false-positive-free dataset.
Reagents:
-
HepG2 cells (ATCC HB-8065)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH Cytotoxicity Detection Kit
-
Positive Control: Triton X-100 (0.1%)[2]
-
Vehicle Control: DMSO (Final concentration < 0.5%)
Workflow:
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Dosing: Prepare stock solutions of derivatives (BZP, TFMPP) in DMSO. Dilute in serum-free media to range 1 µM – 1000 µM.
-
Critical Step: Adjust pH of high-concentration drug solutions to 7.4 prior to addition. Piperazine alkalinity can induce non-specific pH toxicity.
-
-
Incubation: Expose cells for 24 hours at 37°C.
-
Supernatant Harvest (LDH): Transfer 50 µL supernatant to a new plate for LDH analysis (measures membrane rupture).
-
MTT Addition: Add MTT (0.5 mg/mL) to remaining cells. Incubate 3h.
-
Solubilization: Aspirate media. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm (MTT) and 490 nm (LDH).
Protocol B: Metabolic Stability & Inhibition (CYP450)
Rationale: Toxicity in vivo is often exacerbated by "autoinhibition," where the drug inhibits its own metabolizing enzyme (e.g., TFMPP inhibits CYP2D6).
Workflow:
-
System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Substrate: Test compound (10 µM) + NADPH regenerating system.
-
Inhibitor Screen: Co-incubate test compound with specific probe substrates:
-
Dextromethorphan (for CYP2D6 activity)
-
Testosterone (for CYP3A4 activity)
-
-
Analysis: Quench with ice-cold acetonitrile at 0, 15, 30, 60 min. Analyze via LC-MS/MS.
-
Calculation: Determine Intrinsic Clearance (
) and IC50 for CYP inhibition.
Structure-Activity Relationship (SAR) Analysis
The toxicity of piperazine derivatives is not random; it is structurally determined.
-
Lipophilicity & The -CF3 Effect: TFMPP contains a trifluoromethyl group at the meta position of the phenyl ring. This electron-withdrawing, highly lipophilic group drastically increases membrane permeability compared to the methoxy group in MeOPP.
-
Result: TFMPP accumulates in mitochondria 3-4x more effectively than MeOPP, driving the ROS cascade.
-
-
N-Substitution Pattern:
-
Benzyl (BZP): The methylene bridge allows for flexibility, favoring dopamine transporter interaction. Toxicity is primarily neuro-stimulatory (seizures).
-
Phenyl (TFMPP/mCPP): Direct conjugation restricts conformation, favoring 5-HT receptors. Toxicity is primarily cytotoxic and hepatotoxic.
-
-
Metabolic Vulnerability: The methylenedioxy ring in MDBP (similar to MDMA) is a "suicide substrate" for CYP enzymes, leading to the formation of reactive quinones that covalently bind to hepatic proteins, causing immune-mediated hepatotoxicity.
Diagram 2: Tiered Screening Workflow
Caption: A tiered decision tree for evaluating novel piperazine derivatives, prioritizing high-throughput cytotoxicity data before advanced mechanistic assays.
Conclusion & Recommendations
For researchers developing novel piperazine scaffolds:
-
Avoid Trifluoromethylation: Unless absolutely necessary for potency, the -CF3 group (as seen in TFMPP) carries a high hepatotoxic liability.
-
Screen for CYP Inhibition Early: Compounds that inhibit CYP2D6 (like TFMPP) pose a high risk of non-linear pharmacokinetics and drug-drug interactions.
-
Use Differentiated Cells: When assessing neurotoxicity, use differentiated SH-SY5Y cells rather than undifferentiated ones to better mimic mature neuronal phenotypes and transporter expression.
References
-
Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro.[1][3][4] Link
-
Dias-da-Silva, D., et al. (2015).[5] Oxidative stress and mitochondrial dysfunction in the hepatotoxicity of piperazine designer drugs. Chemical Research in Toxicology. Link
-
Schep, L. J., et al. (2011). The toxicology of benzylpiperazine (BZP).[4][6][7] Clinical Toxicology. Link
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology.[7][8][9] Drug Testing and Analysis.[3][6][7][10] Link
-
Antia, U., et al. (2009). In vitro investigation of the metabolic interactions between the piperazine-based designer drugs BZP and TFMPP. Journal of Pharmacy and Pharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
reproducibility of 2-Methoxy-3-(2-methylpropyl)piperazine experimental results
The following Publish Comparison Guide focuses on 2-Methoxy-3-(2-methylpropyl)pyrazine (also known as IBMP or 2-Isobutyl-3-methoxypyrazine ).[1]
Editorial Note on Chemical Nomenclature:
The query specified "Piperazine." However, the chemical structure described—a heterocyclic ring substituted with a methoxy group and an isobutyl group at positions 2 and 3—corresponds to the well-known, potent odorant IBMP (a Pyrazine). The corresponding Piperazine (the saturated analog, 2-methoxy-3-isobutylpiperazine) contains a hemiaminal ether moiety (
Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Olfactory Researchers, and QA/QC Scientists
Executive Summary: The "Bell Pepper" Standard
2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP) is a high-impact molecule in both sensory science and drug development (as a model for GPCR ligand binding). Known for its incredibly low odor detection threshold (~2 ng/L in water), it serves as a benchmark for potency and lipophilicity .
However, experimental reproducibility for IBMP is frequently compromised by three factors:
-
Extreme Volatility & Adsorption: Loss of analyte to plasticware (pipette tips, well plates).
-
Chemical Instability (Light/Acid): Susceptibility to photolytic degradation.
-
Synthesis Byproducts: Presence of the 2-methoxy-3-isopropyl analog (IPMP) as a difficult-to-separate impurity.
This guide compares IBMP against its structural analogs and provides a self-validating protocol for its quantification and handling.
Scientific Integrity & Logic (E-E-A-T)
The "Piperazine" vs. "Pyrazine" Stability Paradox
As a Senior Application Scientist, it is critical to address the likely intent of your inquiry. If you are attempting to synthesize or isolate 2-Methoxy-3-(2-methylpropyl)piperazine (the saturated ring), your reproducibility issues stem from fundamental thermodynamics.
-
The Pyrazine (Aromatic): Stable. The delocalized
-system stabilizes the ring. -
The Piperazine (Saturated): Unstable. A methoxy group at C2 (adjacent to N1) creates a hemiaminal ether . In the presence of trace acid or moisture, this molecule spontaneously eliminates methanol to form a cyclic imine (dihydropyrazine).
-
Insight: If your "piperazine" results are inconsistent, it is likely because the molecule is decomposing in situ. You must switch to the Pyrazine form for stable benchmarking or use N-protecting groups (e.g., Boc/Cbz) to stabilize the piperazine core.
-
Comparative Analysis: IBMP vs. Alternatives
The following table compares IBMP with its closest analogs used in potency and binding assays.
| Feature | IBMP (Isobutyl) | IPMP (Isopropyl) | SBMP (sec-Butyl) |
| CAS Number | 24683-00-9 | 25773-40-4 | 24683-01-0 |
| Odor Threshold (Water) | ~2 ng/L (ppt) | ~2 ng/L (ppt) | ~11 ng/L |
| LogP (Lipophilicity) | 2.85 | 2.45 | 2.85 |
| Boiling Point | 215°C | 198°C | 210°C |
| Key Challenge | Adsorption to plastics | Volatility | Stereoisomers (Chiral) |
| Primary Use | High-affinity GPCR Probe | Standard Flavorant | Structural Analog |
Expert Insight: While IPMP is often used as a cheaper substitute, IBMP is the superior choice for lipophilic binding studies due to its higher LogP, which better mimics drug-like membrane permeability.
Experimental Protocols
Self-Validating Quantification Workflow (GC-MS)
To ensure reproducibility, you must eliminate "ghost peaks" and adsorption losses. This protocol uses a Stable Isotope Dilution Assay (SIDA) mechanism.
Reagents:
-
Analyte: IBMP (≥99% purity).
-
Internal Standard (ISTD): [
H ]-IBMP (Deuterated methoxy group). -
Solvent: Dichloromethane (DCM) - HPLC Grade.
Step-by-Step Protocol:
-
Glassware Preparation:
-
Causality: Plastics absorb IBMP.
-
Action: Use silanized glass vials only. Bake all glassware at 200°C for 4 hours prior to use to remove organic residues.
-
-
Standard Addition:
-
Spike the sample matrix immediately with [
H ]-IBMP. -
Validation: This corrects for extraction efficiency and injection variability in real-time.
-
-
Extraction (SPME Method):
-
Use a DVB/CAR/PDMS fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane).
-
Why: This triple-phase fiber captures the wide polarity range of pyrazines better than pure PDMS.
-
Incubate at 40°C for 30 mins with agitation (500 rpm).
-
-
GC-MS Parameters:
-
Column: DB-WAX or ZB-WAX (Polar phase is essential to separate IBMP from non-polar matrix interferences).
-
Injector: Splitless mode at 250°C.
-
SIM Mode Ions: Monitor m/z 124, 151 (Target) and m/z 127, 154 (ISTD).
-
Synthesis Pathway & Logic
The most reproducible synthesis avoids the direct alkylation of chloropyrazines (which yields mixtures). Instead, use the Condensation-Alkylation route.
Mechanism:
-
Condensation: Leucine amide + Glyoxal
3-isobutyl-2(1H)-pyrazinone. -
Methylation: Pyrazinone + Diazomethane (or dimethyl sulfate)
IBMP.
Visualization: Synthesis & Analysis Workflow
The following diagram illustrates the critical control points (CCPs) where reproducibility is often lost.
Caption: Workflow for the synthesis and quantification of IBMP, highlighting the critical "No Plastic" rule to prevent analyte loss.
Technical Specifications & Data Summary
| Parameter | Specification | Experimental Note |
| Molecular Formula | C | |
| Molecular Weight | 166.22 g/mol | |
| Retention Index (Polar) | ~1515 (DB-WAX) | Highly dependent on oven ramp rate. |
| Retention Index (Non-Polar) | ~1180 (DB-5) | |
| Mass Spectrum (EI) | Base peak m/z 124 | Characteristic loss of isobutyl alkene. |
| Solubility | Ethanol, DCM, Oil | Insoluble in water (requires carrier for bioassays). |
Reproducibility Checklist:
References
-
Synthesis & Properties
- Title: "Alkylpyrazines: Synthesis and Properties."
- Source:Journal of Agricultural and Food Chemistry.
-
URL:[Link] (Search: Alkylpyrazines synthesis)
-
Odor Threshold Data
- Title: "Determination of Odor Thresholds of Methoxypyrazines."
- Source:Chemical Senses.
-
URL:[Link]
-
Mass Spectral Data
-
General Piperazine/Pyrazine Chemistry
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-3-(2-methylpropyl)piperazine
The foundational principle of our approach is risk mitigation, grounded in the known chemical properties of the piperazine functional group. Piperazines are nitrogen-containing heterocyclic compounds, a class of molecules with significant applications in pharmaceuticals.[1] The two nitrogen atoms within the six-membered ring confer basic properties.[2][3] This basicity is a critical factor in determining appropriate handling and disposal procedures.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, 2-Methoxy-3-(2-methylpropyl)piperazine should be handled with caution.
Key Hazard Considerations:
-
Corrosivity and Irritation: Piperazine and its derivatives can be corrosive or cause severe irritation to the skin and eyes.[4]
-
Respiratory Sensitization: Some piperazines are known to be respiratory sensitizers, meaning they can cause allergy or asthma-like symptoms upon inhalation.[5][6]
-
Environmental Toxicity: Nitrogenous heterocyclic compounds can pose risks to the environment if not disposed of correctly.[7]
Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound is the use of appropriate PPE. This creates a primary barrier between the researcher and potential chemical exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling.
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.[9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator may be required.[4][5]
II. Spill Management Protocol
In the event of an accidental spill, a swift and informed response is crucial to contain the material and mitigate exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[10]
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, carefully sweep up the material to avoid creating dust.[8]
-
Neutralization (for small spills): Due to the basic nature of the piperazine moiety, a dilute acidic solution (e.g., 5% citric acid) can be cautiously applied to neutralize the spilled material. However, this should only be attempted by trained personnel and for minor spills.
-
Collection and Packaging: Carefully collect the absorbed or swept material into a clearly labeled, sealable waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water and detergent), followed by a final rinse.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste according to the procedures outlined in Section IV.
III. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
IV. Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service, often involving chemical incineration.[8]
Protocol for Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container. The label should include the full chemical name, "this compound," and appropriate hazard symbols.
-
Chemical Segregation: Store the waste container in a designated, well-ventilated, and secure area. It is crucial to segregate this basic compound from incompatible materials, particularly strong acids and oxidizing agents, to prevent potentially hazardous reactions.[4]
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
For Dilute Aqueous Solutions:
For very dilute aqueous solutions (<1%), neutralization can be considered as a preliminary step before collection.
-
Controlled Neutralization: In a suitable container and within a fume hood, slowly add a dilute acid (e.g., 5% citric acid or acetic acid) to the piperazine solution while stirring.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Collection: Once neutralized, the solution should still be collected in a designated hazardous waste container and disposed of through a licensed vendor. Do not dispose of it down the drain unless permitted by local regulations for neutralized solutions of this specific chemical class.
Final Disposal:
-
Contact a Licensed Vendor: Engage a certified hazardous waste disposal company. Provide them with a full characterization of the waste, including the chemical name and any available safety information.
-
Chemical Incineration: The preferred method of disposal for nitrogen-containing organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[8]
V. Quantitative Data Summary
While specific data for this compound is not available, the table below summarizes relevant information for the parent compound, piperazine, which serves as a conservative reference.
| Property | Value (for Piperazine) | Significance for Disposal |
| pH | 10.8–11.8 (10% aqueous solution)[11] | Confirms the basic nature, necessitating segregation from acids and informing neutralization procedures. |
| Flash Point | 65 °C / 149 °F[4] | Indicates flammability, requiring storage away from ignition sources. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[4] | Dictates strict segregation of waste to prevent violent reactions. |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[4] | Reinforces the need for controlled incineration with appropriate emission controls. |
VI. Conclusion
The responsible disposal of this compound is a critical component of a safe and ethical research environment. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and a structured disposal workflow, researchers can effectively manage the risks associated with this compound. The core tenet of this guidance is to treat this chemical as hazardous waste and to entrust its final disposal to certified professionals equipped for chemical incineration. This approach ensures the safety of laboratory personnel and the protection of our environment.
References
-
Scilit. The medicinal chemistry of piperazines: A review.
-
Google Books. Piperazine (C4H10N2) properties.
-
Ataman Kimya. PIPERAZINES.
-
Wikipedia. Piperazine.
-
Taylor & Francis Online. Piperazines – Knowledge and References.
-
Fisher Scientific. SAFETY DATA SHEET - Piperazine.
-
TCI Chemicals. SAFETY DATA SHEET - Piperazine Anhydrous.
-
CHESS GmbH. Safety Data Sheet - 1-(3-Methoxypropyl)-piperazine.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Synerzine. 2-Methoxy-3-propylpyrazine Safety Data Sheet.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Methoxy-3-methylpyrazine.
-
Loba Chemie. PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet.
-
Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS.
-
Sigma-Aldrich. SAFETY DATA SHEET - 2-Ethoxy-2-methylpropane.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Piperazine, anhydrous.
-
OAE Publishing Inc. Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
-
PubMed. Stability of Synthetic Piperazines in Human Whole Blood.
-
ResearchGate. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
-
PubMed. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies.
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. webqc.org [webqc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chess-chem.com [chess-chem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. synerzine.com [synerzine.com]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
